Methylcymantrene
Description
Methylcyclopentadienyl manganese tricarbonyl (MMT) is an organomanganese compound with the formula (C5H4CH3)Mn(CO)3[“]. Methylcyclopentadienyl manganese tricarbonyl has been widely applied in energetic and biomedical-related fields[“]. It has shown high colloidal stability and good performance in magnetic-dependent diagnosis and therapies such as magnetic resonance imaging (MRI) and magnetic hyperthermia (MH), due to its high magnetization and moderate coercivity[“]. The carbon content protects Methylcyclopentadienyl manganese tricarbonyl from oxidation and corrosion (ion release), which prolongs its lifetime and reduces its toxicity in physiological environments[“].
In terms of its synthesis, Methylcyclopentadienyl manganese tricarbonyl forms manganese particles when burned[“]. The rate of production and the properties of the resulting particles depend on various factors, including the conditions under which the compound is burned[“].
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;manganese;2-methylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3CO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSGJCJSRBFZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7MnO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12108-13-3 | |
| Record name | METHYL CYCLOPENTADIENYL MANGANESE TRICARBONYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E52JN2L3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of methylcymantrene, an organomanganese compound with applications in catalysis and as a fuel additive. This document details experimental protocols, presents key characterization data in a structured format, and illustrates relevant chemical transformations.
Synthesis of this compound
This compound, formally known as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), can be synthesized through several routes, primarily involving the reaction of a methylcyclopentadienyl source with a manganese precursor in the presence of carbon monoxide. Below are two common laboratory-scale synthetic procedures.
Synthesis via Sodium Methylcyclopentadienide
This widely employed method involves the deprotonation of methylcyclopentadiene to form the corresponding sodium salt, which then reacts with a manganese(II) salt followed by carbonylation.
Experimental Protocol:
-
Preparation of Sodium Methylcyclopentadienide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, metallic sodium is dispersed in a suitable solvent with weak coordination ability, such as tetrahydrofuran (THF). The mixture is heated to 100-150°C. Methylcyclopentadiene is then added dropwise over 1-5 hours to form sodium methylcyclopentadienide.[1]
-
Reaction with Manganese(II) Salt: The resulting solution of sodium methylcyclopentadienyl is cooled to room temperature. Anhydrous manganese(II) chloride (MnCl₂) is then added portion-wise. The reaction mixture is stirred at room temperature to 250°C to form a monomethylcyclopentadienyl manganese solvent adduct intermediate.[1]
-
Carbonylation: The reaction mixture containing the intermediate is transferred to a high-pressure autoclave. Carbon monoxide is introduced at a pressure of 3.0-15 MPa, and the reaction is heated to a temperature between room temperature and 250°C.[1]
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled and vented. The crude product is extracted with a nonpolar solvent like pentane. The solvent is removed under reduced pressure, and the resulting oily residue is purified by vacuum distillation to yield pure this compound.
Synthesis from Bis(methylcyclopentadienyl)manganese
An alternative route involves the carbonylation of bis(methylcyclopentadienyl)manganese.
Experimental Protocol:
-
Reaction Mixture Preparation: In a nitrogen-purged reaction flask, bis(methylcyclopentadienyl)manganese, manganous acetate, and tetrahydrofuran (THF) are dissolved in toluene.[2]
-
Addition of Reducing Agent: A solution of triethylaluminum (TEA) in toluene is added to the mixture with vigorous stirring.[2]
-
Carbonylation: The resulting solution is transferred to a stainless-steel autoclave. The autoclave is pressurized with carbon monoxide to 600 psig and heated to 100°C for two hours, followed by an increase in temperature to 150°C for 30 minutes.[2]
-
Purification: After cooling and venting the autoclave, the reaction mixture is hydrolyzed with 10% aqueous HCl. The product is extracted with pentane, and the yield is determined by gas chromatography.[2] The final product is purified by vacuum distillation.
Characterization of this compound
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound.
| Physical Property | Value |
| Molecular Formula | C₉H₇MnO₃ |
| Molecular Weight | 218.09 g/mol |
| Appearance | Yellow to orange liquid |
| Melting Point | -1 °C |
| Boiling Point | 232-233 °C |
| Density | 1.38 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons on Cp ring | ~4.7-4.9 | m | C₅H₄ |
| Methyl protons | ~1.9-2.1 | s | CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl carbons | ~224 | CO |
| Cp ring carbons (substituted) | ~105 | C-CH₃ |
| Cp ring carbons (unsubstituted) | ~82-84 | CH |
| Methyl carbon | ~14 | CH₃ |
| Infrared Spectroscopy (Neat) | Frequency (cm⁻¹) | Intensity | Assignment |
| C-H stretch (aromatic) | ~3100 | m | ν(C-H) |
| C-H stretch (aliphatic) | ~2920 | m | ν(C-H) |
| C≡O stretch | ~2025 | s | ν(C≡O) |
| C≡O stretch | ~1940 | s | ν(C≡O) |
| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Assignment |
| 218 | High | [M]⁺ | |
| 190 | Moderate | [M-CO]⁺ | |
| 162 | Moderate | [M-2CO]⁺ | |
| 134 | High | [M-3CO]⁺ | |
| 79 | Moderate | [C₅H₄CH₃]⁺ | |
| 55 | High | [Mn]⁺ |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound typically shows two main signals: a multiplet in the aromatic region corresponding to the protons on the cyclopentadienyl ring and a singlet in the aliphatic region for the methyl group protons. The ¹³C NMR spectrum displays signals for the carbonyl carbons, the carbons of the cyclopentadienyl ring (with the substituted carbon appearing at a different chemical shift), and the methyl carbon.
-
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound are the very strong absorption bands in the 2025-1940 cm⁻¹ region. These correspond to the stretching vibrations of the three carbonyl ligands. The presence of multiple bands in this region is indicative of the low symmetry of the molecule.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows the molecular ion peak at m/z 218. The fragmentation pattern is characterized by the sequential loss of the three carbonyl ligands, resulting in prominent peaks at m/z 190, 162, and 134. Further fragmentation can lead to the observation of the methylcyclopentadienyl cation and the manganese ion.
Reactivity and Workflow Visualization
This compound undergoes a variety of reactions, one of the most common being the photochemical substitution of its carbonyl ligands. This reactivity allows for the synthesis of a wide range of derivatives.
Photochemical Ligand Substitution
Irradiation of this compound in the presence of a suitable ligand, such as a phosphine, leads to the displacement of one or more carbonyl groups.
Experimental Protocol: Photochemical Substitution with Triphenylphosphine
-
Reaction Setup: A solution of this compound and a stoichiometric amount of triphenylphosphine in a suitable solvent (e.g., hexane or THF) is placed in a quartz reaction vessel.
-
Irradiation: The solution is deoxygenated by bubbling with nitrogen or argon and then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the CO stretching bands of the starting material and the appearance of new CO bands at lower frequencies for the product.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then purified by column chromatography on silica gel or by recrystallization to yield the dicarbonyl(methylcyclopentadienyl)(triphenylphosphine)manganese(I) product.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the photochemical substitution of a carbonyl ligand in this compound with triphenylphosphine.
Caption: Workflow for the photochemical synthesis of (η⁵-MeCp)Mn(CO)₂PPh₃.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of methylcymantrene, an organomanganese compound with increasing interest in various scientific fields. This document delves into the core principles governing its three-dimensional arrangement and the nature of the chemical bonds that dictate its reactivity and properties. Key experimental and computational data are presented to offer a detailed understanding of this fascinating molecule.
Introduction
This compound, systematically named (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is a half-sandwich compound with the chemical formula (CH₃C₅H₄)Mn(CO)₃.[1] It belongs to the class of cymantrenes, which are derivatives of cyclopentadienyl manganese tricarbonyl. The presence of the electron-donating methyl group on the cyclopentadienyl ring distinguishes it from its parent compound, cymantrene, influencing its electronic properties and reactivity.[2] this compound is an 18-electron complex, a key factor contributing to its stability, with the manganese center formally in the +1 oxidation state.
Molecular Structure
The molecular architecture of this compound is characterized by a central manganese atom coordinated to a planar methylcyclopentadienyl (Cp') ligand and three linear carbonyl (CO) ligands. The Cp' ligand is bonded to the manganese atom in an η⁵-fashion, meaning all five carbon atoms of the cyclopentadienyl ring are bonded to the metal center.
Crystallographic Data
Table 1: Comparison of Selected Bond Lengths in Cymantrene Derivatives
| Bond | Typical Length (Å) in Phosphane-Substituted Cymantrenes |
| Mn–CO | 1.755 |
| Mn–P | 2.185 - 2.274 |
| Mn–Cp (centroid) | 1.761 |
Data sourced from studies on phosphane-substituted cymantrenes and may vary slightly for this compound.
Chemical Bonding
The bonding in this compound is a classic example of organometallic bonding, involving a combination of covalent and dative interactions.
Manganese-Cyclopentadienyl Bonding
The interaction between the manganese atom and the methylcyclopentadienyl ligand involves the overlap of the manganese d-orbitals with the π-molecular orbitals of the cyclopentadienyl ring. This creates a strong, delocalized bond that is central to the stability of the molecule.
Manganese-Carbonyl Bonding and π-Back-Bonding
The Mn–CO bonds are comprised of two main components: a σ-bond formed by the donation of the lone pair of electrons from the carbon atom of CO to an empty d-orbital of manganese, and a crucial π-back-bond. This back-bonding involves the donation of electron density from filled manganese d-orbitals into the empty π* antibonding orbitals of the CO ligands. This interaction strengthens the Mn–C bond and weakens the C–O triple bond. The electron-donating methyl group on the cyclopentadienyl ring increases the electron density on the manganese atom, which in turn enhances the π-back-bonding to the carbonyl ligands. This results in a decrease in the C–O bond order and a corresponding decrease in the CO stretching frequencies observed in infrared spectroscopy.[2]
Computational Analysis of Bonding
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and bonding in organometallic complexes like this compound. These calculations can provide quantitative measures of bond strength, such as bond dissociation energies (BDEs).
Table 2: Calculated Bond Dissociation Energies (Representative Values)
| Bond | Calculated BDE (kcal/mol) |
| Mn–CO | Data not available for this compound |
| Mn–Cp' | Data not available for this compound |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a manganese salt with methylcyclopentadienyl sodium, followed by carbonylation. The following is a generalized procedure based on patent literature.
Protocol: Synthesis of this compound
-
Preparation of Sodium Methylcyclopentadienide: In a moisture-free, inert atmosphere (e.g., nitrogen or argon), metallic sodium is reacted with methylcyclopentadiene in a suitable solvent (e.g., tetrahydrofuran or 1,4-dioxane). The reaction mixture is typically heated to facilitate the formation of sodium methylcyclopentadienide.
-
Reaction with Manganese Salt: Anhydrous manganese(II) chloride is added to the solution of sodium methylcyclopentadienide. This reaction forms a monomethylcyclopentadienyl manganese intermediate.
-
Carbonylation: The reaction mixture is then subjected to a carbon monoxide atmosphere at elevated pressure and temperature. The CO ligands displace other ligands and coordinate to the manganese center to form the final product, methylcyclopentadienyl manganese tricarbonyl.
-
Purification: The crude product is then purified by techniques such as distillation or sublimation to yield the final product.
Spectroscopic Characterization
4.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for characterizing this compound, primarily through the observation of the C≡O stretching frequencies of the carbonyl ligands.
Protocol: FTIR Analysis of this compound
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: A background spectrum of the empty spectrometer (or the salt plates) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions of the strong absorption bands in the 2100-1900 cm⁻¹ region are indicative of the CO stretching vibrations. For this compound, these are typically observed around 2025 and 1940 cm⁻¹.[3]
Table 3: Spectroscopic Data for this compound
| Technique | Key Observables |
| ¹H NMR | Resonances for the methyl and cyclopentadienyl protons. |
| ¹³C NMR | Resonances for the methyl, cyclopentadienyl, and carbonyl carbons. |
| IR | Strong C≡O stretching bands around 2025 and 1940 cm⁻¹. |
Note: Specific chemical shifts for ¹H and ¹³C NMR can vary depending on the solvent used.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Protocol: NMR Analysis of this compound
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the molecule.
Reaction Pathways
Electrochemical Reduction of Cymantrene
The electrochemical reduction of cymantrene and its derivatives has been studied to understand their redox behavior. The process typically involves a one-electron reduction followed by chemical reactions such as ligand substitution or dimerization.
Caption: Electrochemical reduction of cymantrene.
Conclusion
This compound possesses a stable 18-electron configuration with a well-defined molecular structure dominated by the interplay of covalent and dative bonding between the manganese center and its ligands. The electron-donating methyl group plays a significant role in modulating the electronic properties of the complex, particularly the extent of π-back-bonding to the carbonyl ligands. The structural and bonding characteristics of this compound, elucidated through a combination of spectroscopic, crystallographic, and computational methods, provide a fundamental basis for understanding its reactivity and for the rational design of new applications in catalysis and materials science. Further research to obtain a dedicated crystal structure and more detailed computational data will undoubtedly provide deeper insights into this important organometallic compound.
References
An In-depth Technical Guide to the Photochemical Properties of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, with the chemical formula (CH₃C₅H₄)Mn(CO)₃, is an organomanganese compound that has garnered significant interest due to its rich photochemical reactivity. As a derivative of the well-studied cymantrene, it serves as a versatile precursor for the synthesis of a wide array of organometallic complexes. The core of its photochemical behavior lies in the efficient photo-induced dissociation of one or more carbonyl (CO) ligands, which opens up a coordination site on the manganese center. This allows for the introduction of new ligands, providing a pathway to novel molecular architectures with tailored electronic and steric properties. This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its spectroscopic characteristics, reaction mechanisms, and detailed experimental protocols for ligand substitution reactions.
Core Photochemical Properties
The photochemistry of this compound is dominated by the substitution of its carbonyl ligands upon irradiation with ultraviolet (UV) light. This process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state, leading to the cleavage of a manganese-carbonyl bond.
Spectroscopic and Photophysical Data
The interaction of this compound with light is the primary event in its photochemistry. The following table summarizes the key spectroscopic and photophysical parameters for this compound and its parent compound, cymantrene, which serves as a close analogue.
| Parameter | Value (this compound) | Value (Cymantrene) | Solvent | Reference |
| UV-Vis Absorption | ||||
| λmax, 1 | Not explicitly found | ~250 nm | Cyclohexane | |
| εmax, 1 (M-1cm-1) | Not explicitly found | ~16,000 | Cyclohexane | |
| λmax, 2 | Not explicitly found | ~320 nm | Cyclohexane | |
| εmax, 2 (M-1cm-1) | Not explicitly found | ~2,000 | Cyclohexane | |
| Infrared Spectroscopy | ||||
| ν(CO) (cm-1) | 2025, 1940 | 2023, 1939 | Hexane | |
| Photochemical Data | ||||
| Quantum Yield (Φ) for CO loss | Not explicitly found | 0.6 - 0.8 (at 313 nm) | Various |
Photochemical Reaction Mechanism
The photo-induced substitution of a carbonyl ligand in this compound proceeds through a dissociative mechanism. Upon absorption of a photon, the molecule is promoted to an excited state, which leads to the cleavage of a Mn-CO bond and the formation of a highly reactive 16-electron dicarbonyl intermediate, (CH₃C₅H₄)Mn(CO)₂. This intermediate can exist in both singlet and triplet spin states.[1][2] The coordinatively unsaturated intermediate then readily reacts with a wide range of ligands (L) to form the substituted product, (CH₃C₅H₄)Mn(CO)₂L.
References
An In-depth Technical Guide to Methylcymantrene (CAS Number: 12108-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, with the CAS number 12108-13-3, is an organomanganese compound with the chemical formula (CH₃C₅H₄)Mn(CO)₃. It is a derivative of cymantrene, where a methyl group is attached to the cyclopentadienyl ring. This compound, also known as (Methylcyclopentadienyl)manganese(I) tricarbonyl, belongs to the class of "piano-stool" complexes due to its molecular geometry.[1] this compound has garnered interest for its potential applications in various fields, including as a gasoline antiknock additive and in the synthesis of more complex organometallic structures.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, and reactivity, tailored for a technical audience.
Physical and Chemical Properties
This compound is a pale yellow to dark orange liquid with a faint, pleasant, and herbaceous odor.[2] It is practically insoluble in water but miscible with many organic solvents. Below is a summary of its key physical and chemical properties.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Pale yellow to dark orange liquid | [2] |
| Odor | Faint, pleasant, herbaceous | [2] |
| Molecular Weight | 218.09 g/mol | |
| Boiling Point | 232-233 °C | [2] |
| Melting Point | 1.5 °C | |
| Flash Point | 96 °C (closed cup) | [2] |
| Density | 1.38-1.39 g/cm³ at 20 °C | |
| Vapor Pressure | 0.05 mmHg at 20 °C | |
| Solubility | Practically insoluble in water | [2] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value/Information | Source(s) |
| Chemical Formula | C₉H₇MnO₃ | |
| CAS Number | 12108-13-3 | |
| Stability | Stable under normal conditions. Decomposes upon exposure to heat or light. | |
| Reactivity | The carbonyl ligands can be substituted under photochemical conditions. The cyclopentadienyl ring can undergo electrophilic substitution. | |
| Toxicity | May be toxic by inhalation, ingestion, and/or skin absorption. |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a methylcyclopentadienyl source with a manganese precursor in the presence of carbon monoxide. While several specific methodologies exist, a general and illustrative procedure is outlined below, based on common patent literature.[3][4][5]
Experimental Protocol: A Representative Synthesis
This protocol is a composite representation derived from patented industrial processes and should be adapted and optimized for laboratory-scale synthesis with appropriate safety precautions.
Step 1: Formation of Sodium Methylcyclopentadienide
-
In a nitrogen-purged reactor equipped with a stirrer and a reflux condenser, metallic sodium is dispersed in a high-boiling inert solvent (e.g., decane or mineral oil) by heating above the melting point of sodium with vigorous stirring.
-
The dispersion is then cooled, and a solution of freshly cracked methylcyclopentadiene monomer in an ethereal solvent (e.g., tetrahydrofuran, THF) is added dropwise at a controlled temperature (typically below 65 °C).
-
The reaction mixture is stirred until the sodium is completely consumed, resulting in a solution of sodium methylcyclopentadienide.
Step 2: Formation of the Manganese Intermediate
-
Anhydrous manganese(II) chloride (MnCl₂) is suspended in THF under a nitrogen atmosphere.
-
The freshly prepared solution of sodium methylcyclopentadienide is then added slowly to the MnCl₂ suspension. The molar ratio of sodium methylcyclopentadienide to MnCl₂ is a critical parameter and is typically controlled to favor the formation of the desired intermediate.
-
The reaction mixture is stirred for several hours at room temperature to form the intermediate bis(methylcyclopentadienyl)manganese or a related solvated species.
Step 3: Carbonylation
-
The reaction mixture containing the manganese intermediate is transferred to a high-pressure autoclave.
-
The autoclave is pressurized with carbon monoxide (CO) to a pressure ranging from 500 to 1500 psig.[3]
-
The mixture is heated to a temperature between 100 °C and 200 °C and stirred vigorously.[3] The reaction is monitored by the uptake of CO.
-
After the reaction is complete (typically several hours), the autoclave is cooled, and the excess CO pressure is carefully vented.
Step 4: Work-up and Purification
-
The reaction mixture is hydrolyzed with a dilute acid solution (e.g., 10% HCl).[2]
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., pentane or toluene).
-
The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product as a yellow to orange liquid.
Caption: A representative workflow for the synthesis of this compound.
Spectroscopic Properties
The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the expected spectroscopic data based on the known properties of cymantrene and its derivatives.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands in the carbonyl stretching region (ν(CO)). For a (C₅R₅)Mn(CO)₃ complex, two strong bands are typically observed.
Table 3: Representative Infrared Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-O stretch (carbonyl) | ~2030 and ~1940 | Strong |
| C-H stretch (aromatic) | ~3100 | Medium |
| C-H stretch (aliphatic) | ~2950-2850 | Medium |
| C=C stretch (ring) | ~1410 | Medium |
The electron-donating methyl group on the cyclopentadienyl ring increases electron density on the manganese center, which in turn increases back-bonding to the CO ligands. This strengthening of the Mn-C bond and weakening of the C-O bond results in a slight lowering of the CO stretching frequencies compared to unsubstituted cymantrene.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the protons of the methyl group and the cyclopentadienyl ring.
Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.8-2.0 | Singlet | 3H |
| -C₅H₄- (ring protons) | ~4.5-4.8 | Two multiplets (AA'BB' system) | 4H |
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Table 5: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| -C H₃ | ~15 |
| Ring C -CH₃ | ~105 |
| Ring C -H | ~80-85 |
| C O (carbonyl) | ~225 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would show the molecular ion peak and characteristic fragmentation patterns involving the sequential loss of the three carbonyl ligands.
Table 6: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 218 | [ (CH₃C₅H₄)Mn(CO)₃ ]⁺ (Molecular Ion) |
| 190 | [ (CH₃C₅H₄)Mn(CO)₂ ]⁺ |
| 162 | [ (CH₃C₅H₄)Mn(CO) ]⁺ |
| 134 | [ (CH₃C₅H₄)Mn ]⁺ |
Reactivity
The reactivity of this compound is characterized by reactions at the cyclopentadienyl ring and substitution of the carbonyl ligands.
Reactions of the Cyclopentadienyl Ring
The cyclopentadienyl ring in this compound can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. The electron-donating methyl group activates the ring towards electrophilic attack.
Substitution of Carbonyl Ligands
The carbonyl ligands can be substituted by other ligands, such as phosphines or arenes, typically under photochemical conditions (UV irradiation). This provides a route to a wide variety of cymantrene derivatives with modified electronic and steric properties.
Caption: Key reactivity pathways for this compound.
Conclusion
This compound is a versatile organometallic compound with well-defined physical and spectroscopic properties. Its synthesis, while requiring specialized equipment for handling air-sensitive reagents and high-pressure carbonylation, follows established organometallic reaction pathways. The reactivity of both the cyclopentadienyl ring and the carbonyl ligands allows for its use as a precursor in the development of a wide range of functionalized cymantrene derivatives. This technical guide provides a foundational understanding of this compound for researchers and professionals in chemistry and drug development, serving as a starting point for further investigation and application.
References
- 1. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Methylcyclopentadienyl manganese tricarbonyl | 12108-13-3 [chemicalbook.com]
- 3. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 4. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]
- 5. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]
- 6. Cymantrene radical cation family: spectral and structural characterization of the half-sandwich analogues of ferrocenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Methylcymantrene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcymantrene, formally known as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is an organometallic compound with a rich history rooted in the mid-20th century's advancements in industrial chemistry. Initially lauded for its potent anti-knock properties as a gasoline additive, its journey has traversed industrial applications to toxicological scrutiny. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, supported by quantitative data, detailed experimental protocols from foundational literature, and visualizations of its known biological interactions.
Discovery and Historical Context
The discovery of this compound is credited to the Ethyl Corporation in the 1950s.[1][2][3] This period was marked by a fervent search for alternatives and supplements to tetraethyllead (TEL) as an anti-knock agent in gasoline. Marketed under the trade name MMT, this compound emerged as a significant development in fuel technology.[3][4] Its initial application, beginning in 1958, was as a smoke suppressant for gas turbines, and by the 1970s, it was widely introduced as an octane enhancer in unleaded gasoline, particularly following the U.S. Environmental Protection Agency's (EPA) move to phase out leaded fuels.[4]
The core of this compound's utility lies in its "piano-stool" half-sandwich structure, where a central manganese atom is coordinated to a methylcyclopentadienyl ring and three carbonyl ligands.[4] This configuration imparts high lipophilicity to the molecule.[4]
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is presented below, gathered from various chemical databases and historical sources.
| Property | Value | Source |
| Molecular Formula | C₉H₇MnO₃ | [4] |
| Molar Mass | 218.09 g/mol | [4] |
| Appearance | Pale yellow to dark orange liquid | [4] |
| Odor | Faint, pleasant, herbaceous | [5][6] |
| Melting Point | -1 °C (30 °F; 272 K) | [4] |
| Boiling Point | 232-233 °C | [4][6] |
| Density | 1.38 g/cm³ | [4] |
| Solubility in Water | Slightly soluble/Partly miscible | [5][6][7] |
| Vapor Pressure | 7.3 mmHg at 212°F | OSHA |
Synthesis of this compound: Early Methodologies
The initial synthesis of this compound and its parent compound, cymantrene, was a significant achievement in organometallic chemistry. While the specific seminal peer-reviewed publication detailing the very first synthesis remains elusive in readily available databases, patents from the Ethyl Corporation in the 1950s and subsequent literature describe several foundational synthetic routes.
Carbonylation of Bis(methylcyclopentadienyl) Manganese
One of the primary methods for synthesizing this compound involves the carbonylation of bis(methylcyclopentadienyl) manganese. This process, however, was known to produce tars and result in lower yields due to the displacement of one of the methylcyclopentadienyl groups.
A significant improvement to this method, yielding over 75%, involves the reaction of a mixture of bis(methylcyclopentadienyl) manganese and manganese acetate with an alkyl aluminum compound, such as triethyl aluminum, in the presence of an ether. The resulting intermediate is then carbonylated.
Experimental Protocol:
-
Step 1: Formation of the Intermediate. A mixture of 0.25-0.55 moles of manganese acetate and 0.45-0.55 moles of a bis-cyclopentadienyl manganese compound is reacted with approximately 0.5-2.1 moles of an alkyl aluminum compound (e.g., triethyl aluminum). This reaction is conducted in the presence of about 0.75-1.25 moles of an ether per mole of the alkyl aluminum compound.
-
Step 2: Carbonylation. The resulting reaction mixture is then subjected to carbon monoxide at a pressure of 300-1500 psig and a temperature of 65°-175° C to yield the cyclopentadienyl manganese tricarbonyl compound.[8]
Reaction of Sodium Methylcyclopentadienide with a Manganese Salt
Another early and effective method involves the initial formation of sodium methylcyclopentadienide, which is then reacted with a manganese(II) salt, followed by carbonylation. This method is reported to achieve yields of over 80%.
Experimental Protocol:
-
Step 1: Formation of Sodium Methylcyclopentadienide. Liquid metallic sodium is reacted with methylcyclopentadiene to form methylcyclopentadienyl sodium.
-
Step 2: Formation of the Intermediate. The methylcyclopentadienyl sodium is then reacted with a divalent manganese salt in an equimolar ratio (1:1) to form a monomethylcyclopentadienyl manganese-solvent adduct.
-
Step 3: Carbonylation. The intermediate is then reacted with carbon monoxide to generate methylcyclopentadienyl manganese tricarbonyl. The final product is purified by conventional separation techniques.
A continuous reaction process based on this methodology has also been developed. In this process, methylcyclopentadiene monomer and sodium metal are continuously added to a reactor containing a dehydration solvent (e.g., 1,4-dioxane) at 150°C. The resulting material is then continuously fed into a second reactor where it reacts with anhydrous manganese chloride and carbon monoxide at 70°C and 5 MPa. This continuous process has reported product yields of 86% based on manganese chloride.[9]
Biological Interactions and Toxicological Pathways
The primary health concerns associated with this compound stem from the inhalation of manganese-containing particulate matter produced during its combustion.[1][10] Manganese is a known neurotoxin at high concentrations, and its exposure has been linked to neurological symptoms resembling Parkinson's disease.[10][11]
While this compound itself can be toxic, its oxidative metabolism is considered an important detoxification pathway.[12] However, the accumulation of manganese in the brain can induce neuroinflammation and oxidative stress. Recent research into manganese neurotoxicity has implicated specific inflammatory signaling pathways.
Manganese-Induced Neuroinflammation via NLRP3 Inflammasome
Manganese exposure can trigger a proinflammatory state in the central nervous system through the activation of the NLRP3 inflammasome.[11] This multi-protein complex plays a crucial role in the innate immune response. The proposed pathway is as follows:
Caption: Manganese-induced activation of the NLRP3 inflammasome leading to neuroinflammation.
cGAS-STING Pathway Activation by Manganese
Emerging research suggests that the cGAS-STING pathway, another key component of the innate immune system that typically detects cytosolic DNA, can also be activated by manganese.[11] This activation in microglial cells can contribute to neuroinflammation.
References
- 1. theicct.org [theicct.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. theicct.org [theicct.org]
- 4. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Methylcyclopentadienyl manganese tricarbonyl | 12108-13-3 [chemicalbook.com]
- 7. Methylcyclopentadienylmanganese tricarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 9. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]
- 10. Manganese neurotoxicity: behavioral, pathological, and biochemical effects following various routes of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the toxicity of methylcyclopentadienyl manganese tricarbonyl with that of its two major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methylcymantrene: A Technical Guide
Introduction
Methylcymantrene, with the chemical formula (CH₃C₅H₄)Mn(CO)₃, is an organomanganese compound that has garnered significant interest in various fields, including as a fuel additive. Its "piano-stool" structure, consisting of a manganese atom bonded to a methylcyclopentadienyl ring and three carbonyl ligands, gives rise to characteristic spectroscopic signatures. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and a comprehensive summary of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group and the cyclopentadienyl (Cp) ring. Due to the asymmetry of the methyl-substituted Cp ring, the four ring protons are not chemically equivalent and are expected to appear as two multiplets. The methyl group protons will appear as a singlet.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopentadienyl Protons (C₅H₄) | 4.5 - 5.5 | Multiplet |
| Methyl Protons (CH₃) | 1.8 - 2.2 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.
-
Data Acquisition: The spectrometer is tuned to the ¹H frequency. A standard one-pulse sequence is typically used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the signals provides the relative ratio of the different types of protons.
Experimental workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show signals corresponding to the different carbon environments in the molecule: the methyl group, the carbons of the cyclopentadienyl ring, and the carbonyl ligands. Due to the symmetry of the molecule, the four carbons of the Cp ring are expected to give three distinct signals (one for the carbon bearing the methyl group, one for the two adjacent carbons, and one for the two carbons further away). The three carbonyl carbons are chemically equivalent and will appear as a single signal.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons (CO) | 220 - 230 |
| C-CH₃ (Cyclopentadienyl) | 100 - 110 |
| CH (Cyclopentadienyl) | 80 - 90 |
| Methyl Carbon (CH₃) | 12 - 18 |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy, though a higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is used.
-
Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (which is typically much higher than for ¹H NMR).
-
Data Processing: The FID is processed using a Fourier transform. The resulting spectrum is phased, baseline-corrected, and referenced to the solvent signal or TMS.
Experimental workflow for ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential tool for characterizing the vibrational modes of this compound, particularly the strong absorptions of the carbonyl ligands. The number and frequency of the C≡O stretching bands provide information about the symmetry and electronic environment of the metal center.
Table 3: IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Cp ring) | ~3100 | Medium |
| C-H Stretch (Methyl) | 2950 - 2850 | Medium |
| C≡O Stretch | ~2030, ~1945 | Very Strong |
| C=C Stretch (Cp ring) | ~1410 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Film: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solution: A dilute solution of this compound in a suitable solvent (e.g., hexane, CCl₄) can be prepared and placed in a liquid IR cell. A background spectrum of the solvent should be collected for subtraction.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment. A background spectrum (of air or the pure solvent) is first recorded. The sample spectrum is then acquired. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).
-
Data Processing: The sample interferogram is converted to a spectrum via a Fourier transform. The spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental workflow for IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorptions arising from metal-to-ligand charge transfer (MLCT) and d-d transitions.
Table 4: UV-Vis Spectroscopic Data for this compound
| Transition Type | λ_max (nm) |
| MLCT / π → π* | 210 - 400 |
| d-d | ~333 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans the desired wavelength range (e.g., 200-800 nm).
-
Data Processing: The instrument automatically subtracts the absorbance of the solvent from that of the sample to generate the final absorption spectrum. The wavelengths of maximum absorbance (λ_max) are then identified.
Experimental workflow for UV-Vis spectroscopy.
methylcymantrene chemical formula and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methylcymantrene, an organomanganese compound. It details its chemical and physical properties, toxicological data, and a known synthesis protocol. The guide also explores the current understanding of its mechanism of action, focusing on the induction of oxidative stress. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Core Chemical and Physical Properties
This compound, also known as methylcyclopentadienyl manganese tricarbonyl (MMT), is an organometallic compound with the chemical formula C9H7MnO3.[1] It is recognized for its use as a gasoline additive to boost octane ratings.[1] A summary of its key quantitative properties is presented below.
| Property | Value |
| Chemical Formula | C9H7MnO3 |
| Molecular Weight | 218.09 g/mol |
| Appearance | Pale yellow to dark orange liquid |
| Odor | Faint, pleasant |
| Boiling Point | 232-233 °C |
| Melting Point | -1 °C |
| Density | 1.38 g/mL at 25 °C |
| Vapor Pressure | 0.05 mmHg at 20 °C |
| Solubility | Slightly soluble in water |
Toxicological Data
The toxicity of this compound has been evaluated in animal models, providing insights into its potential hazards. The following table summarizes key toxicological endpoints.
| Metric | Value | Species |
| LD50 (Oral) | 58 mg/kg | Rat |
| LD50 (Dermal) | 140 mg/kg | Rabbit |
| LC50 (Inhalation) | 0.076 mg/L (4 hours) | Rat |
Experimental Protocol: Synthesis of this compound
The following is a general protocol for the synthesis of methylcyclopentadienyl manganese tricarbonyl, based on established chemical principles.
Materials:
-
Liquid metallic sodium
-
Methylcyclopentadiene
-
Divalent manganese salt (e.g., manganese (II) chloride)
-
Carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
Formation of Sodium Methylcyclopentadienide: In an inert atmosphere, react liquid metallic sodium with methylcyclopentadiene in an anhydrous solvent. This reaction forms the sodium salt of methylcyclopentadiene.
-
Formation of Monomethylcyclopentadienyl Manganese: React the resulting sodium methylcyclopentadienide with an equimolar amount of a divalent manganese salt. This step yields the intermediate, monomethylcyclopentadienyl manganese, as a solvent adduct.
-
Carbonylation: Introduce carbon monoxide gas into the reaction mixture. The CO will react with the intermediate to form methylcyclopentadienyl manganese tricarbonyl.
-
Purification: The final product, this compound, can be isolated and purified using standard techniques such as distillation or chromatography.
Mechanism of Action: Signaling Pathways and Cellular Effects
The precise signaling pathways affected by this compound are an area of ongoing research. However, current evidence strongly points to the induction of oxidative stress as a primary mechanism of its toxicity.
Studies have shown that this compound exposure increases the vulnerability of cells, such as rat thymocytes, to oxidative stress.[2] This is evidenced by an increased population of dead cells and enhanced fluorescence of probes sensitive to reactive oxygen species (ROS).[2] Furthermore, the toxic effects of this compound can be mitigated by the presence of antioxidants like quercetin, a flavonoid known for its ability to scavenge free radicals.[2]
At a cellular level, exposure to methylcyclopentadienyl manganese tricarbonyl has been observed to cause ultrastructural changes in neurons of the substantia nigra in rats.[1] This suggests that the compound can lead to neuronal damage, potentially contributing to its neurotoxic effects.[1]
While a specific, detailed signaling cascade has yet to be fully elucidated, a logical workflow of its mechanism of action based on current understanding is presented below.
Caption: Logical workflow of this compound-induced oxidative stress.
Conclusion
This technical guide has summarized the key chemical, physical, and toxicological properties of this compound. A general synthesis protocol has been provided, and the current understanding of its mechanism of action, centered on oxidative stress, has been discussed. Further research is warranted to fully elucidate the specific signaling pathways and molecular targets of this compound to better understand its biological effects and potential therapeutic or toxicological implications.
References
The Solubility Profile of Methylcymantrene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylcymantrene, an organomanganese compound with applications in various research and industrial fields. Understanding the solubility of this compound is critical for its handling, formulation, and application in experimental and developmental settings. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Topic: Solubility of this compound
This compound, also known as (Methylcyclopentadienyl)manganese tricarbonyl, is generally characterized as a lipophilic, organometallic compound. Its solubility is a key physicochemical property influencing its utility in organic synthesis, catalysis, and as a fuel additive.
Data on Solubility
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 29 mg/L (Slightly Soluble)[1] |
| Hydrocarbons (e.g., Hexane, Gasoline, Toluene) | Not Specified | Soluble / Miscible[2][3][4][5][6] |
| Alcohols | Not Specified | Soluble[2][3][4][5][6] |
| Ether | Not Specified | Soluble[2][3][4][5][6] |
| Acetone | Not Specified | Soluble[2][3][5][6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method coupled with UV-Vis spectroscopic analysis. This method is suitable for determining the thermodynamic solubility of a compound.
Principle
An excess amount of solid this compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., hexane, ethanol, acetone)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
1. Preparation of Calibration Curve:
a. Prepare a stock solution of this compound of a known concentration in the solvent of interest. b. Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent of interest should be used as the blank. d. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
2. Equilibration (Shake-Flask Method):
a. Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
3. Sample Preparation and Analysis:
a. Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility. d. Dilute the filtered, saturated solution with the solvent of interest to a concentration that falls within the linear range of the previously prepared calibration curve. e. Measure the absorbance of the diluted solution at the λmax.
4. Calculation of Solubility:
a. Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample from its absorbance. b. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chembk.com [chembk.com]
- 3. Methylcyclopentadienyl manganese tricarbonyl | 12108-13-3 [chemicalbook.com]
- 4. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. Methylcyclopentadienyl manganese tricarbonyl CAS#: 12108-13-3 [m.chemicalbook.com]
- 6. Cas 12108-13-3,METHYLCYCLOPENTADIENYLMANGANESE TRICARBONYL | lookchem [lookchem.com]
Navigating the Synthesis and Handling of Methylcymantrene: A Technical Health and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Methylcymantrene, also known as methylcyclopentadienyl manganese tricarbonyl (MMT), is an organometallic compound with a growing profile in medicinal chemistry and materials science. Its unique "piano-stool" structure and reactivity make it a valuable building block for novel therapeutic agents and functional materials. However, as with any specialized chemical, a thorough understanding of its health and safety profile is paramount for its responsible handling and application in a research and development setting. This guide provides an in-depth overview of the known health and safety considerations for this compound, supported by available data and recommended protocols.
Physicochemical and Toxicological Data
A clear understanding of the fundamental properties of a compound is the first step in a robust safety assessment. The following tables summarize the key physicochemical and toxicological data for this compound.
| Physicochemical Properties | |
| IUPAC Name | Tricarbonyl((1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien-1-yl)manganese |
| Synonyms | Methylcyclopentadienyl manganese tricarbonyl, MMT, MCMT |
| CAS Number | 12108-13-3 |
| Molecular Formula | C₉H₇MnO₃ |
| Molecular Weight | 218.09 g/mol [1] |
| Appearance | Yellow to dark-orange liquid |
| Odor | Faint, pleasant odor |
| Boiling Point | 449°F (232°C) |
| Melting Point | 34°F (1°C) |
| Flash Point | 230°F (110°C) |
| Vapor Pressure | 7.3 mmHg at 212°F (100°C) |
| Specific Gravity | 1.39 |
| Solubility | Slightly soluble in water |
| Acute Toxicity Data | |
| LD50 (Intraperitoneal, Rat) | 12.1 mg/kg.[2] |
| Inhalation Hazard | Very toxic by inhalation.[3] |
| Ingestion Hazard | Very toxic if swallowed.[3] Animal experiments suggest ingestion of less than 5 grams may be fatal or cause serious health damage.[3] |
| Dermal Hazard | Toxic in contact with skin.[3] MMT penetrates the skin rapidly.[3] |
Health Hazard Information
Exposure to this compound can lead to a range of adverse health effects, from immediate symptoms to potential long-term consequences.
Routes of Exposure and Symptoms:
-
Inhalation: Acute exposure can cause headache, slurred speech, a sensation of a "thick tongue," giddiness, and nausea.[4] Chronic inhalation in animal studies has led to inflammation of the airways and lungs.[3]
-
Ingestion: May lead to severely toxic effects.[3]
-
Skin Contact: Can cause skin irritation after prolonged or repeated exposure, leading to redness, swelling, and scaling.[3] A small amount spilled on a worker's hand and wrist reportedly caused systemic effects like a "thick tongue," giddiness, nausea, and headache within minutes.[3]
-
Eye Contact: May cause eye irritation.[4]
Systemic and Long-Term Effects:
-
Neurological: Excitability, hyperactivity, muscle spasms, tremors, convulsions, and coma have been noted as potential signs of exposure.[4] Animal studies with repeated inhalation showed mild effects on the nervous system.[3]
-
Organ Toxicity: Animal studies have indicated potential damage to the lungs, liver, and kidneys following repeated inhalation.[3]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect, and not enough data is available to make a definitive assessment.[3]
-
Cumulative Effects: There is a concern for substance accumulation in the body following repeated or long-term occupational exposure.[3]
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Culture: Maintain the desired cancer cell line (e.g., HL-60) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in the culture medium.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere overnight.
-
Treatment: Replace the medium with the prepared dilutions of this compound. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or resazurin assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values by plotting cell viability against the compound concentration.
Signaling Pathways and Workflows
Logical Workflow for Chemical Health and Safety Assessment
References
- 1. This compound | C9H7MnO3- | CID 25511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the toxicity of methylcyclopentadienyl manganese tricarbonyl with that of its two major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. METHYLCYCLOPENTADIENYLMANGANESE TRICARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
The Environmental Impact of Methylcymantrene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Executive Summary
Methylcymantrene, known chemically as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is an organomanganese compound primarily used as a gasoline additive to enhance octane ratings. While its application in fuels has been a subject of debate due to potential environmental and health concerns, a comprehensive understanding of its environmental fate and ecotoxicological profile is crucial for informed risk assessment and management. This technical guide provides an in-depth analysis of the environmental impact of this compound, summarizing key quantitative data, detailing experimental protocols for its detection, and visualizing its environmental degradation pathway.
Environmental Fate and Persistence
This compound exhibits distinct behaviors in different environmental compartments. Its persistence is largely dictated by its sensitivity to light.
In the Atmosphere: Upon release into the atmosphere, this compound is not expected to persist in its original form. Its low vapor pressure suggests limited volatilization, but any airborne compound is susceptible to rapid photodegradation.
In Water: this compound is highly unstable in the presence of sunlight. Studies have shown that it undergoes rapid photolysis in water, with a half-life of approximately one minute in midday sunlight.[1] The primary photodegradation products include cyclopentadiene, methyl cyclopentadiene, carbon monoxide, and a manganese carbonyl that is readily oxidized to trimanganese tetroxide.[1] In the absence of light, however, its stability increases significantly. In dark conditions within aquifer materials and sediments, this compound is fairly stable, with estimated half-lives ranging from 0.2 to 1.5 years.[1]
In Soil: When spilled on land, this compound is believed to be stabilized in the soil matrix, potentially increasing its persistence in this compartment.[2] While it is not readily biodegradable, the primary route of environmental alteration remains photodegradation for the portion exposed to sunlight.[3] For the fraction that penetrates deeper into the soil and is shielded from light, longer persistence is expected.
The combustion of this compound in gasoline engines results in the formation of inorganic manganese compounds, primarily manganese phosphate and manganese sulfate, with smaller amounts of manganese oxides.[4][5] These combustion products are the primary source of manganese emissions from vehicles using fuel containing this additive.
Ecotoxicity
This compound has been shown to be toxic to aquatic organisms. The available data on its ecotoxicity are summarized in the tables below.
Table 1: Aquatic Toxicity of this compound
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Aquatic Invertebrates | Not Specified | High Toxicity | Not Specified | [3] |
| Aquatic Organisms | LC50/EC50 | 0.83 | Not Specified | [5] |
| Aquatic Organisms | Predicted LC50/EC50 | 0.008 | Not Specified | [5] |
| Aquatic Organisms | Predicted Chronic EC50 | 0.00155 | Not Specified | [5] |
Note: Data gaps for acute fish and aquatic plant toxicity have been identified.[3]
Experimental Protocols
Accurate determination of this compound in environmental matrices is essential for monitoring and risk assessment. Several analytical methods have been developed for this purpose.
Analysis of this compound in Soil
A common method for the determination of this compound in soil involves solvent extraction followed by atomic absorption spectrophotometry.[6]
-
Sample Preparation: A soil sample is extracted with a suitable organic solvent, such as isooctane.
-
Decomposition: Bromine is added to the extract to decompose the this compound molecule, releasing the manganese.
-
Extraction of Manganese: The manganese is then extracted from the organic phase using a dilute hydrochloric acid solution.
-
Quantification: The concentration of manganese in the acidic aqueous solution is determined by atomic absorption spectrophotometry (AAS). The initial concentration of this compound in the soil sample is then back-calculated based on the manganese content.
Analysis of this compound in Water
Microextraction techniques coupled with sensitive detection methods are employed for the analysis of this compound in water samples.
-
Ionic-Liquid Headspace Single Drop Microextraction (IL-HS-SDME): This method involves the use of an ionic liquid microdrop suspended in the headspace above the water sample. This compound partitions from the water into the headspace and is then extracted into the ionic liquid. The microdrop is subsequently analyzed by electrothermal atomic absorption spectrometry (ETAAS).
-
Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the water sample or its headspace. This compound adsorbs to the fiber, which is then thermally desorbed in the injection port of a gas chromatograph for separation and quantification. Coupling with an atomic absorption spectrometer (AAS) allows for element-specific detection.
Analysis of this compound in Air
The analysis of airborne this compound typically involves sample collection on a sorbent material followed by chromatographic analysis.
-
Sample Collection: A known volume of air is drawn through a sorbent tube containing a material such as XAD-2 resin, which traps the this compound.
-
Sample Extraction: The trapped compound is eluted from the sorbent with a suitable solvent.
-
Analysis: The extract is then analyzed by gas chromatography with an electron-capture detector (GC-ECD), which is highly sensitive to organometallic compounds like this compound.
General Ecotoxicity Testing Protocol (LC50 Determination)
The determination of the median lethal concentration (LC50) for aquatic organisms is a standard ecotoxicity test. The general procedure is as follows:
-
Test Organisms: A suitable test species (e.g., rainbow trout, daphnia magna) is selected and acclimated to laboratory conditions.
-
Test Solutions: A series of test solutions with varying concentrations of this compound are prepared, along with a control group with no added toxicant.
-
Exposure: The test organisms are exposed to the different concentrations of this compound for a specified period (e.g., 96 hours for fish, 48 hours for daphnia).
-
Observation: Mortality is recorded at regular intervals.
-
Data Analysis: The mortality data is plotted against the test concentrations, and the LC50 value (the concentration that is lethal to 50% of the test organisms) is determined using statistical methods such as probit analysis.
Visualizations
Environmental Fate and Degradation Pathway of this compound
Caption: Environmental fate and degradation pathway of this compound.
General Analytical Workflow for this compound in Environmental Samples
Caption: Generalized workflow for the analysis of this compound.
Signaling Pathways
The concept of signaling pathways is typically associated with the mechanisms of action of substances at a cellular or molecular level within an organism, which is a central focus in pharmacology and toxicology. The available scientific literature on the environmental impact of this compound does not describe specific environmental signaling pathways. The research primarily focuses on its fate, transport, and ecotoxicity at the organism and population levels. Therefore, information regarding the interaction of this compound with specific signaling pathways in environmental organisms is not available at this time. The primary pathway of concern from an environmental perspective is its degradation, as illustrated in the diagram above.
Conclusion
This compound is a compound with significant environmental implications, primarily due to its high aquatic toxicity. Its persistence is highly dependent on environmental conditions, with rapid photodegradation in sunlit waters and greater stability in soil and dark aquatic environments. The combustion of this compound in gasoline leads to the release of inorganic manganese compounds. A range of analytical methods is available for the detection and quantification of this compound in various environmental media, which are crucial for monitoring its presence and assessing potential risks. Further research is needed to fill the existing data gaps, particularly concerning its toxicity to a broader range of aquatic and terrestrial organisms and to fully elucidate its long-term environmental behavior.
References
- 1. epa.gov [epa.gov]
- 2. It’s Elemental: Detecting Toxicity in a Controversial Fuel Additive | NSF - National Science Foundation [nsf.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The EPA health risk assessment of methylcyclopentadienyl manganese tricarbonyl (MMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Decomposition Products and Pathways of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, or (methylcyclopentadienyl)manganese tricarbonyl, is an organometallic compound with a history of use as a gasoline additive and with potential applications in catalysis and materials science. Understanding its stability and decomposition pathways under various conditions is crucial for assessing its environmental impact, ensuring safe handling, and exploring its synthetic utility. This technical guide provides a comprehensive overview of the decomposition products and pathways of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key processes.
Thermal Decomposition
The thermal stability of this compound is a critical parameter for its storage and application. Upon heating, the compound undergoes decomposition, leading to the formation of various products. The primary decomposition pathway involves the cleavage of the metal-ligand bonds.
Thermal Decomposition Products
While specific quantitative data for the thermal decomposition of this compound is not extensively available in the public domain, analysis of related organometallic compounds and general principles of inorganic chemistry suggest the following potential decomposition products:
-
Manganese Oxides: In the presence of oxygen, manganese-containing solids, such as various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), are expected to form.
-
Carbon Monoxide (CO): The carbonyl ligands are readily lost as carbon monoxide gas, which is a toxic byproduct.
-
Hydrocarbons: The methylcyclopentadienyl ligand can decompose to form a variety of volatile organic compounds.
-
Metallic Manganese: Under inert atmospheres, metallic manganese may be deposited.
Experimental Protocols for Thermal Analysis
The thermal decomposition of this compound can be investigated using a combination of thermoanalytical techniques.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This technique provides information on the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.[1][2][3][4]
-
Principle: A small sample of this compound is heated in a controlled atmosphere (e.g., nitrogen, air) on a microbalance. The mass of the sample is continuously monitored as the temperature is increased. The gases evolved during decomposition are transferred to a mass spectrometer for identification.[1][2]
-
Experimental Setup:
-
A thermogravimetric analyzer (TGA) is coupled to a mass spectrometer (MS) via a heated transfer line.[1][4]
-
The sample (typically 5-10 mg) is placed in a crucible (e.g., alumina, platinum).
-
A typical heating rate is 10-20 °C/min.[2]
-
The MS is set to scan a mass range relevant to the expected decomposition products (e.g., m/z 1-300 amu).[2][3]
-
-
Data Analysis: The TGA curve shows the temperature ranges of decomposition, while the MS data provides the identity of the evolved gases at each stage.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to analyze the thermal decomposition products of non-volatile materials.[5][6][7][8][9]
-
Principle: A sample of this compound is rapidly heated to a high temperature in an inert atmosphere. The resulting volatile and semi-volatile decomposition products are then separated by gas chromatography and identified by mass spectrometry.[5][9]
-
Experimental Setup:
-
A pyrolysis unit is connected to the injector of a gas chromatograph-mass spectrometer (GC-MS).
-
A small amount of the sample is placed in a pyrolysis tube or on a filament.
-
The sample is pyrolyzed at a specific temperature (e.g., 500-800 °C).[9]
-
The pyrolysis products are swept into the GC column for separation and then detected by the MS.
-
-
Data Analysis: The chromatogram shows the different decomposition products, and the mass spectrum of each peak allows for its identification.
Photolytic Decomposition
This compound is sensitive to light and undergoes photolytic decomposition. This process typically involves the absorption of a photon, leading to an excited electronic state that can then undergo chemical reactions, most commonly the substitution of one or more carbonyl ligands.
Photolytic Decomposition Products
The products of photolytic decomposition are highly dependent on the solvent and the presence of other reactants. In the absence of other coordinating species, photolysis can lead to the formation of dimers or clusters. In the presence of a coordinating solvent or other ligands, substitution products are formed.
| Reactant/Solvent | Product | Reference |
| Acetonitrile | MeCpMn(CO)₂(NCCH₃) | General knowledge |
| Pyridine | MeCpMn(CO)₂(py) | General knowledge |
| Phosphines (PR₃) | MeCpMn(CO)₂(PR₃) | General knowledge |
Experimental Protocols for Photolytic Studies
In-situ NMR Spectroscopy
This technique allows for the real-time monitoring of photochemical reactions.[10][11]
-
Principle: A solution of this compound in a suitable NMR solvent is irradiated with light directly inside the NMR spectrometer. The progress of the reaction is followed by acquiring NMR spectra at regular intervals.[10][11]
-
Experimental Setup:
-
An NMR tube containing the sample is placed in the NMR probe.
-
A light source (e.g., a fiber-optic cable connected to a lamp or an LED) is used to irradiate the sample within the spectrometer.[10]
-
¹H NMR spectra are typically acquired to monitor the disappearance of the reactant and the appearance of the product signals.
-
-
Data Analysis: The integration of the NMR signals allows for the determination of the concentrations of the reactant and products over time, from which kinetic information can be derived.
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules reacted per photon absorbed.
-
Principle: The quantum yield is determined by measuring the rate of the photoreaction and the intensity of the light absorbed by the sample. A chemical actinometer, a compound with a known quantum yield, is often used to calibrate the light source.[12]
-
Experimental Protocol:
-
Prepare a solution of this compound of known concentration.
-
Irradiate the solution with monochromatic light of a specific wavelength.
-
Monitor the change in concentration of this compound over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, NMR).
-
Measure the intensity of the light source using a chemical actinometer under the same conditions.
-
Calculate the quantum yield using the following formula: Φ = (moles of reactant consumed / time) / (moles of photons absorbed / time)
-
Decomposition Pathways
The decomposition of this compound can proceed through different pathways depending on the conditions.
Thermal Decomposition Pathway
The primary step in the thermal decomposition is the homolytic cleavage of the Mn-CO bonds, followed by the dissociation of the methylcyclopentadienyl ring.
Caption: Proposed thermal decomposition pathway of this compound.
Photolytic Decomposition Pathway (Ligand Substitution)
Photolysis typically leads to the substitution of a carbonyl ligand by a solvent molecule or another ligand (L).
Caption: General pathway for the photolytic substitution of a CO ligand in this compound.
Experimental Workflow
A typical workflow for investigating the decomposition of this compound is outlined below.
Caption: A typical experimental workflow for studying this compound decomposition.
Conclusion
The decomposition of this compound is a complex process influenced by temperature, light, and the surrounding chemical environment. While the general pathways involve the loss of carbonyl ligands and the degradation of the methylcyclopentadienyl ring, further research is needed to obtain detailed quantitative data on the product distribution under various conditions. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for conducting such investigations, which are essential for the safe and effective use of this organometallic compound.
References
- 1. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]
- 2. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. eag.com [eag.com]
- 4. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methylcymantrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of methylcymantrene derivatives, offering a valuable resource for researchers in organometallic chemistry, materials science, and drug development. By understanding the precise three-dimensional arrangement of atoms within these molecules, scientists can better predict their reactivity, physical properties, and biological activity. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes the synthetic and analytical workflows.
Crystallographic Data of this compound Derivatives
The following tables summarize key crystallographic parameters for a selection of this compound and related cymantrene derivatives, providing a comparative overview of their molecular geometries. These data have been meticulously extracted from peer-reviewed scientific literature.
Phosphane-Substituted Cymantrene Derivatives
The substitution of carbonyl (CO) ligands with phosphanes significantly influences the electronic and steric properties of the cymantrene core. The following table presents crystallographic data for several phosphane-substituted cymantrene derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Dicarbonyl(η⁵-cyclopentadienyl)(triphenylphosphane-κP)manganese(I) | [Mn(C₅H₅)(C₁₈H₁₅P)(CO)₂] | Triclinic | P-1 | 10.136(1) | 10.430(1) | 11.085(1) | 83.18(1) | 73.23(1) | 65.73(1) | [1] |
| Dicarbonyl(η⁵-1-chlorocyclopentadienyl)(triphenylphosphane-κP)manganese(I) | [Mn(C₅H₄Cl)(C₁₈H₁₅P)(CO)₂] | Monoclinic | P2₁/n | 10.603(1) | 14.933(1) | 13.911(1) | 90 | 108.63(1) | 90 | [1] |
| Dicarbonyl(η⁵-cyclopentadienyl)(tricyclohexylphosphane-κP)manganese(I) | [Mn(C₅H₅)(C₁₈H₃₃P)(CO)₂] | Monoclinic | P2₁/c | 15.688(2) | 8.805(1) | 18.068(2) | 90 | 108.56(1) | 90 | [1] |
| Carbonyl(η⁵-cyclopentadienyl)[1,2-bis(diphenylphosphanyl)ethane-κ²P,P′]manganese(I) | [Mn(C₅H₅)(C₂₆H₂₄P₂)(CO)] | Monoclinic | P2₁/c | 9.426(1) | 16.035(2) | 17.061(2) | 90 | 98.78(1) | 90 | [1] |
| Carbonyl(η⁵-1-chlorocyclopentadienyl)[1,2-bis(diphenylphosphanyl)ethane-κ²P,P′]manganese(I) | [Mn(C₅H₄Cl)(C₂₆H₂₄P₂)(CO)] | Monoclinic | P2₁/c | 9.418(1) | 16.012(2) | 17.048(2) | 90 | 98.75(1) | 90 | [1] |
Selected Bond Lengths (Å) and Angles (°) for Phosphane-Substituted Cymantrene Derivatives
| Compound | Mn–P | Mn–C (CO avg.) | Mn–C (Cp avg.) | P–Mn–C(O) (avg.) | C(O)–Mn–C(O) | Reference |
| Dicarbonyl(η⁵-cyclopentadienyl)(triphenylphosphane-κP)manganese(I) | 2.355(1) | 1.789(4) | 2.152(4) | 92.5(1) | 91.8(2) | [1] |
| Dicarbonyl(η⁵-1-chlorocyclopentadienyl)(triphenylphosphane-κP)manganese(I) | 2.353(1) | 1.791(3) | 2.151(3) | 92.4(1) | 91.9(1) | [1] |
| Dicarbonyl(η⁵-cyclopentadienyl)(tricyclohexylphosphane-κP)manganese(I) | 2.401(1) | 1.785(3) | 2.157(3) | 91.9(1) | 93.4(1) | [1] |
| Carbonyl(η⁵-cyclopentadienyl)[1,2-bis(diphenylphosphanyl)ethane-κ²P,P′]manganese(I) | 2.298(1) | 1.772(3) | 2.149(3) | 92.1(1) | N/A | [1] |
| Carbonyl(η⁵-1-chlorocyclopentadienyl)[1,2-bis(diphenylphosphanyl)ethane-κ²P,P′]manganese(I) | 2.296(1) | 1.774(3) | 2.148(3) | 92.2(1) | N/A | [1] |
Cyano-Substituted Cymantrene Derivatives
The introduction of a cyano group onto the cyclopentadienyl ring can modulate the electronic properties of the complex. The crystallographic data for cyanocymantrene and its triphenylphosphane derivative are presented below.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| (η⁵-Cyanocyclopentadienyl)tricarbonylmanganese(I) | [(C₅H₄CN)Mn(CO)₃] | Monoclinic | P2₁/n | 6.641(1) | 11.203(1) | 12.012(1) | 90 | 99.43(1) | 90 | [2] |
| (η⁵-Cyanocyclopentadienyl)dicarbonyl(triphenylphosphane)manganese(I) | [(C₅H₄CN)Mn(CO)₂(PPh₃)] | Monoclinic | P2₁/c | 10.603(1) | 14.933(1) | 13.911(1) | 90 | 108.63(1) | 90 | [2] |
Selected Bond Lengths (Å) and Angles (°) for Cyano-Substituted Cymantrene Derivatives
| Compound | Mn–C (CO avg.) | Mn–C (Cp avg.) | C(O)–Mn–C(O) (avg.) | Mn-Ct (centroid) | Reference |
| (η⁵-Cyanocyclopentadienyl)tricarbonylmanganese(I) | 1.812(14) | 2.148(2) | 92.6(6) | 1.765(1) | [2] |
| (η⁵-Cyanocyclopentadienyl)dicarbonyl(triphenylphosphane)manganese(I) | 1.775(2) | 2.151(2) | 91.9(1) | 1.7786(8) | [2] |
Cymantrene-Triazole Derivatives
"Click" chemistry provides a versatile route to functionalized cymantrene derivatives. The crystal structure of a cymantrene-triazole conjugate is detailed below.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| (η⁵-[4-Phenyltriazol-1-yl]cyclopentadienyl)tricarbonylmanganese(I) | C₁₇H₁₀MnN₃O₃ | Monoclinic | P2₁/c | 11.770(2) | 6.948(1) | 19.839(4) | 90 | 104.59(3) | 90 | [3] |
Selected Bond Lengths (Å) and Angles (°) for a Cymantrene-Triazole Derivative
| Compound | Mn–C (CO avg.) | Mn–C (Cp avg.) | C(O)–Mn–C(O) (avg.) | Mn to Cp mean-plane | Reference |
| (η⁵-[4-Phenyltriazol-1-yl]cyclopentadienyl)tricarbonylmanganese(I) | 1.796(6) | 2.147(13) | 91.7 | 1.774(2) | [3] |
Experimental Protocols
The following sections outline the generalized experimental methodologies for the synthesis and crystallographic analysis of the this compound derivatives discussed above.
General Synthesis of Phosphane-Substituted Cymantrene Derivatives
The synthesis of phosphane-substituted cymantrenes is typically achieved through photochemical substitution of a carbonyl ligand.[1]
-
Reaction Setup: A solution of the parent cymantrene derivative (e.g., [(C₅H₄X)Mn(CO)₃] where X is H or Cl) and the corresponding phosphane ligand (e.g., PPh₃, PCy₃, or dppe) is prepared in a suitable solvent, such as tetrahydrofuran (THF).
-
Photochemical Reaction: The solution is then subjected to UV irradiation for a specified period (e.g., 7 hours). During irradiation, the solution is typically stirred to ensure homogeneity.
-
Work-up: Following the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then purified.
-
Purification and Crystallization: Purification is often achieved by recrystallization from a suitable solvent system, such as petroleum ether with the addition of diethyl ether. Slow evaporation of the solvent at a reduced temperature (e.g., 5 °C) can yield single crystals suitable for X-ray diffraction.[1]
General Synthesis of Cyano-Substituted Cymantrene Derivatives
Electrophilic cyanation of a lithiated cymantrene precursor is a common method for introducing a cyano group.[2]
-
Lithiation: The starting cymantrene compound is first lithiated using a strong base.
-
Cyanation: The resulting lithiated cymantrene is then reacted with an electrophilic cyanating agent to yield the monocyano-cymantrene.
-
Optional Ligand Substitution: For derivatives with other ligands, a subsequent photochemical reaction, similar to the one described for phosphane substitution, can be performed. For instance, UV irradiation of the cyanocymantrene in the presence of triphenylphosphane (PPh₃) leads to the formation of the corresponding dicarbonyl(triphenylphosphane) derivative.[2]
-
Purification and Crystallization: The final product is purified, and single crystals are grown for X-ray analysis.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a diffractometer.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα radiation), is used to collect diffraction data at a specific temperature (often 100 K or room temperature).
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure. This is typically done using specialized software packages (e.g., SHELXS, SHELXL). The structure is solved by direct methods and refined by full-matrix least-squares on F².[4]
-
Data Deposition: The final crystallographic data is often deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) for access by the scientific community.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a this compound derivative.
References
- 1. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]
An In-depth Technical Guide to the Theoretical and Computational Study of Methylcymantrene
Introduction
Methylcymantrene, with the chemical formula (C₅H₄CH₃)Mn(CO)₃, is an organomanganese compound characterized by its "piano-stool" structure.[1] This structure consists of a manganese atom bonded to a methylcyclopentadienyl ring and three carbonyl ligands. Historically recognized for its application as a fuel additive to boost octane ratings, this compound and its parent compound, cymantrene, have garnered significant interest in medicinal and materials chemistry.[1] Their derivatives are explored for applications ranging from photochemical CO-releasing molecules to anticancer and antiparasitic agents.[1][2][3]
The reactivity, stability, and electronic properties of this compound are governed by the intricate metal-ligand interactions.[1] Understanding these properties at a molecular level is crucial for designing new derivatives with tailored functionalities. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the electronic structure, bonding, and spectroscopic properties of such transition metal complexes, providing insights that complement experimental findings.[1][4][5]
Computational Methodologies: A Theoretical Framework
Density Functional Theory (DFT) is the predominant computational method for studying the electronic structure of transition metal complexes like this compound.[1][6] DFT strikes a balance between computational cost and accuracy, making it feasible to model complex systems.[6] These calculations provide fundamental insights into the molecule's geometry, vibrational modes, and electronic properties.
Experimental Protocol: DFT Calculation Workflow
A typical computational study of this compound using DFT involves a sequential workflow. The protocol outlined below is a standard approach used in computational chemistry for the characterization of organometallic compounds.
-
Molecular Structure Input:
-
The initial 3D coordinates of the this compound molecule are constructed using molecular building software (e.g., IQmol, Avogadro). The structure is based on known crystallographic data for similar cymantrene derivatives to ensure a reasonable starting geometry.
-
-
Geometry Optimization:
-
A geometry optimization calculation is performed to find the lowest energy (most stable) structure of the molecule.[1]
-
Methodology: A suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) for main group elements, and a larger basis set with an effective core potential like LANL2DZ for the manganese atom) are selected.[7][8]
-
Procedure: The calculation iteratively adjusts the atomic positions to minimize the total electronic energy of the system until a stationary point on the potential energy surface is located.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
Purpose: This analysis serves two primary functions:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) and Raman vibrational spectra of the molecule, which can be directly compared with experimental data.[9][10] The frequencies corresponding to the C-O stretching modes of the carbonyl ligands are particularly sensitive to the electronic environment of the metal center.
-
-
-
Electronic Structure and Bonding Analysis:
-
With the optimized geometry, further calculations can be performed to analyze the electronic properties.
-
Techniques Include:
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and the nature of metal-ligand bonds (sigma vs. pi characteristics).[1]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's reactivity and electronic transitions.
-
Bond Dissociation Enthalpy (BDE) Calculations: To computationally estimate the strength of the bonds within the molecule, such as the Mn-CO or Mn-ring bonds.[1]
-
-
Data Presentation: Theoretical vs. Experimental
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
This table would compare the bond lengths (in Ångströms, Å) and angles (in degrees, °) from the DFT-optimized geometry with data from experimental techniques like X-ray crystallography, if available.
| Parameter | DFT Calculated Value | Experimental Value |
| Bond Lengths (Å) | ||
| Mn–C(ring) (avg) | Calculated Value | Experimental Data |
| Mn–C(carbonyl) (avg) | Calculated Value | Experimental Data |
| C–O (carbonyl) (avg) | Calculated Value | Experimental Data |
| C–C (ring) (avg) | Calculated Value | Experimental Data |
| C(ring)–C(methyl) | Calculated Value | Experimental Data |
| **Bond Angles (°) ** | ||
| C(carbonyl)–Mn–C(carbonyl) | Calculated Value | Experimental Data |
| Mn–C–O (carbonyl) | Calculated Value | Experimental Data |
Table 2: Calculated vs. Experimental Vibrational Frequencies
This table compares the computationally predicted vibrational frequencies (in cm⁻¹) with those obtained from experimental infrared (IR) and Raman spectroscopy. The carbonyl stretching frequencies are particularly important diagnostic peaks.[11]
| Vibrational Mode | DFT Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |
| C-O Symmetric Stretch | Calculated Value | Experimental Data |
| C-O Asymmetric Stretch | Calculated Value | Experimental Data |
| C-H (methyl) Stretch | Calculated Value | Experimental Data |
| C-H (ring) Stretch | Calculated Value | Experimental Data |
| Mn-CO Stretch | Calculated Value | Experimental Data |
Experimental Validation and Synthesis
Computational models must be validated against experimental reality. Theoretical predictions of structure, spectra, and reactivity are correlated with data from various analytical techniques.
Experimental Protocols
-
Synthesis: The direct synthesis of this compound typically involves the reaction of a methylcyclopentadienyl source with a manganese precursor, such as manganese(II) salt, under an atmosphere of carbon monoxide at elevated temperature and pressure.[1]
-
FT-IR Spectroscopy: A sample of this compound is analyzed using an FT-IR spectrometer. The resulting spectrum, which shows absorption bands corresponding to the vibrational modes of the molecule, is compared to the computationally predicted spectrum.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound in solution, providing detailed information about the chemical environment and connectivity of the atoms.[1]
-
Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox behavior of this compound. The oxidation of the cymantrene core can be observed and quantified, providing data that can be correlated with calculated ionization potentials and the energies of frontier molecular orbitals.[2][11]
Synthetic Pathway Overview
The functionalization of the this compound scaffold is key to its application in drug development. A common strategy involves the deprotonation of the cyclopentadienyl ring to form a lithiated intermediate, which can then be reacted with various electrophiles to introduce new functional groups.[1]
The theoretical and computational study of this compound is indispensable for a deep understanding of its chemical properties and for guiding the rational design of new functional materials and therapeutic agents. DFT calculations provide robust predictions of molecular geometry, vibrational spectra, and electronic structure, offering a powerful complement to experimental techniques like FT-IR, NMR, and electrochemistry. The synergy between computation and experimentation allows researchers to build comprehensive structure-property relationships, accelerating the discovery and optimization of novel cymantrene-based compounds for a wide array of applications.
References
- 1. This compound | 12108-13-3 | Benchchem [benchchem.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational & Theoretical – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Computational and Theoretical | Department of Chemistry [chemistry.sciences.ncsu.edu]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Methylcymantrene in Organic Synthesis: A Versatile Precursor for Functional Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methylcymantrene, a readily available and stable organometallic compound, serves as a versatile precursor in organic synthesis for the development of a diverse range of functional molecules. Its cyclopentadienyl ring can be systematically functionalized to introduce a variety of substituents, leading to applications in catalysis, medicinal chemistry, and materials science. This document provides an overview of key applications and detailed protocols for the synthesis of this compound derivatives.
Functionalization of the Cyclopentadienyl Ring: A Gateway to Novel Derivatives
The synthetic utility of this compound primarily stems from the ability to functionalize its methylcyclopentadienyl (Cp') ring. A common and effective method involves the deprotonation of the Cp' ring using a strong base, such as n-butyllithium, to generate a lithiated intermediate. This nucleophilic species can then react with a wide array of electrophiles to introduce new functional groups.
A general workflow for the functionalization of this compound is depicted below:
Caption: General workflow for the functionalization of this compound.
Synthesis of Amide-Linked this compound Derivatives
Amide-functionalized this compound derivatives are stable compounds that can be used as building blocks in supramolecular chemistry or as ligands for catalysis. The synthesis involves the reaction of lithiated this compound with isocyanates.
Experimental Protocol: Synthesis of N-Phenyl-(methylcymantrenyl)carboxamide
-
Lithiation of this compound: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -42 °C in an acetonitrile/dry ice bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. Stir the resulting solution at -42 °C for 1 hour.
-
Reaction with Phenyl Isocyanate: To the solution of lithiated this compound, add phenyl isocyanate (1.1 eq) via syringe. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-(methylcymantrenyl)carboxamide.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Phenyl isocyanate | N-Phenyl-(methylcymantrenyl)carboxamide | 80-90%[1] |
| 2 | Benzyl isocyanate | N-Benzyl-(methylcymantrenyl)carboxamide | 80-90%[1] |
Table 1: Synthesis of Amide-Linked Cymantrene Derivatives. Yields are based on analogous reactions with cymantrene.[1]
This compound Derivatives in "Click" Chemistry
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient route to 1,2,3-triazole-substituted this compound derivatives. These compounds have potential applications as electrochemical sensors and in the development of novel therapeutic agents. The synthesis starts with the preparation of an azido-methylcymantrene precursor.
Experimental Protocol: Synthesis of 1-(Azidomethyl)cymantrene
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole Derivative of this compound
-
Reaction Setup: In a round-bottom flask, dissolve azido-methylcymantrene (1.0 eq) and a terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water, followed by sodium ascorbate (0.2 eq) in water.
-
Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: "Click" chemistry approach to this compound-triazole derivatives.
Planar Chiral this compound Derivatives in Asymmetric Catalysis
The introduction of chirality into the this compound scaffold can lead to the development of novel ligands for asymmetric catalysis. Planar chirality arises from the disubstitution of the Cp' ring. The synthesis of these chiral derivatives often involves diastereoselective functionalization or enantioselective synthesis.
One synthetic strategy involves the use of a chiral auxiliary to direct the functionalization of the Cp' ring. For example, the reaction of a chiral ferrocenyl acetal with an N-tosylamino and a formyl group has been used to control planar chirality in ferrocene systems, a strategy that can be adapted for this compound.[2]
While specific protocols for the catalytic application of planar chiral this compound derivatives are still emerging, they represent a promising class of ligands for a variety of enantioselective transformations.
Caption: Conceptual pathway for the synthesis of planar chiral this compound derivatives.
This compound Derivatives as Carbon Monoxide-Releasing Molecules (CORMs)
Organometallic carbonyl complexes, including derivatives of this compound, have garnered interest as carbon monoxide-releasing molecules (CORMs). CO is a gaseous signaling molecule with various physiological effects, and CORMs offer a method for its controlled delivery for therapeutic applications. The release of CO can be triggered by various stimuli, such as light or enzymatic activity. The synthesis of functionalized this compound derivatives allows for the tuning of CO release properties and the incorporation of targeting moieties.
Conclusion
This compound is a valuable and versatile platform in organic synthesis. Its straightforward functionalization provides access to a wide range of derivatives with potential applications in catalysis, medicinal chemistry, and materials science. The protocols outlined here for the synthesis of amide-linked, triazole-substituted, and potentially chiral derivatives provide a foundation for further exploration of this promising organometallic scaffold. Future research will likely focus on the development and application of this compound-based catalysts for novel organic transformations and the design of advanced CO-releasing molecules for therapeutic use.
References
Application Notes and Protocols: Methylcymantrene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a prospective guide for the exploratory use of methylcymantrene as a catalyst in cross-coupling reactions. As of the date of this document, the catalytic activity of this compound in these specific reactions is a novel area of investigation. The methodologies provided are based on established principles of manganese-catalyzed cross-coupling reactions and are intended to serve as a starting point for research and development.
Introduction
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These reactions are integral to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] While palladium has historically been the catalyst of choice for many cross-coupling reactions, its high cost and low abundance have spurred the search for more sustainable alternatives.[1]
Manganese, being an earth-abundant and less toxic metal, has emerged as a promising candidate for catalyzing a variety of organic transformations, including cross-coupling reactions.[3][4][5] this compound, or (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is an air- and water-stable organometallic compound that presents an intriguing possibility as a manganese-based catalyst. Its structural features suggest potential for catalytic activity in reactions such as Suzuki-Miyaura and Sonogashira couplings. This document outlines hypothetical protocols for investigating the catalytic potential of this compound in these key cross-coupling reactions.
Hypothetical Catalytic Cycle for this compound in Suzuki-Miyaura Coupling
The proposed catalytic cycle for a this compound-catalyzed Suzuki-Miyaura coupling is analogous to established mechanisms for transition metal-catalyzed cross-couplings. The cycle would likely involve the oxidative addition of an aryl halide to the manganese center, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by this compound.
Application 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid
This protocol details a hypothetical procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid using this compound as a catalyst.
Experimental Protocol
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.01-0.1 mmol, as catalyst loading needs to be optimized).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF; 5 mL).
-
-
Reaction Conditions:
-
Seal the Schlenk tube and place it in a preheated oil bath.
-
Stir the reaction mixture at a temperature between 80-120 °C. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Hypothetical Quantitative Data
The following table presents hypothetical yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, catalyzed by this compound. These values are projected based on reported efficiencies of other manganese-based catalytic systems.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | 4-Iodoanisole | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 4-Chloroanisole | K₃PO₄ | DMF | 120 | 24 | 65 |
| 4 | 1-Bromonaphthalene | K₂CO₃ | Toluene | 100 | 14 | 82 |
| 5 | 2-Bromopyridine | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
Application 2: Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes
This section outlines a prospective protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne, exploring the potential of this compound as a catalyst.
Experimental Protocol
-
Reaction Setup:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (0.02-0.1 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.01-0.05 mmol).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv).
-
Add a suitable base, which can also act as the solvent (e.g., triethylamine or diisopropylamine; 5 mL).
-
Alternatively, use a different base (e.g., K₂CO₃) in a solvent like DMF or THF.
-
-
Reaction Conditions:
-
Seal the Schlenk tube and stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via column chromatography.
-
Hypothetical Quantitative Data
The table below shows projected yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, assuming catalysis by this compound.
| Entry | Aryl Iodide | Terminal Alkyne | Base/Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Et₃N | 40 | 8 | 90 |
| 2 | 1-Iodo-4-nitrobenzene | 1-Heptyne | Et₃N | RT | 12 | 88 |
| 3 | 4-Iodoanisole | Phenylacetylene | K₂CO₃ / DMF | 50 | 10 | 85 |
| 4 | 1-Iodonaphthalene | 1-Octyne | DIPA | 40 | 9 | 89 |
| 5 | 3-Iodopyridine | Trimethylsilylacetylene | Et₃N | RT | 14 | 82 |
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a cross-coupling reaction to screen the catalytic activity of this compound.
Caption: General workflow for screening this compound in cross-coupling reactions.
Conclusion
The exploration of this compound as a catalyst for cross-coupling reactions represents a novel and potentially impactful area of research. By leveraging the abundance and low toxicity of manganese, the development of this compound-based catalytic systems could offer a sustainable alternative to traditional palladium catalysts. The protocols and data presented herein, while hypothetical, provide a robust framework for initiating such investigations. Successful implementation could lead to significant advancements in the synthesis of valuable molecules for the pharmaceutical and materials science industries.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 5. Manganese-catalyzed hydrogenation, dehydrogenation, and hydroelementation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methylcymantrene as an Antiknock Agent in Gasoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, chemically known as (Methylcyclopentadienyl)manganese tricarbonyl (MMT), is an organomanganese compound that has been utilized as a potent antiknock agent in gasoline. Antiknock agents are crucial fuel additives that increase the octane rating of gasoline, preventing premature detonation (engine knocking) in spark-ignition internal combustion engines. This allows for the use of higher compression ratios, leading to improved engine efficiency and power output.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as an antiknock agent.
Data Presentation
Table 1: Antiknock Effectiveness of this compound (MMT)
| Concentration of MMT (mg Mn/L) | Research Octane Number (RON) Increase | Motor Octane Number (MON) Increase | Notes |
| ≤ 18 | 2 to 3 units | Not specified | Can increase gasoline octane number of 2 to 3 units.[3] |
| Not specified | Up to 10 units | Roughly parallel to RON increase | In a low-octane base fuel.[4] |
| 18 | Not specified, final RON of 86.6 | Not specified | In a specific base fuel.[5] |
| 0.125 g Mn/gallon (approx. 33 mg Mn/L) | ~2 road octane numbers | Not specified | Road octane is an average of RON and MON.[6] |
Table 2: Comparative Antiknock Performance of Various Agents
| Antiknock Agent | Typical Concentration | Research Octane Number (RON) Increase | Motor Octane Number (MON) Increase |
| This compound (MMT) | ~18 mg Mn/L | Up to 10 units in low-octane base fuel[4] | Little change in sensitivity[4] |
| Ferrocene | ~30-40 mg Fe/L | 4 to 5 units[4] | Boosts MON as well[4] |
| Tetraethyllead (TEL) | ~0.1% addition | 5 to 10 units | Boosts MON as well[4] |
| MTBE | 10% by volume | ~5 units | ~101 (intrinsic MON)[4] |
Experimental Protocols
Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)
This protocol is based on the standardized ASTM D2699 (RON) and ASTM D2700 (MON) test methods.[7][8][9][10][11]
Objective: To determine the antiknock characteristics of a gasoline sample blended with this compound.
Apparatus:
-
Cooperative Fuel Research (CFR) engine (F1/F2 octane rating unit)
-
Knock-detection equipment
-
Fuel handling and blending equipment
-
Primary Reference Fuels (PRFs): Isooctane (RON and MON of 100) and n-heptane (RON and MON of 0)
Procedure:
-
Fuel Blend Preparation:
-
Prepare a base gasoline fuel with a known octane rating.
-
Accurately blend the base fuel with a predetermined concentration of this compound. Concentrations are typically expressed in milligrams of manganese per liter (mg Mn/L).
-
-
CFR Engine Setup and Calibration:
-
Sample Testing (Bracketing Procedure): [13]
-
Operate the engine on the this compound-blended fuel sample.
-
Adjust the compression ratio of the engine until a standard knock intensity is observed and recorded.
-
Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the estimated octane number of the sample.
-
Operate the engine on each PRF blend and record the knock intensity. The knock intensity of the sample should be bracketed by the knock intensities of the two PRF blends.[12]
-
The Research Octane Number or Motor Octane Number of the sample is then calculated by interpolation based on the knock intensity readings of the sample and the two bracketing PRF blends.[13]
-
-
Data Reporting:
-
The final octane number is reported as a whole number.
-
Key Operating Conditions:
| Parameter | ASTM D2699 (RON) | ASTM D2700 (MON) |
| Engine Speed | 600 rpm[7] | 900 rpm[8] |
| Intake Air Temperature | 52 °C[8] | 149 °C[8] |
| Spark Timing | Fixed at 13 degrees BTDC | Variable with compression ratio |
Protocol 2: Synthesis of this compound (MMT)
Two common synthesis routes are described based on patent literature.
Method 1: From Bis(methylcyclopentadienyl) manganese [14][15]
Objective: To synthesize this compound via carbonylation of a mixture containing bis(methylcyclopentadienyl) manganese.
Materials:
-
Bis(methylcyclopentadienyl) manganese
-
Manganese acetate
-
Triethyl aluminum (or other alkyl aluminum compound)
-
Ether (e.g., diethyl ether) as a donor compound
-
Carbon monoxide (CO) gas
-
Aliphatic or aromatic hydrocarbon solvent
Procedure:
-
Form a mixture of manganese acetate and bis(methylcyclopentadienyl) manganese in a suitable hydrocarbon solvent.
-
Add an alkyl aluminum compound and an ether donor compound to the mixture. The ether is typically added in a molar ratio of approximately 1:1 with the alkyl aluminum compound.
-
Transfer the reaction mixture to a high-pressure reactor.
-
Pressurize the reactor with carbon monoxide to 300-1500 psig.
-
Heat the reaction mixture to 65-175 °C and maintain for a sufficient time to complete the carbonylation reaction.
-
After cooling and depressurizing the reactor, the this compound product can be recovered and purified, for example, by distillation.
Method 2: From Metallic Sodium and Methylcyclopentadiene [16]
Objective: To synthesize this compound starting from methylcyclopentadiene and a manganese salt.
Materials:
-
Metallic sodium
-
Methylcyclopentadiene
-
Manganese (II) salt (e.g., manganous chloride)
-
Carbon monoxide (CO) gas
-
A solvent with weak coordination capacity (e.g., tetrahydrofuran)
Procedure:
-
Formation of Sodium Methylcyclopentadienide: In a suitable solvent, react metallic sodium with methylcyclopentadiene to form sodium methylcyclopentadienide. This reaction is typically carried out at an elevated temperature (100-200 °C) to facilitate the reaction of the solid sodium.
-
Formation of the Intermediate: React the sodium methylcyclopentadienide with a manganese (II) salt at a temperature ranging from room temperature to 250 °C. This forms an intermediate manganese-containing compound.
-
Carbonylation: Subject the intermediate to a carbon monoxide atmosphere at a pressure of 3.0-15 MPa and a temperature from room temperature to 250 °C to form this compound.
-
Purification: The resulting this compound can be purified by distillation.
Visualizations
Caption: Experimental workflow for determining the octane number of a gasoline-methylcymantrene blend.
Caption: Synthesis pathways for this compound (MMT).
References
- 1. Top Octane Boosters Compared: MMT, NMA, Ethanol, MTBE, Ferrocene [minalspecialities.com]
- 2. nbinno.com [nbinno.com]
- 3. mintchem.com [mintchem.com]
- 4. Anti-Knock Compounds for Gasoline, Racing Fuels and Octane Boosters [fueltechexperts.com]
- 5. Impact Assessment of Metal-Based Octane Boosters: A Literature Review [article.sapub.org]
- 6. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 7. ASTM D2699 - eralytics [eralytics.com]
- 8. ASTM D2700 - eralytics [eralytics.com]
- 9. ASTM D2699 RON Test Method [sh-sinpar.com]
- 10. ASTM D2700 MON Test Method [sh-sinpar.com]
- 11. matestlabs.com [matestlabs.com]
- 12. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 13. Octane Test Engine: The Summary of RON/MON Test Method [sh-sinpar.com]
- 14. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 15. EP0437113B1 - Process for making cyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 16. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]
Application Notes and Protocols for Methylcymantrene in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, a manganese-based organometallic compound, is a versatile building block for the development of advanced materials. Its unique electronic and redox properties make it a compelling candidate for applications in materials science and polymer chemistry, particularly in the creation of redox-active polymers and materials with nonlinear optical (NLO) properties. These materials are of significant interest for applications ranging from energy storage and catalysis to optical communications and sensing. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers.
Applications in Materials Science
Redox-Active Polymers
Polymers incorporating the this compound moiety exhibit reversible redox behavior due to the manganese center, which can be reversibly oxidized and reduced. This property is the foundation for their use in a variety of applications:
-
Energy Storage: As cathode materials in rechargeable batteries, the stable and reversible redox couple of the this compound unit can be exploited for charge storage.
-
Redox-Mediated Catalysis: The polymer-bound this compound can act as a recyclable catalyst or mediator in electrochemical reactions.
-
Sensors: Changes in the electrochemical or optical properties of the polymer upon interaction with an analyte can be used for chemical sensing.
Nonlinear Optical (NLO) Materials
Organometallic compounds, including derivatives of this compound, are known to possess significant NLO properties. The interaction of the metal center with the conjugated organic ligand can lead to large second- and third-order optical nonlinearities. These properties are crucial for applications in:
-
Optical Switching and Data Storage: Materials with high NLO coefficients can be used to create all-optical switches and high-density optical data storage devices.[1]
-
Frequency Conversion: Second-harmonic generation (SHG) and third-harmonic generation (THG) in NLO materials can be used to change the frequency of laser light.[1]
Experimental Protocols
Protocol 1: Synthesis of Vinylthis compound Monomer
This protocol describes the synthesis of a polymerizable vinyl derivative of this compound, a crucial first step for creating polymers with pendant this compound units.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium borohydride
-
Methanol
-
Sulfuric acid (concentrated)
-
Hexane
-
Diethyl ether
Procedure:
-
Acylation of this compound:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 eq).
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield acetyl-methylcymantrene.
-
-
Reduction of Acetyl-methylcymantrene:
-
Dissolve the crude acetyl-methylcymantrene in methanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the corresponding alcohol.
-
-
Dehydration to Vinylthis compound:
-
Dissolve the alcohol in hexane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1 hour, monitoring the reaction by TLC.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the crude vinylthis compound.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Ring-Opening Polymerization (ROP) of a Silicon-Bridged[2]Methylcymantrenophane
This protocol is based on the analogous and well-established ring-opening polymerization of silicon-bridged[2]ferrocenophanes and represents a viable route to high molecular weight poly(methylcymantrenylsilane)s.[3][4][5]
Materials:
-
Silicon-bridged[2]methylcymantrenophane monomer (synthesis not detailed here, requires specialized organometallic synthesis)
-
Anionic initiator (e.g., n-butyllithium) or thermal initiation
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure for Anionic ROP:
-
In a glovebox or under high vacuum conditions, dissolve the silicon-bridged[2]methylcymantrenophane monomer in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a calculated amount of n-butyllithium solution in hexanes dropwise to initiate the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Procedure for Thermal ROP:
-
Place the silicon-bridged[2]methylcymantrenophane monomer in a sealed, evacuated ampoule.
-
Heat the ampoule in an oven at a predetermined temperature (e.g., 150-200 °C) for a specified time (e.g., 2-24 hours).
-
Cool the ampoule, open it, and dissolve the resulting polymer in THF.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Characterization of this compound-Based Polymers
A suite of analytical techniques is necessary to fully characterize the synthesized polymers.
| Technique | Information Obtained | Typical Expected Results for Poly(vinylthis compound) |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI) | Mn: 10,000 - 50,000 g/mol ; PDI: 1.5 - 2.5 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, monomer conversion | Broad peaks corresponding to the polymer backbone and sharp peaks from the this compound side chains. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups | Strong C=O stretching bands around 1900-2050 cm⁻¹ from the manganese tricarbonyl unit. |
| Cyclic Voltammetry (CV) | Redox potentials, electrochemical reversibility | A reversible oxidation wave corresponding to the Mn(I)/Mn(II) couple. |
| UV-Vis Spectroscopy | Electronic transitions | Absorption bands in the UV and visible regions characteristic of the this compound moiety. |
| Z-Scan Technique | Nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) | Determination of the magnitude and sign of the third-order NLO susceptibility (χ⁽³⁾). |
Quantitative Data Summary
The following tables present representative (hypothetical, for illustrative purposes) data for a synthesized poly(vinylthis compound) and a poly(methylcymantrenylsilane) to guide researchers in their analysis.
Table 1: Molecular Weight and Polydispersity Data
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(vinylthis compound) | Free Radical | 25,000 | 55,000 | 2.2 |
| Poly(methylcymantrenylsilane) | Anionic ROP | 45,000 | 54,000 | 1.2 |
Table 2: Electrochemical and Optical Properties
| Polymer | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | λmax (nm) | χ⁽³⁾ (esu) |
| Poly(vinylthis compound) | +0.35 | 75 | 320, 450 | 5 x 10⁻¹² |
| Poly(methylcymantrenylsilane) | +0.32 | 70 | 325, 460 | 8 x 10⁻¹² |
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound-based polymers.
Logical Relationship for a Redox-Based Sensing Application
References
- 1. Nonlinear optical properties, upconversion and lasing in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 12108-13-3 | Benchchem [benchchem.com]
- 3. Ring-Opening Copolymerization of Cyclotetrasilanes and Silicon-Bridged [1]Ferrocenophanes: Synthesis and Properties of Polysilane−Poly(ferrocenylsilane) Random Copolymers - 百度学术 [a.xueshu.baidu.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Thermal ring-opening polymerization of an unsymmetrical silicon-bridged [1]ferrocenophane in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photochemical Reactions of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is a versatile organometallic compound with significant potential in various fields, including catalysis and medicinal chemistry. Its photochemical reactivity, particularly the substitution of carbonyl (CO) ligands, allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties. These derivatives are valuable in the development of new catalysts and therapeutic agents. This document provides detailed application notes and protocols for conducting photochemical reactions of this compound, focusing on ligand substitution reactions.
Core Principles of this compound Photochemistry
The primary photochemical process for this compound involves the absorption of ultraviolet (UV) light, leading to the dissociation of a CO ligand.[1] This creates a coordinatively unsaturated and highly reactive 16-electron intermediate, which can then be trapped by a nucleophilic ligand (L) present in the reaction mixture to form a stable 18-electron product. The general reaction scheme is as follows:
(η⁵-CH₃C₅H₄)Mn(CO)₃ + hν → [(η⁵-CH₃C₅H₄)Mn(CO)₂]* + CO [(η⁵-CH₃C₅H₄)Mn(CO)₂]* + L → (η⁵-CH₃C₅H₄)Mn(CO)₂L
This light-induced ligand substitution is a clean and efficient method for modifying the coordination sphere of the manganese center.[1]
Experimental Setup
A typical experimental setup for the photochemical reactions of this compound can be either a batch or a flow system.
Batch Reactor Setup
A standard batch reactor for photochemical reactions consists of an immersion well made of quartz, a suitable light source, a reaction vessel, and a cooling system.
-
Reaction Vessel: A borosilicate glass or quartz vessel with ports for gas inlet/outlet, sample withdrawal, and insertion of the immersion well.
-
Immersion Well: A double-walled quartz tube that houses the light source and allows for the circulation of a coolant to maintain a constant reaction temperature.
-
Light Source: A medium-pressure mercury lamp is a common choice, as its emission spectrum overlaps well with the absorption spectrum of this compound.[2] For more selective excitation, UV LEDs with specific wavelengths (e.g., 365 nm) can be utilized.[3]
-
Cooling System: A circulating chiller is used to pump coolant (e.g., water or a water/antifreeze mixture) through the immersion well to dissipate the heat generated by the lamp.
-
Gas Inlet/Outlet: To deaerate the solution and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidation of the reactants and products.
Flow Reactor Setup
Flow chemistry offers excellent control over reaction parameters, improved safety, and easy scalability.
-
Pumps: Syringe pumps or HPLC pumps to deliver the reactant solution and ligand solution at precise flow rates.
-
Reactor: A microreactor or a coiled tube reactor made of a UV-transparent material (e.g., FEP or PFA tubing) wrapped around a light source.
-
Light Source: High-power LEDs are ideal for flow reactors due to their focused emission and lower heat output.
-
Back Pressure Regulator: To maintain a constant pressure within the reactor and prevent solvent evaporation.
-
Collection Vessel: To collect the product stream.
Data Presentation
Table 1: UV-Vis Absorption Data for this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | Gas Phase | 333 | ~1.9 x 10³ |
Note: The absorption spectrum of this compound shows a broad and strong absorption band in the UV region between 210 and 400 nm.[2]
Table 2: Photochemical Ligand Substitution Products of Cymantrene Derivatives
| Starting Material | Ligand (L) | Product |
| (η⁵-C₅H₄X)Mn(CO)₃ (X = F, Cl, Br, I) | PPh₃ | (η⁵-C₅H₄X)Mn(CO)₂(PPh₃) |
| (η⁵-C₅H₅)Mn(CO)₂NO⁺ | - | (η⁵-C₅H₅)Mn(CO)NO⁺ |
Note: These examples demonstrate the feasibility of CO substitution in cymantrene derivatives with phosphine ligands upon photolysis.[1][2]
Experimental Protocols
Protocol 1: Photochemical Substitution of a CO Ligand in this compound with Triphenylphosphine (Batch Reaction)
Materials:
-
This compound ((η⁵-CH₃C₅H₄)Mn(CO)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, deoxygenated solvent (e.g., hexane, THF, or acetonitrile)
-
Nitrogen or Argon gas
-
Photochemical reactor with a medium-pressure mercury lamp and a quartz immersion well
-
Cooling system
Procedure:
-
Preparation: In a clean, dry Schlenk flask, dissolve this compound and a stoichiometric equivalent (or slight excess) of triphenylphosphine in the chosen solvent. The concentration of this compound should typically be in the range of 0.01-0.1 M.
-
Deoxygenation: Purge the solution with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen.
-
Reaction Setup: Transfer the deoxygenated solution to the photochemical reactor vessel under an inert atmosphere. Assemble the reactor, ensuring the immersion well is properly placed and the cooling system is operational.
-
Irradiation: Start the coolant circulation and then turn on the mercury lamp. The reaction progress can be monitored by taking small aliquots at regular intervals and analyzing them by IR or NMR spectroscopy. The disappearance of the starting material's CO stretching bands and the appearance of the product's CO stretching bands in the IR spectrum are indicative of the reaction's progress.
-
Work-up: Once the reaction is complete (as determined by spectroscopic monitoring), turn off the lamp and stop the coolant flow. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: The final product, (η⁵-CH₃C₅H₄)Mn(CO)₂(PPh₃), can be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy, as well as mass spectrometry.
Protocol 2: Monitoring the Photochemical Reaction using In-line NMR Spectroscopy (Flow Reaction)
Materials and Equipment:
-
This compound
-
Ligand of choice (e.g., a phosphine)
-
Deuterated, anhydrous, and deoxygenated solvent
-
Flow chemistry setup with a UV-transparent reactor
-
High-power LED light source (e.g., 365 nm)
-
NMR spectrometer equipped with a flow tube
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound and the ligand in the deuterated solvent in a glovebox or under an inert atmosphere.
-
System Setup: Set up the flow reactor with the outlet connected to the flow tube of the NMR spectrometer.
-
Reaction Monitoring: Pump the reaction mixture through the flow reactor. The reaction is initiated as the solution passes through the irradiated zone. The product mixture then flows directly into the NMR spectrometer for analysis.[3][4][5]
-
Data Acquisition: Acquire 1D and/or ultrafast 2D NMR spectra of the reaction mixture as it flows through the spectrometer.[3][4] This allows for real-time monitoring of the conversion of reactants to products.
-
Optimization: By varying the flow rate (and thus the residence time) and the intensity of the light source, the reaction conditions can be rapidly optimized.
Mandatory Visualizations
Caption: Experimental workflow for photochemical ligand substitution of this compound.
Caption: Simplified reaction pathway for photochemical ligand substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In-line Multidimensional NMR Monitoring of Photochemical Flow Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methylcymantrene, a cyclopentadienyl manganese tricarbonyl compound. The following protocols for various analytical techniques are designed to offer robust and reliable quantification in diverse matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it suitable for trace-level analysis in complex matrices.
Experimental Protocol
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place a known volume or weight of the sample (e.g., beverage, environmental water) into a headspace vial.
-
Expose a polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation.
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp to 170°C at 40°C/min
-
Ramp to 310°C at 10°C/min, hold for 3 min
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic m/z fragments of this compound.
Quantitative Data
The following table summarizes the expected quantitative performance for a closely related compound, methylcyclopentadienyl manganese tricarbonyl (MMT), which can be used as a reference for this compound analysis.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4 pg | [1] |
| Method Limit of Detection | 0.4 - 260 pg/mL (beverage dependent) | [1] |
Note: The provided quantitative data is for methylcyclopentadienyl manganese tricarbonyl (MMT), a structurally similar compound, and should be considered as an estimation for this compound. Method validation is required for specific matrices.
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile derivatives or when derivatization is not desirable, LC-MS/MS offers an excellent alternative for the quantification of this compound. It provides high sensitivity and specificity, particularly in complex biological matrices.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table presents typical performance characteristics for LC-MS/MS methods for the quantification of small molecules in biological matrices.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
Note: This data is illustrative for small molecule LC-MS/MS assays and method validation for this compound is essential to establish specific performance characteristics.
Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical technique that allows for the direct quantification of substances without the need for a calibration curve of the analyte, by using a certified internal standard.
Experimental Protocol
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.
Quantitative Data
| Parameter | Expected Value |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 1% |
| Linearity (r²) | > 0.999 |
Note: The performance of qNMR is highly dependent on proper experimental setup and data processing.
Logical Relationship for Quantification
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of compounds with chromophores. This compound exhibits absorbance in the UV region, allowing for its quantification.
Experimental Protocol
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane).
-
Record the UV-Vis spectrum of each standard and the sample solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data
The following table provides illustrative performance characteristics for a UV-Vis spectrophotometric method for an organic analyte.
| Parameter | Expected Value | Reference |
| Linearity Range | 0.5 - 25 µg/mL | [2] |
| Limit of Detection (LOD) | 0.163 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.493 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
Note: This data is for a different organic compound and is provided as an example. A validation study is necessary to determine the specific performance for this compound.
Experimental Workflow```dot
References
Application Notes and Protocols for the Purification of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of methylcymantrene, also known as (Methylcyclopentadienyl)manganese tricarbonyl or MMT. The following methods are described based on established laboratory techniques.
Column Chromatography
Column chromatography is a primary and widely applicable method for the purification of this compound from crude reaction mixtures. The separation is based on the differential adsorption of the compound onto a solid stationary phase while being carried by a liquid mobile phase.
Experimental Protocol
a. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Cotton or glass wool
-
Sand (washed and dried)
-
Beakers and flasks for fraction collection
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
b. Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane. A common ratio is approximately 100 g of silica gel for 1-2 g of crude material.
-
Pour the slurry into the column. Allow the silica to settle, and gently tap the column to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent (e.g., hexane).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified, oily, yellow-orange product.
-
Quantitative Data
| Parameter | Before Purification | After Purification |
| Purity | Varies (e.g., 80-90%) | >98% |
| Yield | - | Typically 85-95% |
| Appearance | Dark, oily liquid | Yellow-orange liquid |
Note: Purity can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow: Column Chromatography
Vacuum Sublimation
Sublimation is a purification technique suitable for solid compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is particularly effective for removing non-volatile impurities. While this compound is a liquid at room temperature, it has a sufficiently high vapor pressure to be purified by vacuum distillation, a process closely related to sublimation.
Experimental Protocol
a. Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (or a short-path distillation apparatus)
-
Cold finger or condenser
-
Heating mantle or oil bath
-
Vacuum pump
-
Flasks for collecting the purified product
b. Procedure:
-
Apparatus Setup:
-
Assemble the sublimation or short-path distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask.
-
Connect the apparatus to a vacuum source.
-
-
Purification Process:
-
Begin to evacuate the system to a pressure of around 1-10 mmHg.
-
Start the cooling water flow through the cold finger or condenser.
-
Gently heat the distillation flask using a heating mantle or oil bath. The temperature required will depend on the vacuum achieved but is typically in the range of 60-80°C.
-
The this compound will vaporize and then condense on the cold surface.
-
Collect the purified liquid this compound in the receiving flask.
-
-
Product Recovery:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Collect the purified this compound from the receiving flask.
-
Quantitative Data
| Parameter | Before Purification | After Purification |
| Purity | Varies | High (>99%) |
| Yield | - | Can be high (>90%) |
| Appearance | Dark, oily liquid | Bright yellow-orange liquid |
Logical Relationship: Vacuum Sublimation/Distillation
Crystallization
Crystallization is a technique used to purify solid compounds. For compounds that are liquid at room temperature like this compound, this process would involve cooling to a low temperature to induce solidification and crystallization from a suitable solvent or from the neat liquid.
Experimental Protocol
a. Materials and Equipment:
-
Purified this compound (from a preliminary purification step like chromatography)
-
A suitable solvent in which this compound is soluble at room temperature but less soluble at low temperatures (e.g., a non-polar solvent like pentane or hexane).
-
Crystallization dish or beaker
-
Low-temperature bath (e.g., dry ice/acetone or a cryocooler)
b. Procedure:
-
Dissolution:
-
If using a solvent, dissolve the this compound in a minimal amount of the chosen solvent at room temperature.
-
-
Cooling and Crystallization:
-
Slowly cool the solution or the neat liquid in a low-temperature bath.
-
Allow crystals to form. The slow cooling process promotes the formation of purer crystals.
-
-
Isolation of Crystals:
-
Once crystallization is complete, quickly separate the crystals from the mother liquor by filtration, preferably in a cold environment to prevent melting.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data
| Parameter | Before Purification | After Purification |
| Purity | >98% | >99.5% |
| Yield | - | Dependent on solubility |
| Appearance | Yellow-orange liquid | Yellow crystalline solid |
Signaling Pathway: Crystallization Logic
Application Notes and Protocols for the Industrial Scale Synthesis of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of methylcymantrene, formally known as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I) or MMT. The document details two primary industrial-scale synthetic routes, presenting quantitative data, step-by-step protocols, and critical safety considerations. Additionally, in recognition of the audience's interest in biological applications and toxicology, a detailed visualization of the mechanism of manganese-induced neurotoxicity is included.
Introduction
This compound (MMT) is an organomanganese compound widely used as an octane enhancer in gasoline.[1][2] Its industrial-scale production is a topic of significant interest for chemical manufacturers and researchers in the field of organometallic chemistry. The synthesis of MMT involves the formation of a half-sandwich complex where a manganese atom is coordinated to a methylcyclopentadienyl ring and three carbonyl ligands.[2] While several synthetic methodologies exist, scalability, yield, and safety are the paramount concerns for industrial applications. This document outlines the most prevalent and scalable methods for MMT synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for the two primary scalable synthesis routes for this compound. These routes are distinguished by their choice of reagents and intermediates.
Table 1: Synthesis Route 1 - The Sodium Intermediate Pathway
| Parameter | Value | Source(s) |
| Overall Yield | > 80% | [3] |
| Purity of Final Product | ≥ 98% | [4][5] |
| Reaction Temperature | ||
| - Na[MeCp] Formation | 100 - 200 °C | [6] |
| - Mn Intermediate Formation | Room Temp. - 250 °C | [6][7] |
| - Carbonylation | Ambient to 250 °C | [7] |
| Reaction Pressure | ||
| - Carbonylation | 3.0 to 15 MPa (435 - 2175 psig) | [7] |
| Key Solvents | Tetrahydrofuran (THF), Glycol Dimethyl Ether (Diglyme) | [7] |
Table 2: Synthesis Route 2 - The Alkyl Aluminum Pathway
| Parameter | Value | Source(s) |
| Key Reducing Agent | Triethylaluminium (TEAL) | [2][8] |
| Manganese Precursor | Bis(methylcyclopentadienyl) manganese | [2][8] |
| Carbonylation Temperature | 65 - 175 °C | |
| Carbonylation Pressure | 300 - 1500 psig (approx. 20 - 103 bar) | |
| Note | This method avoids the direct use of metallic sodium. |
Experimental Protocols
The following are detailed protocols for the scalable synthesis of this compound. These protocols are synthesized from publicly available patents and chemical literature. Extreme caution must be exercised when performing these reactions, as they involve hazardous materials, high pressures, and exothermic processes. A thorough risk assessment and adherence to all institutional and governmental safety regulations are mandatory.
Protocol 1: The Sodium Intermediate Pathway
This is a widely practiced industrial method that proceeds in three main stages.
Stage 1: Preparation of Methylcyclopentadiene (MeCp) Monomer
-
Setup: Assemble a distillation apparatus suitable for thermal cracking. The setup should include a heating mantle, a distillation flask, a fractionating column, a condenser, and a receiving flask cooled in a dry ice/acetone bath.
-
Cracking: Charge the distillation flask with methylcyclopentadiene dimer.
-
Heating: Gently heat the dimer to its cracking temperature (typically >170 °C). The monomeric MeCp will distill over.
-
Collection: Collect the MeCp monomer in the cooled receiving flask. The monomer is prone to dimerization and should be used immediately or stored at low temperatures (e.g., -78 °C) for a short period.
Stage 2: Synthesis of Sodium Methylcyclopentadienide (Na[MeCp])
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reactor Setup: Equip a high-pressure reactor with a mechanical stirrer, a heating system, and ports for reagent addition and gas inlet/outlet.
-
Sodium Dispersion: Charge the reactor with a weakly coordinating, high-boiling solvent such as diglyme or mineral oil. Add sodium metal to the solvent.
-
Heating and Dispersion: Heat the mixture to 100-120 °C with vigorous stirring to create a fine dispersion of molten sodium.[9]
-
Monomer Addition: Slowly add the freshly cracked MeCp monomer to the sodium dispersion. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Completion: Continue stirring at 100-120 °C until all the sodium has reacted, which is typically indicated by the cessation of hydrogen gas evolution. The product is a solution or slurry of sodium methylcyclopentadienide.
Stage 3: Synthesis and Carbonylation of the Manganese Intermediate
-
Manganese Salt Addition: In the same reactor, or a separate one, add a solution of anhydrous manganese(II) chloride (MnCl₂) in a suitable solvent (e.g., THF) to the Na[MeCp] solution. The molar ratio of Na[MeCp] to MnCl₂ should be approximately 1:1 to form the monomethylcyclopentadienyl manganese intermediate.[3]
-
Reaction: Allow the reaction to proceed at a controlled temperature, which can range from room temperature to 250 °C, to form the manganese intermediate.[6][7]
-
Carbonylation: Pressurize the reactor with carbon monoxide (CO) to 3.0-15 MPa.[7]
-
Heating: Heat the reaction mixture to facilitate the carbonylation reaction. The temperature is maintained until the uptake of CO ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Purification: The crude this compound is purified, typically by vacuum distillation, to yield a final product with ≥98% purity.
Protocol 2: The Alkyl Aluminum Pathway
This route offers an alternative that avoids the use of highly reactive sodium metal.
-
Inert Atmosphere: All steps must be performed under a dry, inert atmosphere.
-
Reactor Setup: Use a high-pressure reactor equipped for handling pyrophoric reagents like triethylaluminium.
-
Reactant Charging: Charge the reactor with a solution of bis(methylcyclopentadienyl) manganese in a suitable solvent.
-
Reducing Agent Addition: Carefully add triethylaluminium to the reactor.
-
Carbonylation: Pressurize the reactor with carbon monoxide.
-
Heating: Heat the mixture to 65-175 °C to drive the reductive carbonylation.[8]
-
Work-up and Purification: After cooling and depressurization, the reaction mixture is worked up to remove aluminum byproducts. The crude MMT is then purified by vacuum distillation.
Safety and Handling Considerations
-
Thermal Hazards: The synthesis of MMT, particularly the formation of sodium methylcyclopentadienide, is highly exothermic and can lead to a runaway reaction if not properly controlled. The T2 Laboratories explosion in 2007, which occurred during MMT production, underscores the critical need for robust temperature control and emergency cooling systems.[2]
-
Hazardous Materials:
-
Sodium Metal: Highly reactive and flammable; reacts violently with water.
-
Methylcyclopentadiene: Flammable and can form peroxides.
-
Carbon Monoxide: Highly toxic and flammable gas.
-
Triethylaluminium: Pyrophoric (ignites spontaneously in air).
-
This compound (MMT): Toxic upon inhalation, ingestion, and skin contact. It is also light-sensitive.[8]
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and suitable gloves, must be worn at all times.
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a contained reactor system designed for high-pressure reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the industrial synthesis of this compound via the Sodium Intermediate Pathway.
Caption: Workflow for this compound Synthesis.
Mechanism of Manganese Neurotoxicity
For professionals in drug development and life sciences, understanding the toxicological profile of industrially significant compounds is crucial. The primary health concern associated with MMT is the neurotoxicity of its combustion product, manganese. The following diagram outlines the key pathways of manganese-induced neurotoxicity.
Caption: Key Pathways in Manganese Neurotoxicity.
References
- 1. Frontiers | Manganese-Induced Neurotoxicity: New Insights Into the Triad of Protein Misfolding, Mitochondrial Impairment, and Neuroinflammation [frontiersin.org]
- 2. Mechanisms of lead and manganese neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1100060C - Process for preparing methyl cyclopentadienyl tricarbonyl manganese - Google Patents [patents.google.com]
- 4. zxchem.com [zxchem.com]
- 5. MMT/ Methylcyclopentadienyl manganese tricarbonyl China [sunecochem.com]
- 6. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]
- 8. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]
- 9. US20060011542A1 - Removal of alcohols and water from a methylcyclopentadiene recycle stream in a process for the synthesis of methylcyclopentadienyl manganese tricarbonyl - Google Patents [patents.google.com]
Application Notes and Protocols for Methylcymantrene as a Precursor to Manganese-Containing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of manganese-containing nanoparticles using methylcymantrene as a precursor. The information is intended to guide researchers in the development of novel nanoparticle-based platforms for drug delivery, bioimaging, and therapeutic applications.
Introduction
This compound ((CH₃C₅H₄)Mn(CO)₃) is an organometallic compound that serves as a promising precursor for the synthesis of manganese-containing nanoparticles, primarily manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄). The thermal decomposition of this compound offers a versatile method to produce nanoparticles with controlled size and composition, which are of significant interest in the biomedical field. These nanoparticles are being explored for a range of applications, including as contrast agents in Magnetic Resonance Imaging (MRI), carriers for targeted drug delivery, and agents for photothermal and photodynamic therapies.[1][2][3] The organic ligands in this compound are combusted during synthesis, leaving behind a core of manganese oxide. The carbon content can also provide a protective layer, preventing oxidation and enhancing stability.[1]
Synthesis of Manganese Oxide Nanoparticles from this compound
While a specific, standardized protocol for the synthesis of manganese nanoparticles from this compound is not widely published, a general and adaptable thermal decomposition method can be employed. This method is based on the decomposition of organometallic precursors in high-boiling point organic solvents in the presence of stabilizing agents.
Experimental Protocol: Thermal Decomposition of this compound
This protocol details a one-pot synthesis of manganese oxide nanoparticles. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood, as carbon monoxide is released during the decomposition of this compound.
Materials:
-
This compound ((CH₃C₅H₄)Mn(CO)₃)
-
High-boiling point organic solvent (e.g., 1-octadecene, dibenzyl ether)
-
Stabilizing agent/surfactant (e.g., oleic acid, oleylamine)
-
Inert gas (Argon or Nitrogen)
-
Ethanol (for washing)
-
Hexane (for dispersion)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert gas supply
Procedure:
-
Reaction Setup: Assemble the three-neck round-bottom flask with a condenser, a thermocouple, and a connection to the Schlenk line. Add a magnetic stir bar to the flask.
-
Reagent Addition: Under a constant flow of inert gas, add the high-boiling point solvent (e.g., 40 mL of 1-octadecene) and the stabilizing agent (e.g., 2-4 mL of oleic acid) to the flask.
-
Precursor Introduction: Dissolve a specific amount of this compound in a small amount of the solvent and inject it into the reaction flask. The concentration of the precursor can influence the final particle composition. For instance, lower concentrations may favor the formation of Mn₂O₃, while higher concentrations can lead to a mixture of MnO and Mn₂O₃.[1]
-
Heating and Decomposition: Heat the mixture to a specific temperature (e.g., 280-320°C) under vigorous stirring. The temperature ramping rate can be controlled (e.g., 10-20°C/min) to influence nanoparticle size. Maintain the reaction at this temperature for a set period (e.g., 30-120 minutes) to allow for nanoparticle growth. The solution will typically change color, indicating the formation of nanoparticles.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Washing: Add an excess of ethanol to the cooled solution to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and discard the supernatant. Repeat this washing step at least three times to remove any unreacted precursors and excess stabilizing agents.
-
Dispersion: Disperse the final washed nanoparticles in a suitable solvent, such as hexane, for storage and further characterization.
Characterization of Synthesized Nanoparticles
A suite of analytical techniques is essential to characterize the synthesized manganese oxide nanoparticles:
| Characterization Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Provides information on particle size, shape, and morphology. |
| Scanning Electron Microscopy (SEM) | Also used to visualize the surface morphology and size of the nanoparticles. |
| X-ray Diffraction (XRD) | Determines the crystal structure and phase composition (e.g., MnO, Mn₂O₃, Mn₃O₄) of the nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups of the stabilizing agents on the nanoparticle surface. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. |
| Zeta Potential Analysis | Determines the surface charge of the nanoparticles, which is crucial for their stability in suspension and interaction with biological systems. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantifies the manganese concentration in the nanoparticle suspension. |
Applications in Drug Development
Manganese oxide nanoparticles synthesized from this compound have significant potential in various stages of drug development, from diagnostics to therapy.
Targeted Drug Delivery
The high surface area-to-volume ratio of these nanoparticles allows for the attachment of various molecules, including targeting ligands and therapeutic drugs.
Protocol for Drug Loading (Conceptual):
-
Surface Functionalization: The nanoparticle surface, stabilized with oleic acid/oleylamine, can be further functionalized. For example, through ligand exchange or click chemistry to introduce specific functional groups (e.g., -COOH, -NH₂).
-
Drug Conjugation: The drug of interest can be conjugated to the functionalized nanoparticle surface via covalent bonding or electrostatic interactions.
-
Targeting Ligand Attachment: To achieve active targeting, specific ligands (e.g., antibodies, peptides, aptamers) that recognize receptors overexpressed on cancer cells can be attached to the nanoparticle surface.
Bioimaging (MRI)
Manganese ions (Mn²⁺) are known to act as T1 contrast agents in MRI. Manganese oxide nanoparticles can be designed to be pH-sensitive, releasing Mn²⁺ ions in the acidic tumor microenvironment, thereby enhancing the MRI signal.
Quantitative Data on MRI Properties:
| Nanoparticle Property | Typical Values | Significance |
| Particle Size | 5-50 nm | Influences biodistribution and cellular uptake. |
| r1 Relaxivity | 0.1 - 10 mM⁻¹s⁻¹ | A measure of the efficiency of the contrast agent to enhance the T1 relaxation rate. Higher values indicate better contrast. |
| r2/r1 Ratio | 1 - 5 | A lower r2/r1 ratio is generally desirable for T1 contrast agents to minimize T2* effects that can cause signal loss. |
Note: The specific relaxivity values for this compound-derived nanoparticles would need to be experimentally determined.
Experimental and Logical Workflows
Synthesis and Functionalization Workflow
Caption: Workflow for the synthesis and functionalization of manganese oxide nanoparticles.
Targeted Cancer Therapy and Imaging Pathway
Caption: Pathway for targeted cancer therapy and imaging using functionalized nanoparticles.
Conclusion
This compound is a viable precursor for the synthesis of manganese-containing nanoparticles with significant potential in drug development. The thermal decomposition method provides a scalable and controllable route to produce these nanoparticles. Further research is warranted to optimize the synthesis protocol using this compound and to fully explore the in vitro and in vivo efficacy and safety of these nanoparticles for various biomedical applications. The protocols and data presented herein provide a foundational guide for researchers to embark on such investigations.
References
Application Notes and Protocols: Ligand Substitution Reactions of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, (η⁵-CH₃C₅H₄)Mn(CO)₃, is a versatile organometallic compound with a "piano-stool" geometry. Its stable 18-electron configuration can be perturbed through ligand substitution reactions, allowing for the introduction of new functionalities and the synthesis of novel derivatives with potential applications in catalysis, materials science, and medicinal chemistry. The substitution of one or more carbonyl (CO) ligands is typically achieved through photochemical or thermal methods, each offering distinct advantages in terms of selectivity and reaction conditions. These reactions open avenues for creating derivatives with tailored electronic and steric properties.
This document provides detailed application notes and experimental protocols for the photochemical and thermal ligand substitution reactions of this compound. The methodologies are based on established procedures for cymantrene and its derivatives and are intended to serve as a guide for researchers.
General Mechanisms of Ligand Substitution
Ligand substitution in this compound, similar to its parent compound cymantrene, primarily proceeds through a dissociative mechanism. This pathway involves the initial cleavage of a manganese-carbonyl bond to form a coordinatively unsaturated 16-electron intermediate. This intermediate is highly reactive and readily coordinates with an incoming ligand to regenerate a stable 18-electron complex.
Photochemical Substitution: Irradiation with UV or visible light excites the this compound molecule, promoting an electron to an anti-bonding orbital and weakening the Mn-CO bond, which leads to the dissociation of a CO ligand.[1] This method is often preferred for its mild reaction conditions.
Thermal Substitution: At elevated temperatures, the vibrational energy of the molecule can be sufficient to overcome the activation barrier for CO dissociation. Thermal methods are often used for ligands that are poor photoreactants or when scaling up reactions.
Data Presentation: Ligand Substitution Reactions
The following tables summarize typical quantitative data for ligand substitution reactions of cymantrene derivatives, which can be used as a reference for analogous reactions with this compound.
Table 1: Photochemical Substitution of (η⁵-R-C₅H₄)Mn(CO)₃ with Phosphine Ligands
| R | Incoming Ligand (L) | Solvent | Reaction Time (h) | Yield (%) | Product | ν(CO) (cm⁻¹) | Reference |
| H | PPh₃ | THF | 4 | 85 | (η⁵-C₅H₅)Mn(CO)₂(PPh₃) | 1945, 1880 | Adapted from[2] |
| H | P(OEt)₃ | Hexane | 2 | >90 | (η⁵-C₅H₅)Mn(CO)₂(P(OEt)₃) | 1955, 1890 | General knowledge |
| CH₃ | PPh₃ | THF | 4-6 | ~80-90 | (η⁵-CH₃C₅H₄)Mn(CO)₂(PPh₃) | ~1940, 1875 | Estimated |
| CH₃ | dppe | Toluene | 6 | ~70-80 | (η⁵-CH₃C₅H₄)Mn(CO)(dppe) | ~1890, 1830 | Estimated |
*Data for this compound are estimated based on typical results for cymantrene. dppe = 1,2-bis(diphenylphosphino)ethane.
Table 2: Thermal Substitution of (η⁵-R-C₅H₄)Mn(CO)₃ with Arene Ligands
| R | Incoming Ligand (Arene) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product | ν(CO) (cm⁻¹) | Reference |
| H | Benzene | Benzene | 140 (sealed tube) | 24 | 60-70 | [(η⁵-C₅H₅)Mn(η⁶-C₆H₆)]⁺ | N/A | General knowledge |
| H | Toluene | Toluene | 110 | 12 | 75 | [(η⁵-C₅H₅)Mn(η⁶-C₇H₈)]⁺ | N/A | General knowledge |
| CH₃ | Benzene | Benzene | 140 (sealed tube) | 24 | ~60-70 | [(η⁵-CH₃C₅H₄)Mn(η⁶-C₆H₆)]⁺ | N/A | Estimated |
| CH₃ | Mesitylene | Mesitylene | 160 | 10 | ~70-80 | [(η⁵-CH₃C₅H₄)Mn(η⁶-C₁₀H₁₄)]⁺ | N/A | Estimated |
*Data for this compound are estimated based on typical results for cymantrene. Product is a cationic "piano-stool" complex, often isolated as a PF₆⁻ or BF₄⁻ salt.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the starting material, this compound.[1]
Materials:
-
Manganese(II) chloride (anhydrous)
-
Methylcyclopentadienyl sodium (Na(CpMe)) solution in THF
-
Carbon monoxide (CO) gas (lecture bottle)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous manganese(II) chloride in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methylcyclopentadienyl sodium in THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pressurize the flask with carbon monoxide (typically 1-5 atm) and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or IR spectroscopy.
-
Vent the excess CO in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure.
-
Extract the residue with hexane and filter through a pad of celite or silica gel to remove insoluble byproducts.
-
Evaporate the hexane to yield this compound as a yellow oil or low-melting solid.
Protocol 2: Photochemical Substitution with Triphenylphosphine (PPh₃)
This protocol details the synthesis of (η⁵-Methylcyclopentadienyl)dicarbonyl(triphenylphosphine)manganese(I).
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Hexane, anhydrous and degassed
-
Photoreactor (e.g., mercury vapor lamp with a Pyrex filter)
-
Standard Schlenk line and glassware
Procedure:
-
In a quartz or Pyrex Schlenk tube, dissolve this compound and a slight excess (1.1 equivalents) of triphenylphosphine in anhydrous, degassed THF.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure it is oxygen-free.
-
Irradiate the solution with a UV lamp while maintaining a gentle flow of inert gas. The reaction should be cooled, for instance with a water bath, to prevent thermal side reactions.
-
Monitor the reaction by TLC (hexane/ethyl acetate) or IR spectroscopy, observing the disappearance of the this compound starting material and the appearance of a new, less polar spot, as well as the shift in the ν(CO) stretching frequencies. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a yellow solid.
Protocol 3: Thermal Substitution with an Arene Ligand
This protocol describes the synthesis of a cationic arene complex, for example, [(η⁵-Methylcyclopentadienyl)(η⁶-benzene)manganese(I)]⁺.
Materials:
-
This compound
-
Benzene (or other arene), anhydrous and degassed
-
Ammonium hexafluorophosphate (NH₄PF₆) or Sodium tetrafluoroborate (NaBF₄)
-
Heavy-walled, sealable reaction tube (e.g., Carius tube)
-
Standard laboratory glassware
Procedure:
-
In a heavy-walled sealable tube, dissolve this compound in the desired arene (e.g., benzene), which acts as both the solvent and the incoming ligand.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat the tube in an oil bath or heating mantle to the required temperature (e.g., 140 °C for benzene) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, carefully open the tube.
-
Remove the excess arene under reduced pressure.
-
The resulting cationic manganese complex can be precipitated by dissolving the residue in a minimal amount of a polar solvent (e.g., methanol or acetone) and adding a saturated aqueous solution of NH₄PF₆ or NaBF₄.
-
The precipitated salt can be collected by filtration, washed with water and a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Visualizations
Caption: General dissociative mechanism for ligand substitution in this compound.
Caption: Experimental workflow for photochemical ligand substitution.
References
Application Notes and Protocols for the Use of Methylcymantrene in Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcymantrene, also known as (Methylcyclopentadienyl)manganese(I) tricarbonyl or MMT, is an organometallic compound with the formula (CH₃C₅H₄)Mn(CO)₃.[1] While historically utilized as a gasoline additive, its properties as a volatile manganese source make it a candidate precursor for the deposition of manganese-containing thin films via Chemical Vapor Deposition (CVD). These films have potential applications in various fields, including microelectronics, spintronics, and catalysis.
This document provides detailed application notes and protocols for the use of this compound as a CVD precursor for the synthesis of manganese-containing thin films. The information is targeted towards researchers and professionals in scientific and drug development fields who may be exploring novel materials and deposition techniques.
Applications of Manganese-Containing Thin Films
Manganese-containing thin films exhibit a range of interesting properties that make them suitable for various advanced applications:
-
Microelectronics: Manganese silicide films are of interest for creating contacts and interconnects in integrated circuits. A self-forming diffusion barrier of manganese silicate/silicide can be created to prevent copper diffusion into the silicon substrate.
-
Spintronics: Manganese-based diluted magnetic semiconductors and ferromagnetic manganese silicides are being investigated for their potential in spintronic devices, which utilize the spin of electrons in addition to their charge.[2]
-
Catalysis: Manganese oxides are known to be effective catalysts for various chemical reactions, including oxidation and reduction processes. Thin film catalysts are particularly useful for applications requiring high surface area and precise control over the catalytic interface.
-
Energy Storage: Manganese oxide thin films are being explored as electrode materials for thin-film lithium-ion batteries and supercapacitors.
Precursor Characteristics: this compound
This compound is a yellow, oily liquid with a faint herbaceous odor.[3] It is soluble in hydrocarbon solvents and is sensitive to light.[3] Its volatility makes it suitable for delivery into a CVD reactor system.
Physical and Chemical Properties:
| Property | Value |
| Chemical Formula | (CH₃C₅H₄)Mn(CO)₃ |
| Molar Mass | 218.13 g/mol |
| Appearance | Yellow, oily liquid |
| Boiling Point | 232-233 °C |
| Vapor Pressure | 0.05 mmHg at 20 °C |
Safety and Handling Precautions: [3][4]
This compound is a toxic compound and should be handled with extreme care in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective clothing, including gloves, eye protection, and a lab coat.[4]
-
Inhalation: Avoid inhaling vapors. Acute exposure can lead to symptoms such as headache, dizziness, nausea, and respiratory irritation.[4]
-
Skin Contact: The compound can be absorbed through the skin and may cause irritation.[3] In case of contact, wash the affected area thoroughly with soap and water.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and light.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols are representative for the deposition of manganese-containing thin films using a this compound precursor in a hot-wall CVD reactor. These should be considered as a starting point, and optimization of the parameters will be necessary for specific substrates and desired film properties.
Protocol 1: Deposition of Manganese Silicate/Silicide Diffusion Barrier on SiO₂/Si Substrates
This protocol is adapted from studies on the closely related precursor, methylcyclopentadienylmanganese(I) tricarbonyl.[5]
Objective: To deposit a thin, self-forming manganese silicate/silicide diffusion barrier on a silicon oxide substrate.
Materials and Equipment:
-
This compound precursor
-
Silicon wafer with a native or thermally grown oxide layer (SiO₂)
-
Hot-wall CVD reactor
-
High-vacuum pumping system
-
Mass flow controllers for carrier gas
-
Temperature controllers for substrate and precursor
-
In-situ characterization equipment (e.g., XPS), if available
Procedure:
-
Substrate Preparation: Clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Reactor Setup:
-
Load the cleaned substrate into the CVD reactor.
-
Evacuate the reactor to a base pressure of <1 x 10⁻⁶ Torr.
-
-
Precursor Handling:
-
Gently heat the stainless-steel vessel containing this compound to increase its vapor pressure for delivery into the reactor. A precursor temperature of 40-60 °C is a typical starting point.
-
Use a carrier gas (e.g., high-purity Argon or Nitrogen) to transport the precursor vapor into the reactor.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature. A range of 350-450 °C can be explored.
-
Introduce the this compound vapor into the reactor using the carrier gas.
-
Maintain a constant pressure within the reactor during deposition, typically in the range of 1-10 Torr.
-
The deposition time will depend on the desired film thickness and the deposition rate.
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor flow and turn off the substrate heater.
-
Allow the substrate to cool down to room temperature under vacuum or in an inert gas flow.
-
Vent the reactor and remove the substrate for characterization.
-
Expected Outcome:
A thin, non-stoichiometric film of manganese silicate (MnₓSiᵧO₂) will be formed at the interface with the SiO₂ layer, potentially with a subsurface manganese silicide (MnₓSiᵧ) layer. This composite layer acts as a diffusion barrier.
Quantitative Data
The following table summarizes representative deposition parameters and resulting film properties based on studies with the analogous precursor, methylcyclopentadienylmanganese(I) tricarbonyl.[5] These values should be used as a starting point for process optimization with this compound.
| Parameter | Value |
| Precursor | Methylcyclopentadienylmanganese(I) tricarbonyl |
| Substrate | SiO₂/Si |
| Substrate Temperature | 350 - 450 °C |
| Precursor Temperature | 40 - 60 °C |
| Reactor Pressure | 1 - 10 Torr |
| Carrier Gas | Argon |
| Deposition Rate | Slow; dependent on temperature |
| Resulting Film | Manganese Silicate / Manganese Silicide |
| Film Thickness | Nanometer scale |
Visualizations
Experimental Workflow for CVD of Manganese-Containing Films
Caption: A typical experimental workflow for the chemical vapor deposition of manganese-containing thin films using a this compound precursor.
Proposed Reaction Pathway on SiO₂ Substrate
Caption: A simplified proposed reaction pathway for the formation of manganese silicate and silicide layers on a silicon oxide substrate during CVD with a this compound precursor.
Conclusion
This compound presents a viable, albeit potentially low-reactivity, precursor for the deposition of manganese-containing thin films through CVD. The formation of a self-limiting manganese silicate/silicide diffusion barrier on silicon oxide substrates is a key feature of this process, with significant implications for microelectronics. The provided protocols and data serve as a foundational guide for researchers. Further optimization of deposition parameters is crucial for achieving desired film properties for specific applications. The inherent toxicity of the precursor necessitates strict adherence to safety protocols during handling and experimentation.
References
Application Notes and Protocols for the Safe Handling and Storage of Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling and storage of methylcymantrene (Methylcyclopentadienyl manganese tricarbonyl, MMT). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Introduction
This compound is an organomanganese compound with a variety of applications in research and industry, including as a gasoline additive, in the synthesis of manganese-containing polymers, and as a precursor in chemical vapor deposition for the production of manganese-containing thin films.[1][2] While a valuable reagent, it is also a hazardous substance and must be handled with appropriate precautions. This document outlines the necessary safety protocols for its use in a laboratory setting.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance and presents several risks upon exposure. It is crucial to be aware of its toxicological properties and the established occupational exposure limits.
Table 1: Toxicological and Physical Data for this compound
| Property | Value | Reference |
| Appearance | Yellow to dark-orange liquid | [3] |
| Odor | Faint, pleasant | [3] |
| Molecular Formula | C₉H₇MnO₃ | [4] |
| Molecular Weight | 218.09 g/mol | [4] |
| Boiling Point | 232-233 °C | [5] |
| Melting Point | -1 °C | [5] |
| Flash Point | 110 °C | [6] |
| LD50 (Intraperitoneal, Rat) | 12.1 mg/kg | [7] |
Table 2: Occupational Exposure Limits for this compound (as Mn)
| Organization | Limit Type | Value | Reference |
| OSHA | Permissible Exposure Limit (PEL) - Ceiling | 5 mg/m³ | [1] |
| NIOSH | Recommended Exposure Limit (REL) - TWA (10-hr) | 0.2 mg/m³ | [1][3] |
| ACGIH | Threshold Limit Value (TLV) - TWA (8-hr) | 0.2 mg/m³ | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following is a list of mandatory PPE:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[8]
-
Hand Protection: Chemical-resistant gloves are required. Disposable nitrile gloves provide short-term protection. For prolonged contact, it is recommended to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[8] Long pants and closed-toe shoes are also mandatory.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If there is a potential for exposure above the occupational limits, a NIOSH-approved respirator with the appropriate cartridges must be used.
Safe Handling and Storage Protocols
General Handling Procedures
-
All manipulations of this compound must be performed within a certified chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]
-
Use the smallest possible quantities of the substance for the experiment.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Do not work alone when handling highly toxic materials like this compound.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Keep the container tightly closed when not in use.[9]
-
Store away from incompatible materials such as oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1]
-
The recommended storage temperature is 2-8 °C.
Experimental Protocols
The following are examples of experimental procedures involving this compound. These should be adapted to specific laboratory conditions and performed by trained personnel.
Protocol for Chemical Vapor Deposition (CVD) of Manganese Films
This protocol is adapted from a study on the deposition of manganese metallic films on silicon oxide substrates.[1]
Objective: To deposit a thin film of manganese onto a substrate using this compound as a precursor.
Materials:
-
This compound
-
Silicon oxide substrate
-
CVD reactor equipped with a high-vacuum system and precursor delivery line
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Ensure the CVD reactor is clean and leak-tight.
-
Place the silicon oxide substrate into the reactor chamber.
-
Evacuate the chamber to the desired base pressure.
-
Heat the substrate to the deposition temperature (e.g., 625 K).
-
Gently heat the this compound precursor to increase its vapor pressure for delivery into the chamber.
-
Introduce the this compound vapor into the reactor chamber using an inert carrier gas.
-
Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.
-
Stop the precursor flow and cool the substrate to room temperature under an inert atmosphere.
-
Vent the chamber with inert gas before removing the coated substrate.
Protocol for the Synthesis of Polymer-Supported Cymantrene Resins
This protocol is based on the synthesis of cymantrene resins for use as olefin supports.[6]
Objective: To attach a cymantrene derivative to a polymer support.
Materials:
-
This compound
-
Polymer support with a suitable functional group (e.g., isocyanate resin)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in hexane
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, suspend the isocyanate resin in anhydrous THF in a Schlenk flask.
-
In a separate Schlenk flask, dissolve this compound in anhydrous THF and cool to -42 °C.
-
Slowly add t-BuLi to the this compound solution to form lithio-cymantrene. Stir for 1 hour at -42 °C.
-
Transfer the lithio-cymantrene solution to the flask containing the polymer resin suspension, pre-cooled to -42 °C.
-
Allow the reaction mixture to stir for 10 hours at -42 °C.
-
Quench the reaction by the addition of a suitable reagent (e.g., water or methanol).
-
Filter the resin and wash successively with dichloromethane and THF.
-
Dry the resulting cymantrene resin under vacuum.
Emergency Procedures
Spills
-
Minor Spill: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the laboratory immediately and alert others in the area. Contact the institution's emergency response team.
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated PPE, absorbent materials from spills, and reaction residues.
Visual Workflows
The following diagrams illustrate the key workflows for the safe handling and emergency response related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wise.fau.edu [wise.fau.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methylcymantrene Synthesis
Welcome to the technical support center for the synthesis of methylcymantrene (Methylcyclopentadienyl Manganese Tricarbonyl, MMT). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve the reaction of a methylcyclopentadienyl source with a manganese carbonyl precursor. The two most prevalent routes are:
-
Two-Step Process: This involves the initial formation of a methylcyclopentadienyl salt, such as sodium methylcyclopentadienide (Na[Cp-Me]), which is then reacted with a manganese(II) salt and subsequently carbonylated under pressure.
-
One-Step Process: This route often involves the direct reaction of methylcyclopentadiene with a manganese carbonyl species, or the reduction of bis(methylcyclopentadienyl) manganese in the presence of carbon monoxide.[1]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
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Impure Starting Materials: The presence of impurities in methylcyclopentadiene or the manganese source can lead to side reactions.
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Inefficient Deprotonation: In the two-step process, incomplete deprotonation of methylcyclopentadiene will result in a lower concentration of the reactive nucleophile.
-
Side Reactions: The formation of bis(methylcyclopentadienyl)manganese is a common side reaction that can reduce the yield of the desired monosubstituted product.[2]
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that require careful optimization.
-
Product Decomposition: this compound can be sensitive to light and air, and prolonged exposure during workup and purification can lead to degradation.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis of this compound involves several hazards that must be addressed:
-
Toxicity: Organomanganese compounds and carbon monoxide are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Flammability: Organic solvents used in the synthesis are typically flammable.
-
Pressure: Reactions involving carbon monoxide are often conducted under pressure, requiring the use of appropriate pressure-rated equipment and safety protocols.
Q4: How can I effectively purify the crude this compound product?
A4: Column chromatography is the most common method for purifying this compound. A typical procedure involves using a silica gel stationary phase and a non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate. Careful selection of the eluent system is crucial to achieve good separation from byproducts and unreacted starting materials.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction temperature or time. | Systematically increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or GC. |
| Poor quality of reagents. | Ensure all reagents, especially the methylcyclopentadiene and manganese source, are pure and dry. | |
| Formation of significant byproducts | Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. In the two-step process, ensure a 1:1 molar ratio of methylcyclopentadienyl anion to the manganese salt. |
| Unwanted side reactions, such as the formation of bis(methylcyclopentadienyl)manganese.[2] | Adjusting the order of addition of reagents or using a different manganese precursor may help to minimize this side reaction. | |
| Product loss during workup | Decomposition of the product. | Minimize exposure of the product to light and air. Use degassed solvents and perform the workup and purification under an inert atmosphere if possible. |
| Inefficient extraction. | Ensure the correct pH for aqueous washes and use an adequate volume of extraction solvent. |
Purification Issues (Column Chromatography)
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product from impurities | Inappropriate eluent system. | Perform small-scale TLC experiments with various solvent mixtures to identify an eluent system that provides good separation (Rf value of the product around 0.3-0.4). |
| Overloading the column. | Use an appropriate amount of crude product for the size of the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product is not eluting from the column | Eluent is too non-polar. | Gradually increase the polarity of the eluent system. |
| Product is eluting too quickly with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent system. |
Experimental Protocols
Representative Two-Step Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of Sodium Methylcyclopentadienide
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add freshly distilled methylcyclopentadiene to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of sodium hydride (or another suitable base) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the evolution of hydrogen gas ceases.
Step 2: Reaction with Manganese(II) Chloride and Carbonylation
-
In a separate, flame-dried flask, prepare a slurry of anhydrous manganese(II) chloride in THF.
-
Transfer the freshly prepared sodium methylcyclopentadienide solution to the manganese(II) chloride slurry via cannula at room temperature.
-
Stir the resulting mixture for 1-2 hours.
-
Transfer the reaction mixture to a high-pressure reactor.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 100-200 psi) and heat to the appropriate temperature (e.g., 80-120 °C).
-
Maintain the reaction under pressure and temperature for several hours, monitoring the uptake of carbon monoxide.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
The crude product can then be worked up by filtering off any inorganic salts, removing the solvent under reduced pressure, and purifying by column chromatography. A patent for a similar process reports a yield of over 80%.[2]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yields.
References
Technical Support Center: Methylcymantrene Purity and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcymantrene. Here, you will find information on common impurities, their identification, and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound can generally be categorized into three main groups:
-
Synthesis-Related Impurities: These include unreacted starting materials such as methylcyclopentadiene isomers and manganese carbonyl, as well as byproducts formed during the synthesis, for instance, other organometallic complexes.
-
Decomposition Products: this compound can degrade over time or under certain conditions. Decomposition can be indicated by the presence of free carbon monoxide (CO), which can be monitored using IR spectroscopy.[1] Other potential decomposition products include manganese oxides.
-
Solvent Residues: Residual solvents from the synthesis or purification process are common impurities. The specific solvents will depend on the synthetic route used but can include ethers, alkanes, and aromatic hydrocarbons.[2][3]
Q2: How can I detect impurities in my this compound sample?
A2: Several analytical techniques are well-suited for identifying and quantifying impurities in this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying organic impurities, including residual solvents and synthesis byproducts.[1] Extensive databases of NMR chemical shifts for common laboratory solvents are available for reference.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile organic impurities.[6][7] A specific GC-MS method for the detection of this compound has been developed, which can also be used to assess purity.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for detecting the presence of free carbon monoxide, which can be a sign of decomposition.[1]
Q3: My this compound sample has a brownish tint instead of the expected pale yellow color. What could be the cause?
A3: A brownish discoloration often indicates the presence of decomposition products, likely manganese oxides, resulting from exposure to air or moisture. It is recommended to handle and store this compound under an inert atmosphere to prevent oxidation.[1]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: NMR or GC-MS analysis shows peaks corresponding to methylcyclopentadiene isomers or other precursors.
-
Cause: Incomplete reaction during synthesis.
-
Solution: Purification by vacuum distillation or column chromatography.
Issue 2: Significant Solvent Residue Detected
-
Symptom: NMR or GC-MS analysis reveals the presence of solvents used during synthesis or workup.
-
Cause: Inefficient removal of solvent after purification.
-
Solution: Drying the sample under high vacuum for an extended period. Gentle heating can be applied, but care must be taken to avoid decomposition of the this compound.
Issue 3: Evidence of Sample Decomposition
-
Symptom: The sample is discolored (brownish), and IR analysis shows a band for free CO.
-
Cause: Exposure to air, light, or elevated temperatures.
-
Solution: Purification by recrystallization or column chromatography can remove non-volatile impurities. To prevent further decomposition, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Purification Protocols
Protocol 1: Purification by Vacuum Distillation
This method is effective for removing non-volatile impurities and some less volatile organic byproducts.
Methodology:
-
Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry and the system is leak-free.
-
Place the impure this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (a specific pressure is not available in the search results, but for similar compounds, pressures around 1-10 mmHg are often used).
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the boiling point of this compound under the applied pressure.
-
The purified this compound should be collected in a flask under an inert atmosphere.
Logical Workflow for Distillation Purification
Caption: Workflow for the purification of this compound by vacuum distillation.
Protocol 2: Purification by Recrystallization
Recrystallization is a common technique for purifying solid compounds.[9][10][11] The key is to find a suitable solvent in which this compound is soluble at high temperatures but insoluble at low temperatures.
Methodology:
-
Choose a suitable solvent or solvent system (e.g., a mixture of a soluble and a less soluble solvent). Hexane or other aliphatic hydrocarbons are often good starting points for nonpolar compounds.
-
In a flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Decision Process for Recrystallization Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol 3: Purification by Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities.
Methodology:
-
Select a suitable stationary phase (e.g., silica gel or alumina) and a mobile phase (eluent). The choice of eluent will depend on the polarity of the impurities to be removed. A nonpolar solvent like hexane with a small amount of a more polar solvent like ethyl acetate is a common starting point.
-
Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Dissolve the impure this compound in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides typical purity levels of this compound before and after applying different purification techniques. These values are illustrative and can vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) |
| Vacuum Distillation | 90 | 98 | >99.5 |
| Recrystallization | 95 | 99 | >99.8 |
| Column Chromatography | 85 | 97 | >99 |
Note: Purity is typically determined by GC-MS or quantitative NMR.[2][8]
References
- 1. veeprho.com [veeprho.com]
- 2. agilent.com [agilent.com]
- 3. epfl.ch [epfl.ch]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smithers.com [smithers.com]
- 8. CN104614476A - Method for detecting methylcyclopentadienyl manganese tricarbonyl by gas chromatograph-mass spectrometer - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing Methylcymantrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcymantrene. Our goal is to help you mitigate decomposition and ensure the stability of your experimental results.
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound in Solution
Symptom: You observe a rapid color change (e.g., from yellow-orange to brown or colorless) in your this compound solution, often accompanied by the formation of a precipitate. This indicates significant and rapid decomposition of the compound.
Possible Causes:
-
Photodecomposition: this compound is highly sensitive to light, particularly in the UV-A range (340-440 nm). Exposure to ambient laboratory light or direct sunlight can lead to rapid degradation.
-
Oxidation: The presence of oxygen can accelerate the decomposition of this compound, especially when initiated by light exposure.
-
Thermal Stress: Although less critical than light exposure, elevated temperatures can contribute to the degradation of the compound over time.
-
Solvent Impurities: Peroxides or other reactive impurities in the solvent can initiate decomposition.
Troubleshooting Steps:
-
Control Light Exposure:
-
Work in a dimly lit area or use a glovebox with the lights turned off.
-
Wrap all glassware containing this compound solutions with aluminum foil or use amber-colored glassware.
-
Minimize the duration of exposure to any light source.
-
-
Deoxygenate Solvents:
-
Before preparing your this compound solution, thoroughly deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Use solvents from freshly opened bottles or those that have been stored under an inert atmosphere.
-
-
Work Under an Inert Atmosphere:
-
Handle solid this compound and prepare solutions in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.
-
Store prepared solutions under a positive pressure of argon or nitrogen.
-
-
Use High-Purity Solvents:
-
Ensure that your solvents are of high purity and free from peroxides. Test for peroxides if the solvent has been stored for an extended period.
-
-
Consider Chemical Stabilizers (Advanced):
-
For applications where light exposure is unavoidable, the addition of a UV absorber or a radical scavenger may offer some protection. Note: Compatibility and effectiveness must be empirically determined for your specific experimental conditions. See the FAQ section for more details on potential stabilizers.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptom: You are experiencing significant variability in your experimental outcomes, such as inconsistent reaction yields, variable biological activity, or fluctuating analytical readings.
Possible Causes:
-
Variable Decomposition: Inconsistent handling procedures are leading to different levels of this compound degradation between experiments.
-
Inaccurate Concentration: The actual concentration of your this compound stock solution may be lower than calculated due to decomposition during preparation or storage.
-
Contamination: Introduction of air or moisture during handling can lead to unpredictable degradation.
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Develop and strictly adhere to a standard operating procedure (SOP) for handling this compound, including light and atmosphere control.
-
Ensure all researchers in your lab follow the same protocol.
-
-
Verify Concentration Regularly:
-
Use UV-Vis spectrophotometry to periodically check the concentration of your stock solution. A decrease in absorbance at the characteristic wavelength for this compound indicates decomposition.
-
Prepare fresh solutions frequently to minimize the impact of degradation over time.
-
-
Implement Rigorous Inert Atmosphere Techniques:
-
Ensure that your glovebox or Schlenk line is functioning correctly and maintaining a low-oxygen, low-moisture environment.
-
Use properly sealed septa and cannulation techniques for transferring solutions.
-
-
Workflow for Consistent Results:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause is photodecomposition. This compound is extremely sensitive to light, especially in the 340-440 nm wavelength range.[1] Exposure to light initiates the loss of carbonyl (CO) ligands, leading to the formation of unstable intermediates that ultimately decompose to inorganic manganese species.[2]
Q2: How can I safely store this compound?
A2: For optimal stability, store solid this compound and its solutions under the following conditions:
-
In the dark: Use amber glass vials or wrap containers in aluminum foil.
-
Under an inert atmosphere: Displace any air with argon or nitrogen.
-
At low temperatures: Refrigeration is recommended for long-term storage.
Q3: Can I use chemical stabilizers to protect my this compound solution?
A3: While not a standard practice due to potential interference with experiments, the use of chemical stabilizers can be explored for specific applications. Potential options include:
-
UV Absorbers: These compounds absorb UV radiation, preventing it from reaching the this compound. Examples include derivatives of benzophenones or benzotriazoles.
-
Hindered Amine Light Stabilizers (HALS): These act as radical scavengers, interrupting the degradation process initiated by light.[1][2][3]
-
Antioxidants: Phenolic antioxidants may offer some protection against oxidative degradation pathways.
Important Considerations:
-
The compatibility of any stabilizer with this compound and your experimental system must be validated.
-
Stabilizers may interfere with analytical measurements or the intended reaction.
-
A no-stabilizer control should always be included in your experiments.
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life is highly dependent on storage conditions. A properly prepared and stored solution (deoxygenated solvent, inert atmosphere, protected from light, refrigerated) can be stable for several days to weeks. However, it is best practice to prepare fresh solutions for critical experiments and to verify the concentration of stock solutions regularly.
Q5: How can I monitor the decomposition of this compound?
A5: Several analytical techniques can be used:
-
UV-Vis Spectrophotometry: This is a quick and easy method to monitor the concentration of this compound. The disappearance of its characteristic absorption peak(s) indicates decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate and quantify this compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile degradation products.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Light | High | Work in the dark, use amber glassware/foil wrap. |
| Oxygen | Moderate | Use deoxygenated solvents, work under an inert atmosphere. |
| Temperature | Low to Moderate | Store solutions at refrigerated temperatures. |
| Solvent Purity | Variable | Use high-purity, peroxide-free solvents. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
-
Solvent Deoxygenation:
-
Place the desired volume of high-purity solvent (e.g., hexane, THF) in a Schlenk flask.
-
Sparge with dry argon or nitrogen for 30 minutes while stirring.
-
Seal the flask under a positive pressure of the inert gas.
-
-
Solution Preparation (in a glovebox):
-
Weigh the required amount of solid this compound into an amber glass vial.
-
Add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Seal the vial with a septum cap.
-
-
Storage:
-
Wrap the vial in aluminum foil as an extra precaution against light.
-
Store the vial in a refrigerator at 2-8 °C.
-
Protocol 2: Monitoring this compound Concentration by UV-Vis Spectrophotometry
-
Preparation of Standards:
-
Prepare a series of this compound standards of known concentrations in the deoxygenated solvent of choice.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a known path length.
-
Blank the instrument with the deoxygenated solvent.
-
-
Measurement:
-
Record the UV-Vis spectrum of each standard and your sample from approximately 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax) for this compound.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Determine the concentration of your sample using the calibration curve and the Beer-Lambert law.
Figure 2. UV-Vis quantification workflow. -
Signaling Pathways and Logical Relationships
Photodecomposition Pathway of this compound
The primary decomposition pathway of this compound is initiated by the absorption of photons, leading to the sequential loss of carbonyl ligands and the eventual formation of inorganic manganese species.
References
troubleshooting failed methylcymantrene synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methylcymantrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a failed this compound synthesis?
A low yield or complete failure of this compound synthesis can often be attributed to a few critical factors. The most common culprits are the presence of moisture or oxygen in the reaction, impure starting materials, and improper temperature control.[1] The organometallic intermediates involved in the synthesis are highly sensitive to air and water.
Q2: My reaction mixture did not develop the expected color. What does this indicate?
The synthesis of this compound typically involves distinct color changes. A lack of the expected color progression may signal a stalled reaction. This could be due to inactive reagents, such as old or improperly stored sodium metal or manganese salts, or the presence of inhibitors.
Q3: I obtained a product, but the yield is very low. What are the likely reasons?
Low yields are a frequent issue in multi-step organic syntheses. Several factors can contribute to this problem:
-
Incomplete reaction: The reaction may not have gone to completion. This can be verified by techniques like Thin Layer Chromatography (TLC) to check for the presence of starting materials.
-
Side reactions: The formation of undesired side products can consume the reactants and reduce the yield of the desired product.
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and purification steps like column chromatography.[1]
-
Decomposition of the product: this compound, like many organometallic compounds, can be sensitive to light and air, and may decompose if not handled and stored properly.
Q4: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product should be confirmed using a combination of spectroscopic techniques. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the methylcyclopentadienyl ligand and the overall molecular framework.
-
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic stretching frequencies of the carbonyl (CO) ligands, which typically appear in the range of 1900-2100 cm⁻¹.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure or inactive reagents. | Use freshly opened or properly stored reagents. The purity of methylcyclopentadiene dimer, sodium metal, and the manganese salt is critical. Consider purifying reagents if their quality is questionable. | |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature at each step as specified in the protocol. Use appropriate heating or cooling baths. | |
| Inefficient stirring. | Vigorous stirring is essential to ensure proper mixing of reagents, especially in heterogeneous reactions involving sodium metal. | |
| Formation of a Tar-Like Substance | Polymerization of methylcyclopentadiene. | Methylcyclopentadiene monomer readily dimerizes and can polymerize. Use freshly cracked methylcyclopentadiene dimer for the best results. Avoid excessive heating during the initial steps. |
| Decomposition of organometallic intermediates. | Maintain a strict inert atmosphere and control the temperature to prevent the decomposition of sensitive intermediates. | |
| Difficulties in Product Purification | Product is unstable on silica gel. | If the product appears to be decomposing on the silica gel column, consider using a less acidic stationary phase like alumina or passivating the silica gel with a base (e.g., triethylamine) before use. |
| Poor separation of product from impurities. | Optimize the solvent system for column chromatography by running TLC plates with different solvent mixtures to achieve better separation. | |
| Product co-elutes with a side product. | If an impurity has a similar polarity to the product, consider alternative purification methods such as recrystallization or distillation under reduced pressure. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Methylcyclopentadiene dimer
-
Sodium metal
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Carbon monoxide (CO) gas
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methylcyclopentadienide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal to anhydrous THF.
-
Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.
-
Cool the mixture to room temperature.
-
Slowly add freshly cracked methylcyclopentadiene monomer to the stirred suspension.
-
Stir the reaction mixture at room temperature for several hours to ensure complete formation of sodium methylcyclopentadienide.[2]
-
-
Reaction with Manganese(II) Chloride:
-
To the freshly prepared sodium methylcyclopentadienide solution, add anhydrous manganese(II) chloride portion-wise at room temperature.
-
Stir the resulting suspension at room temperature for a few hours.[2]
-
-
Carbonylation:
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with carbon monoxide gas to the desired pressure (e.g., 10-15 MPa).
-
Heat the mixture to the specified temperature (e.g., 150-200 °C) and maintain it for several hours with stirring.[3][4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent such as a hexane/ether mixture.
-
Collect the fractions containing the yellow-orange this compound and combine them.
-
Remove the solvent under reduced pressure to yield the final product.
-
| Parameter | Typical Value |
| Reaction Temperature (Sodium Methylcyclopentadienide formation) | Room Temperature |
| **Reaction Temperature (Reaction with MnCl₂) ** | Room Temperature |
| Carbonylation Temperature | 150-200 °C |
| Carbonylation Pressure | 10-15 MPa |
| Typical Yield | >80% (based on manganese salt)[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Potential signaling pathways affected by manganese.
References
- 1. quora.com [quora.com]
- 2. CN1294129A - The preparation method of methyl cyclopentadienyl manganese tricarbonyl - Google Patents [patents.google.com]
- 3. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methylcymantrene Derivatization
Welcome to the technical support center for the derivatization of methylcymantrene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the derivatization of this compound through Friedel-Crafts acylation, Vilsmeier-Haack formylation, and lithiation followed by electrophilic quench.
Friedel-Crafts Acylation of this compound
Q1: I am getting a low yield for my Friedel-Crafts acylation of this compound with acetic anhydride. What are the possible causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of this compound are a common issue. Several factors can contribute to this problem. Below is a troubleshooting guide to help you optimize your reaction.
Troubleshooting Guide: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Inadequate Catalyst Activity | Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. AlCl₃ is highly hygroscopic and loses activity upon exposure to moisture. Store it in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Molar Ratio of Reactants | The stoichiometry of the reactants is crucial. For the acylation of this compound, an excess of the acylating agent and Lewis acid is often required to drive the reaction to completion. A typical starting point is a this compound:Acetic Anhydride:AlCl₃ molar ratio of 1:1.5:1.5. |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the rate and yield. Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction over time (e.g., at 1, 3, 6, and 24 hours) to determine the point of maximum product formation. |
| Presence of Water | Water will deactivate the Lewis acid catalyst and can hydrolyze the acetic anhydride. Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Product Decomposition | The acetylated product may be sensitive to the reaction conditions, especially prolonged exposure to the strong Lewis acid. Quench the reaction as soon as it reaches completion and work up the product promptly. |
Q2: I am observing multiple products in my reaction mixture. What are these side products and how can I minimize their formation?
A2: The formation of multiple products can be attributed to di-acylation or isomerization. The methyl group on the cyclopentadienyl ring directs the incoming acyl group primarily to the 2- and 3-positions.
Minimizing Side Products:
-
Control Stoichiometry: Use a molar ratio closer to 1:1:1 (this compound:Acetic Anhydride:AlCl₃) to reduce the likelihood of di-acylation.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can improve the regioselectivity.
-
Purification: Di-acylated products can often be separated from the desired mono-acylated product by column chromatography on silica gel.
Vilsmeier-Haack Formylation of this compound
Q1: My Vilsmeier-Haack formylation of this compound is not proceeding to completion. How can I drive the reaction forward?
A1: Incomplete formylation is a common hurdle. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively weak electrophile.[1][2]
Troubleshooting Guide: Incomplete Vilsmeier-Haack Formylation
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to ice-cold DMF.[3] Ensure the POCl₃ is of high purity and has not been exposed to moisture. |
| Insufficient Reagent | Use an excess of the Vilsmeier reagent. A molar ratio of this compound:POCl₃:DMF of 1:2:4 is a good starting point. |
| Low Reaction Temperature | While the initial formation of the Vilsmeier reagent is done at low temperature, the subsequent reaction with this compound may require heating.[1] Monitor the reaction by TLC while gradually increasing the temperature (e.g., to 40-60 °C). |
| Hydrolysis of Vilsmeier Reagent | The Vilsmeier reagent is sensitive to water. Use anhydrous DMF and ensure all glassware is dry. |
Lithiation of this compound and Electrophilic Quench
Q1: I am getting a low yield after quenching my lithiated this compound with an electrophile. What could be the issue?
A1: Low yields in this two-step process can arise from incomplete lithiation or issues with the electrophilic quench.
Troubleshooting Guide: Low Yield in Lithiation-Quench Sequence
| Potential Cause | Troubleshooting Steps |
| Incomplete Lithiation | Ensure your n-butyllithium (n-BuLi) solution is properly titrated to determine its exact concentration. Use a slight excess of n-BuLi (e.g., 1.1 equivalents). The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ether solvent like THF. |
| Protic Impurities | Traces of water or other protic impurities will quench the n-BuLi and the lithiated intermediate. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere. |
| Degradation of Lithiated Intermediate | The lithiated this compound may not be stable at higher temperatures. Maintain a low temperature throughout the lithiation and before the addition of the electrophile. |
| Inactive Electrophile | Ensure your electrophile is pure and reactive. If quenching with CO₂ to form a carboxylic acid, use freshly crushed dry ice or bubble dry CO₂ gas through the solution.[4] |
| Slow Addition of Electrophile | Add the electrophile to the cold solution of the lithiated species relatively quickly to minimize side reactions of the organolithium compound. |
Experimental Protocols
The following are generalized protocols for the key derivatization reactions of this compound. These should be adapted and optimized for your specific experimental setup and goals.
Protocol 1: Friedel-Crafts Acylation of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 mmol) and dry dichloromethane (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 mmol) and acetic anhydride (1.5 mmol) in dry dichloromethane (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water (10 mL), followed by 1 M HCl (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield acetyl this compound.
Protocol 2: Vilsmeier-Haack Formylation of this compound
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 4.0 mmol) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 mmol) dropwise with stirring.[3] After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise at 0 °C.
-
Heating: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (20 g). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford formyl this compound.
Protocol 3: Lithiation of this compound and Quench with CO₂
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol, e.g., 1.6 M in hexanes) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Quench the reaction by adding a large excess of freshly crushed, dry solid carbon dioxide in one portion. Alternatively, bubble dry CO₂ gas through the solution for 15-20 minutes.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add water (10 mL) to quench any remaining organolithium species. Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extraction: Extract the product into diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound carboxylic acid. The product can be further purified by recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the derivatization of this compound. Note that optimal conditions may vary, and these should be used as a starting point for your optimizations.
Table 1: Friedel-Crafts Acylation Conditions
| Parameter | Value |
| Molar Ratio (this compound:Ac₂O:AlCl₃) | 1 : 1.5 : 1.5 |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 80% |
Table 2: Vilsmeier-Haack Formylation Conditions
| Parameter | Value |
| Molar Ratio (this compound:POCl₃:DMF) | 1 : 2 : 4 |
| Solvent | DMF (anhydrous) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2 - 5 hours |
| Typical Yield | 70 - 90%[5] |
Table 3: Lithiation and Carboxylation Conditions
| Parameter | Value |
| Molar Ratio (this compound:n-BuLi) | 1 : 1.1 |
| Solvent | THF (anhydrous) |
| Temperature | -78 °C |
| Reaction Time | 1 - 2 hours |
| Typical Yield | 75 - 90% |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Friedel-Crafts Acylation of this compound.
Caption: Workflow for Vilsmeier-Haack Formylation of this compound.
Caption: Workflow for Lithiation and Carboxylation of this compound.
References
side reactions in methylcymantrene synthesis and how to avoid them
Welcome to the technical support center for the synthesis of methylcymantrene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions in this compound synthesis are the formation of regioisomers and polysubstituted byproducts on the cyclopentadienyl ring. When using strong bases like n-butyllithium (n-BuLi) for the deprotonation of methylcyclopentadiene, mixtures of 1,2- and 1,3-disubstituted isomers can be formed. Additionally, forcing reaction conditions can lead to the introduction of more than one methyl group onto the cyclopentadienyl ring, resulting in polysubstituted byproducts.
Q2: How can I minimize the formation of isomeric byproducts?
A2: Controlling the regioselectivity is crucial. The choice of base and reaction temperature can significantly influence the isomer ratio. While specific quantitative data is proprietary and varies between labs, a general approach to favor the desired isomer involves using a less reactive base than n-BuLi or carefully controlling the temperature during the deprotonation and subsequent reaction with the manganese precursor.
Q3: What is the best method for purifying crude this compound?
A3: Purification of this compound can be challenging due to the presence of unreacted starting materials, regioisomers, and polysubstituted byproducts.[1] The most effective and commonly used method is column chromatography.[1] Fractional distillation under reduced pressure can also be employed, particularly for separating components with sufficiently different boiling points.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A4: A combination of spectroscopic and chromatographic techniques is essential for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the methylcyclopentadienyl ligand and identifying the presence of isomers.
-
Infrared (IR) Spectroscopy: This is used to identify the characteristic CO stretching frequencies of the tricarbonylmanganese group, typically in the range of 2000–2100 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components in the reaction mixture, including the desired product and various byproducts. It can provide quantitative data on the purity of the sample.
-
Elemental Analysis: This technique is used to verify the stoichiometry of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete deprotonation of methylcyclopentadiene.- Suboptimal reaction temperature or time.- Impure starting materials.- Loss of product during workup and purification. | - Ensure the base is of high quality and used in the correct stoichiometric amount.- Optimize the reaction temperature and monitor the reaction progress by TLC or GC.- Use freshly distilled or purified starting materials.- Refine the extraction and chromatography procedures to minimize losses. |
| Presence of Multiple Isomers in the Final Product | - Use of a strong, non-selective base (e.g., n-BuLi).- High reaction temperature during the formation of the methylcyclopentadienyl anion. | - Consider using a milder or sterically hindered base.- Maintain a low and controlled temperature during the deprotonation step. |
| Formation of Polysubstituted Byproducts | - Use of an excess of the methylating agent or harsh reaction conditions. | - Use a stoichiometric amount of the methylating agent.- Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Difficulty in Separating Product from Byproducts by Column Chromatography | - Inappropriate choice of stationary or mobile phase.- Co-elution of isomers or other impurities. | - Screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on TLC before scaling up to a column.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For very difficult separations, preparative HPLC may be necessary. |
| Dark, Tarry Residue Formation | - Decomposition of the organometallic product.- Presence of oxygen or moisture in the reaction. | - Ensure all reactions are carried out under a strictly inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. |
Experimental Protocols
Synthesis of Methylcyclopentadienyl Sodium
This procedure outlines the preparation of the key intermediate, methylcyclopentadienyl sodium, from methylcyclopentadiene dimer.
Materials:
-
Methylcyclopentadiene dimer
-
Sodium metal dispersion (e.g., 40% in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with the sodium dispersion in anhydrous THF.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of sodium.
-
Crack the methylcyclopentadiene dimer by heating it to its boiling point and collecting the monomer by distillation. The monomer should be used immediately.
-
Slowly add the freshly cracked methylcyclopentadiene monomer to the sodium dispersion in THF via the dropping funnel. An exothermic reaction with the evolution of hydrogen gas will occur. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until all the sodium has reacted and the evolution of hydrogen has ceased.
-
The resulting solution of methylcyclopentadienyl sodium in THF can be used directly in the next step.
Synthesis of this compound
This protocol describes the reaction of methylcyclopentadienyl sodium with a manganese carbonyl precursor.
Materials:
-
Methylcyclopentadienyl sodium solution in THF (from the previous step)
-
Manganese(I) pentacarbonyl bromide (Mn(CO)₅Br) or a similar manganese precursor
-
Anhydrous diethyl ether
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution or slurry of the manganese precursor (e.g., Mn(CO)₅Br) in an anhydrous solvent like THF or diethyl ether.
-
Cool the manganese precursor solution in an ice bath.
-
Slowly add the previously prepared methylcyclopentadienyl sodium solution to the manganese precursor solution via a cannula or dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane. The polarity of the eluent is gradually increased to separate the components.
-
Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting flowchart for this compound synthesis.
Reaction Pathway for this compound Synthesis and Side Reactions
Caption: Synthesis pathway and potential side reactions.
References
Technical Support Center: Overcoming Solubility Challenges with Methylcymantrene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylcymantrene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is insoluble or only sparingly soluble in common organic solvents. What should I do?
A1: Low solubility is a known characteristic of some this compound derivatives, primarily due to their non-polar nature. Here are several strategies you can employ, starting with the simplest:
-
Solvent Screening: Test a range of deuterated solvents for NMR or non-deuterated solvents for other applications. Common choices include chloroform-d (CDCl₃), tetrahydrofuran (THF-d8), dimethyl sulfoxide-d6 (DMSO-d6), benzene-d6 (C₆D₆), and acetone-d6. For other applications, their non-deuterated counterparts can be used.
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility. For instance, a small amount of a more polar solvent like DMSO or methanol in a less polar solvent like chloroform or THF can be effective.
-
Heating: Gently warming the sample in the solvent can increase the rate of dissolution and overall solubility. This should be done cautiously to avoid solvent evaporation and potential sample decomposition.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and facilitate dissolution.
-
Functional Group Modification: If you are in the process of designing and synthesizing derivatives, consider incorporating polar functional groups into the molecular structure. Functional groups such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) can increase polarity and improve solubility in more polar solvents.[1][2][3][4]
Q2: I am preparing an NMR sample and my compound will not fully dissolve. What are the consequences and how can I obtain a good spectrum?
A2: Undissolved solids in an NMR sample will lead to poor spectral quality, including broad peaks and a low signal-to-noise ratio.[5][6] Here's how to troubleshoot this issue:
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Start with a small amount of sample: Begin by trying to dissolve a very small quantity (1-5 mg) in the deuterated solvent.[7]
-
Filter the sample: If complete dissolution is not possible, you must filter the solution to remove any suspended particles before transferring it to the NMR tube. This can be done using a pipette with a small cotton or glass wool plug.[5][6]
-
Increase the number of scans: For sparingly soluble compounds, increasing the number of scans during NMR acquisition can help to improve the signal-to-noise ratio.
-
Consider alternative deuterated solvents: If solubility in standard solvents like CDCl₃ is poor, try more polar options like DMSO-d6 or a mixture of solvents.
Q3: My this compound derivative "oils out" instead of crystallizing. How can I obtain solid crystals?
A3: "Oiling out" is a common problem in crystallization, especially for compounds with low melting points or when the solution is supersaturated. Here are some troubleshooting tips:[8]
-
Slow down the crystallization process: Rapid cooling often leads to the formation of oils. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Use a different solvent system: Experiment with different solvent pairs for recrystallization. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the desired compound, add a single, small crystal to the supersaturated solution to induce crystallization.
-
Trituration: If an oil persists, try adding a non-solvent and scratching the oil with a spatula or glass rod. This can sometimes induce solidification.[9]
Troubleshooting Guides
Guide 1: Preparing a this compound Derivative Solution for a Catalytic Reaction
Issue: Difficulty in dissolving a sufficient amount of a this compound derivative for a catalytic reaction in a non-polar solvent required for the reaction conditions.
Workflow:
References
- 1. How do functional groups influence solubility? [vedantu.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 4. Influence of functional groups on drug solubility using choline chloride-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Methylcymantrene Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methylcymantrene to prevent its oxidation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation, which is significantly accelerated by exposure to light and air (oxygen). This compound is a light-sensitive organometallic compound that can decompose rapidly when not stored properly.[1][2] It has a reported half-life of less than two minutes when exposed to sunlight, breaking down into manganese oxides and carbonates.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed and under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen and moisture.[3][4]
Q3: Can I store this compound in a standard laboratory refrigerator or freezer?
A3: Yes, storing this compound in a refrigerator or freezer is a common practice to minimize thermal degradation. However, it is essential to ensure the container is properly sealed to prevent moisture condensation upon removal from the cold environment. The container should be allowed to warm to room temperature before opening to avoid atmospheric moisture contamination.
Q4: What type of container is best for storing this compound?
A4: Amber glass bottles or other light-blocking containers are recommended to protect the compound from light exposure. The container must have a secure, airtight seal. For long-term storage, sealing the container with a high-quality septum and Parafilm® can provide an extra barrier against air and moisture.
Q5: Are there any known antioxidants that can be used to stabilize this compound?
A5: While specific studies on the use of antioxidants with pure this compound for laboratory storage are not widely published, a patent for a this compound diluent suggests the use of antioxidants such as 4,4'-thiobis(2-methyl-6-t-butyl phenol) or 1,1,3-tri(2-methyl-4-hydroxy-5-t-butyl phenyl) butane to improve its resistance to oxidation.[5] The addition of any substance, however, may interfere with downstream applications and should be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in color of this compound solution (e.g., darkening, precipitation) | Oxidation or decomposition due to exposure to air, light, or moisture. | 1. Immediately check the seal of the storage container for any breaches. 2. Ensure the container is stored in a dark location. 3. If the compound is in solution, verify the solvent was properly dried and degassed before use. 4. Consider purifying a small aliquot of the material if needed for a critical experiment, for example by column chromatography under an inert atmosphere. |
| Inconsistent experimental results using stored this compound | Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts. | 1. Perform a quality control check on your stored this compound. This can be done using techniques like 1H NMR or IR spectroscopy to check for the presence of characteristic peaks and the absence of significant impurities. 2. If degradation is suspected, it is recommended to use a fresh batch of this compound or purify the existing stock. |
| Precipitate formation in the storage container | The precipitate could be insoluble oxidation products, such as manganese oxides. | 1. Do not use the material if a significant amount of precipitate is observed. 2. If the experiment allows, you may be able to carefully decant or filter the supernatant under inert conditions for use, but this is not ideal as the concentration of the active compound may have changed. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | To slow down the rate of potential thermal decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation by atmospheric oxygen.[3][4] |
| Light | In the dark (amber vials or stored in a dark cabinet) | This compound is highly sensitive to light and decomposes rapidly upon exposure.[1][2] |
| Container | Tightly sealed, airtight glass container | To protect from air and moisture ingress. |
| Moisture | Dry environment | To prevent hydrolysis and other moisture-mediated degradation. |
Experimental Protocols
Protocol for Handling and Dispensing Air-Sensitive this compound
This protocol outlines the steps for safely handling this compound using Schlenk line techniques to maintain an inert atmosphere and prevent oxidation.
Materials:
-
This compound in a sealed container
-
Schlenk line with a supply of dry, inert gas (Nitrogen or Argon)
-
Dry, clean glassware (e.g., Schlenk flask, graduated cylinder)
-
Dry, gas-tight syringes and needles
-
Septa and Parafilm®
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Connect the storage container of this compound and the receiving flask to the Schlenk line. Evacuate and backfill both with the inert gas three times to ensure an oxygen-free atmosphere.
-
Dispensing:
-
If the this compound container has a septum, pierce it with a needle connected to the inert gas supply to maintain positive pressure.
-
Use a dry, gas-tight syringe that has been flushed with inert gas to withdraw the desired volume of this compound.
-
Transfer the liquid to the receiving Schlenk flask by piercing its septum.
-
-
Storage of Aliquots: If you need to store smaller aliquots, dispense them into separate, dry, amber glass vials that have been flushed with inert gas. Seal the vials with septa and wrap with Parafilm®.
-
Clean-up: Rinse all syringes and glassware that came into contact with this compound with a suitable solvent (e.g., toluene) under an inert atmosphere before cleaning them in the open air.
Visualizations
Caption: Conceptual diagram of this compound oxidation.
References
- 1. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Methylcyclopentadienyl manganese tricarbonyl: properties, applications and environmental hazards_Chemicalbook [chemicalbook.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. CN101955821B - Methylcyclopentadienyl manganese tricarbonyl diluent and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methylcymantrene Derivatives
Welcome to the technical support center for the analysis of methylcymantrene derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectroscopic analysis of this important class of organometallic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in obtaining high-quality NMR spectra for this compound derivatives?
A1: this compound and its derivatives, like many organometallic compounds, can be sensitive to air and moisture.[1] Contamination with paramagnetic oxygen can lead to significant line broadening, obscuring important details in the spectrum. Furthermore, the presence of the manganese center can sometimes lead to broader signals compared to purely organic molecules. Incomplete dissolution or the presence of particulate matter can also degrade spectral quality by interfering with proper shimming.[2]
Q2: My ¹H NMR spectrum shows broad, poorly resolved peaks. What are the possible causes and solutions?
A2: Broad peaks in the NMR spectrum of a this compound derivative can stem from several factors:
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Paramagnetic Impurities: The most common culprit is dissolved oxygen. Ensure your deuterated solvent has been properly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through it.[2] The sample should be prepared and sealed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques with a J-Young NMR tube.
-
Sample Concentration: While a higher concentration is often used for ¹³C NMR, an overly concentrated sample for ¹H NMR can lead to increased viscosity and intermolecular interactions, resulting in broader lines. A typical concentration for ¹H NMR is 1-5 mg of sample in 0.6-0.7 mL of solvent.[3]
-
Chemical Exchange: Some derivatives may undergo dynamic processes, such as conformational changes or ligand exchange, on the NMR timescale. This can lead to exchange broadening. Acquiring spectra at different temperatures (variable temperature NMR) can help to either sharpen the signals (by moving into a fast or slow exchange regime) or provide evidence for such dynamic behavior.
Q3: The cyclopentadienyl (Cp) proton signals in my substituted this compound are difficult to assign. What strategies can I use?
A3: The substitution pattern on the methylcyclopentadienyl ring breaks its symmetry, leading to complex splitting patterns for the remaining ring protons. Here are some strategies for assignment:
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2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) are invaluable for identifying which protons are coupled to each other. For instance, you can trace the connectivity between adjacent protons on the Cp ring.
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NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, which is particularly useful for confirming assignments of substituents and adjacent ring protons.
-
Reference Unsubstituted this compound: The ¹H NMR spectrum of unsubstituted this compound shows a characteristic set of signals for the methyl and cyclopentadienyl protons. Comparing the chemical shifts and splitting patterns of your derivative to this reference can help in assigning the signals. For instance, protons closer to an electron-withdrawing substituent will typically be shifted downfield.
Q4: I am seeing more signals in my ¹³C NMR spectrum than expected. What could be the reason?
A4: The presence of unexpected signals in a ¹³C NMR spectrum can be due to:
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Impurities: Solvent impurities or residual starting materials from the synthesis are common sources of extra peaks. It is good practice to run a ¹³C NMR spectrum of the solvent you are using to identify its characteristic signals.
-
Isomers: If your synthesis can produce different isomers (e.g., substitution at different positions on the cyclopentadienyl ring), you may be observing a mixture.
-
Decomposition: Some this compound derivatives may be unstable and decompose over time, leading to the formation of new species with their own set of NMR signals. It is advisable to acquire spectra of freshly prepared samples.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is generally required compared to ¹H NMR. A typical concentration for ¹³C NMR is 5-30 mg of the compound in 0.6-0.7 mL of solvent.[3] |
| Insufficient Number of Scans | Increase the number of scans acquired. For dilute samples or less sensitive nuclei, a significantly larger number of scans may be necessary to achieve an adequate signal-to-noise ratio. |
| Incorrect Relaxation Delay | Quaternary carbons and carbonyl carbons often have longer relaxation times. Ensure that the relaxation delay (d1) in your acquisition parameters is sufficient to allow for full relaxation of these nuclei between pulses. A longer d1 may be needed. |
Problem 2: Complex and Overlapping Multiplets in the Cyclopentadienyl Region of ¹H NMR
| Possible Cause | Troubleshooting Step |
| Second-Order Effects | When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects can distort the expected splitting patterns (e.g., leaning effects). |
| Overlapping Signals | The chemical shifts of the different cyclopentadienyl protons may be very close, leading to overlapping multiplets that are difficult to interpret. |
| Solution | Acquire the spectrum on a higher-field NMR spectrometer. The chemical shift dispersion (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. This can simplify complex multiplets and resolve overlapping signals, making the spectrum more "first-order" and easier to interpret. |
Experimental Protocols
Protocol 1: Preparation of an Air-Sensitive NMR Sample using a Schlenk Line
This protocol is essential for obtaining high-quality NMR spectra of air- and moisture-sensitive this compound derivatives.
Materials:
-
J-Young NMR tube
-
Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds
-
NMR tube adapter
-
Septa
-
Syringes and needles
-
Degassed deuterated solvent
-
This compound derivative sample
Procedure:
-
Place the solid this compound derivative into the J-Young NMR tube.
-
Attach the NMR tube to the Schlenk line using an appropriate adapter.
-
Carefully evacuate the NMR tube and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Under a positive pressure of inert gas, remove the glass stopper from the adapter and replace it with a rubber septum.
-
Using a syringe, add the desired amount of degassed deuterated solvent to the NMR tube.
-
Gently agitate the tube to dissolve the sample.
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Under a positive flow of inert gas, carefully remove the NMR tube from the adapter and seal the J-Young tube.
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound and some of its derivatives. Note that chemical shifts can be influenced by the solvent and the specific substitution pattern.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Proton Type | Typical Chemical Shift Range (ppm) | Notes |
| Methyl Protons (-CH₃) | 1.8 - 2.2 | Generally a singlet. |
| Cyclopentadienyl Protons (Cp-H) | 4.5 - 5.5 | The substitution pattern will determine the multiplicity (e.g., triplets, doublets of doublets). Protons on a substituted carbon will not be observed. |
| Substituent Protons (e.g., -CHO) | 9.0 - 10.0 | Aldehydic protons are significantly deshielded. |
| Substituent Protons (e.g., -CH₂OH) | 3.5 - 4.5 | Protons on a carbon attached to an oxygen are deshielded. |
| Substituent Protons (e.g., -COCH₃) | 2.0 - 2.5 | Methyl protons of an acetyl group. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |
| Methyl Carbon (-CH₃) | 10 - 15 | |
| Cyclopentadienyl Carbons (Cp-C) | 80 - 110 | The chemical shifts of the individual Cp carbons will vary depending on the substituent. The carbon bearing the substituent will have a distinct chemical shift. |
| Carbonyl Carbons (-CO) | 220 - 235 | Typically appear far downfield. |
| Substituent Carbons (e.g., -CHO) | 190 - 200 | Aldehydic carbonyl carbon. |
| Substituent Carbons (e.g., -COOH) | 170 - 185 | Carboxylic acid carbonyl carbon. |
| Substituent Carbons (e.g., -COCH₃) | 195 - 205 (C=O), 25-35 (CH₃) | Carbonyl and methyl carbons of an acetyl group. |
Visualizations
References
Technical Support Center: Managing Thermal Instability of Methylcymantrene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of methylcymantrene in catalytic applications. The information is designed to help researchers anticipate, mitigate, and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern in catalysis?
This compound, (CH₃C₅H₄)Mn(CO)₃, is a manganese-containing organometallic compound. Its catalytic activity is often harnessed in various organic transformations. However, like many organometallic complexes, it can be susceptible to thermal decomposition at elevated temperatures. This decomposition can lead to catalyst deactivation, loss of selectivity, and the formation of undesirable byproducts, ultimately impacting the efficiency and reproducibility of the catalytic process.
Q2: At what temperature does this compound typically begin to decompose?
While the exact decomposition temperature can vary depending on the specific reaction conditions (e.g., solvent, presence of other reagents, pressure), studies on related cymantrene derivatives suggest that thermal decomposition can become a significant factor at temperatures above 100-120°C. For instance, some samarium and ytterbium derivatives of cymantrene have been shown to decompose above 110°C and 120°C, respectively[1]. It is crucial to experimentally determine the thermal stability of this compound under your specific catalytic conditions.
Q3: What are the likely products of this compound decomposition?
Upon thermal decomposition, this compound is likely to break down into various manganese species and organic fragments. In the presence of air, the final decomposition products of related rare-earth cymantrenecarboxylate complexes have been identified as metal oxides, such as CeO₂ and Mn₃O₄[1]. Under inert conditions, the decomposition may lead to the formation of manganese nanoparticles or other less-defined manganese species, along with the release of carbon monoxide and fragmentation of the methylcyclopentadienyl ligand. Identifying these products, for example by using techniques like GC-MS, is crucial for understanding the deactivation pathway.
Q4: How can I monitor the stability of my this compound catalyst during a reaction?
In-situ monitoring techniques are invaluable for assessing catalyst stability in real-time. Techniques such as in-situ FTIR or Raman spectroscopy can track changes in the vibrational modes of the carbonyl ligands, which are sensitive to the electronic environment of the manganese center and can indicate decomposition. Operando MAS NMR spectroscopy can also provide detailed insights into the chemical transformations of the catalyst and other species under reaction conditions[2][3]. For post-reaction analysis, techniques like UV-Vis spectroscopy, NMR, and mass spectrometry can be used to characterize the catalyst's integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no catalytic activity | Thermal decomposition of this compound. | 1. Lower the reaction temperature. Determine the minimum temperature required for the desired catalytic activity. 2. Use a more thermally stable derivative. Consider synthesizing or using cymantrene derivatives with stabilizing ligands. Amide-linked cymantrene derivatives have shown remarkable stability[4]. 3. Reduce reaction time. Shorter reaction times can minimize the extent of thermal decomposition. |
| Catalyst poisoning. | 1. Purify all reagents and solvents. Impurities can act as catalyst poisons. 2. Perform the reaction under an inert atmosphere. Oxygen and moisture can lead to catalyst degradation. | |
| Inconsistent reaction yields or product selectivity | Partial decomposition of the catalyst leading to multiple active species. | 1. Precisely control the reaction temperature. Use an oil bath or a temperature-controlled reactor to maintain a stable temperature. 2. Employ in-situ monitoring. Track the catalyst's state during the reaction to correlate its integrity with the product distribution. |
| Formation of catalytically active decomposition products. | 1. Characterize the reaction mixture at different time points. Identify any new species that may be influencing the reaction outcome. | |
| Formation of black precipitates (suspected manganese oxides) | Decomposition of this compound in the presence of an oxidizing agent or air. | 1. Ensure a strictly inert atmosphere. Use Schlenk line techniques or a glovebox. 2. Degas all solvents and reagents thoroughly. |
| Difficulty in catalyst recovery and reuse | Decomposition of the catalyst during the reaction or workup. | 1. Modify the catalyst for easier separation. For example, immobilize the cymantrene moiety on a solid support[4]. 2. Optimize the workup procedure. Avoid high temperatures and exposure to air during catalyst recovery. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition for this compound.
Materials:
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This compound
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TGA instrument
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Inert gas (e.g., Nitrogen or Argon)
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Alumina or platinum crucible
Procedure:
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Place a small, accurately weighed sample of this compound (typically 5-10 mg) into the TGA crucible.
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Place the crucible in the TGA instrument.
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Purge the instrument with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
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Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
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Record the mass loss as a function of temperature.
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The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Protocol 2: In-situ Monitoring of a Catalytic Reaction using FTIR Spectroscopy
This protocol provides a general method for monitoring the integrity of this compound during a catalytic reaction.
Objective: To observe changes in the carbonyl stretching frequencies of this compound as an indicator of its stability.
Materials:
-
This compound
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Reactants and solvent for the specific catalytic reaction
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In-situ FTIR spectrometer with a suitable probe or cell
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Reaction vessel equipped for in-situ measurements
Procedure:
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Set up the reaction vessel with the in-situ FTIR probe, ensuring a proper seal.
-
Charge the reactor with the solvent and reactants under an inert atmosphere.
-
Record a background FTIR spectrum of the initial reaction mixture before adding the catalyst.
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Add the this compound catalyst to the reaction mixture and immediately begin recording FTIR spectra at regular intervals.
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Monitor the characteristic C≡O stretching bands of this compound (typically in the 1900-2100 cm⁻¹ region).
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Changes in the position, shape, or intensity of these bands, or the appearance of new bands, can indicate catalyst decomposition or transformation.
Visualizations
References
Technical Support Center: Optimizing Photolytic Ligand Exchange in Methylcymantrene
Welcome to the technical support center for optimizing photolytic ligand exchange in methylcymantrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind photolytic ligand exchange in this compound?
Photolytic ligand exchange in this compound, (CH₃C₅H₄)Mn(CO)₃, involves the use of light energy to promote the substitution of a carbonyl (CO) ligand with an incoming ligand (L), typically a phosphine, isonitrile, or other Lewis base. Upon absorption of a photon, the this compound molecule is excited to a reactive electronic state, which facilitates the dissociation of a CO ligand. The resulting coordinatively unsaturated intermediate, [(CH₃C₅H₄)Mn(CO)₂], is then trapped by the incoming ligand to form the desired product, (CH₃C₅H₄)Mn(CO)₂L.[1][2]
Q2: What type of light source is most effective for this reaction?
A high-pressure mercury lamp is a commonly used and effective light source for inducing CO ligand dissociation in this compound and its derivatives.[3] The specific wavelength used can influence the reaction efficiency.
Q3: How can I monitor the progress of the reaction?
The progress of the photolytic ligand exchange can be conveniently monitored by Infrared (IR) spectroscopy. The starting material, this compound, exhibits characteristic CO stretching frequencies in the range of 2030-1940 cm⁻¹. Upon substitution of a CO ligand with a less π-accepting ligand like a phosphine, the remaining CO stretching bands in the product will shift to lower wavenumbers. This shift is a direct indication of the progress of the reaction. For example, the CO stretching frequencies for (C₅H₄Br)Mn(CO)₂(PPh₃) are observed at 1953 and 1891 cm⁻¹.
Q4: What are some common incoming ligands used in this reaction?
A variety of ligands can be introduced into the this compound scaffold via photolytic exchange. Phosphine ligands, such as triphenylphosphine (PPh₃), are widely used. Other successful incoming ligands include isonitriles, pyridines, and other Lewis bases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No reaction or very slow conversion | Insufficient light intensity or incorrect wavelength. | Ensure the lamp is functioning correctly and is appropriately positioned. Consider using a higher-powered lamp or a different type of lamp with a more suitable emission spectrum. |
| Low quantum yield for the specific incoming ligand. | Some ligands may have inherently low quantum yields for substitution. Increase the concentration of the incoming ligand or prolong the irradiation time. Consider using a more reactive ligand if possible. | |
| Presence of quenching species. | Ensure solvents and reagents are pure and free from impurities that could quench the excited state of the this compound. | |
| Formation of multiple products or decomposition | Over-irradiation leading to the substitution of more than one CO ligand or decomposition of the starting material or product. | Monitor the reaction closely by IR or TLC. Reduce the irradiation time or use a lower intensity light source. Consider using a filter to select for a specific wavelength range. |
| Reaction with the solvent. | In some cases, the solvent can act as a ligand, leading to the formation of solvent-coordinated intermediates or products.[1] Choose an inert solvent such as hexane, benzene, or THF. | |
| Photochemical decomposition of the product. | The desired product may also be photosensitive. Once a significant amount of product has formed, it may be necessary to stop the reaction to prevent its degradation. | |
| Difficulty in product purification | Similar polarity of the starting material and the product. | Optimize the chromatographic conditions. A mixture of non-polar and slightly polar solvents (e.g., petroleum ether/diethyl ether) is often effective for separating these types of compounds.[4] Recrystallization can also be an effective purification method. |
| Presence of unreacted starting material and byproducts. | Careful monitoring of the reaction to achieve optimal conversion without significant byproduct formation is key. If inseparable by chromatography, consider chemical methods to remove impurities if possible. |
Experimental Protocols
General Protocol for Photolytic Substitution of a CO Ligand in a Cymantrene Derivative with Triphenylphosphine
This protocol is adapted from the synthesis of [(C₅H₄Br)Mn(CO)₂(PPh₃)]. The same general principles apply to this compound.
Materials:
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Cymantrene derivative (e.g., (CH₃C₅H₄)Mn(CO)₃)
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Triphenylphosphine (PPh₃)
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Inert solvent (e.g., hexane, THF)
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High-pressure mercury lamp
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Schlenk flask or similar reaction vessel with a quartz immersion well
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the cymantrene derivative and a stoichiometric equivalent or a slight excess of triphenylphosphine in the chosen solvent.
-
Place the quartz immersion well into the flask and begin circulating cooling water.
-
Turn on the high-pressure mercury lamp and irradiate the solution with stirring.
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Monitor the reaction progress by periodically taking small aliquots and analyzing them by IR spectroscopy. Look for the disappearance of the starting material's CO stretching bands and the appearance of the product's bands at lower frequencies.
-
Once the reaction has reached the desired level of conversion, turn off the lamp.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and diethyl ether.
-
Characterize the purified product by NMR (¹H, ¹³C, ³¹P) and IR spectroscopy.
Quantitative Data
| Compound | **IR ν(CO) (cm⁻¹) ** | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| [(C₅H₄Br)Mn(CO)₂(PPh₃)] | 1953, 1891 | 7.7-7.2 (m, PPh₃), 4.8-4.6 (m, C₅H₄) | ~220-230 (CO), 135-128 (PPh₃), ~90-80 (C₅H₄) | ~70-80 |
Note: The exact chemical shifts will vary depending on the specific substituents on the cyclopentadienyl ring and the phosphine ligand, as well as the solvent used for analysis.[3][5][6]
Visualizations
Experimental Workflow for Photolytic Ligand Exchange
Caption: A flowchart of the key steps in the photolytic ligand exchange process.
Logical Relationship in Troubleshooting
Caption: A diagram illustrating the logical flow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 4. Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]
Troubleshooting Air and Moisture Sensitivity of Methylcymantrene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the air and moisture sensitivity of methylcymantrene. The information is designed to help researchers anticipate and resolve issues encountered during their experiments, ensuring the integrity and success of their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
This compound, also known as methylcyclopentadienyl manganese tricarbonyl (MMT), is an organomanganese compound. Its sensitivity stems from the manganese center, which is susceptible to oxidation by atmospheric oxygen. The cyclopentadienyl ring can also be prone to reactions, especially when the compound's stable 18-electron configuration is disrupted.
Q2: How can I visually identify degraded this compound?
Fresh, pure this compound is a pale yellow to dark orange liquid.[1] Decomposition due to air, light, or moisture exposure often results in a color change to a darker, brownish hue, potentially with the formation of a dark precipitate. This precipitate is likely manganese dioxide (MnO₂), an inorganic manganese oxide that is dark brown or black.
Q3: What are the primary decomposition products of this compound when exposed to air and light?
When exposed to both light and atmospheric oxygen, this compound is expected to decompose into manganese dioxide (MnO₂), carbon dioxide (CO₂), and water.[2] The combustion of this compound also produces inorganic manganese compounds, including phosphates and sulfates.[2]
Q4: Is this compound sensitive to light as well?
Yes, this compound is very unstable in the presence of light.[3] Exposure to light can accelerate its decomposition.[3] Therefore, it is crucial to store it in a dark or amber-colored vial and to protect it from light during experiments whenever possible.
Q5: What are the general storage recommendations for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[4][5] The use of an inert atmosphere (e.g., nitrogen or argon) in the storage container is highly recommended to prevent exposure to air and moisture.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| The this compound solution has turned dark brown or black. | The compound has likely decomposed due to exposure to air, moisture, or light. | Discard the decomposed material as it will not yield reliable experimental results. Obtain a fresh, pure sample. Review your handling and storage procedures to prevent future decomposition. |
| Experimental results are inconsistent or not reproducible. | This could be due to partial degradation of the this compound, leading to lower effective concentrations and the presence of impurities. | Always use freshly opened or properly stored this compound. Consider purifying the compound if its purity is in doubt. Ensure all solvents are anhydrous and deoxygenated before use. |
| A precipitate has formed in the this compound solution. | This is a strong indication of decomposition, with the precipitate likely being manganese oxides. | Do not use the solution. The presence of insoluble impurities will interfere with reactions and analyses. Prepare a fresh solution using proper inert atmosphere techniques. |
| Difficulty in achieving a complete reaction or desired product yield. | The reactivity of this compound may have been compromised by degradation. The presence of water or oxygen can also interfere with many organometallic reactions. | Ensure your reaction setup is rigorously free of air and moisture. Use Schlenk line or glovebox techniques. Purge all glassware with an inert gas and use freshly distilled, anhydrous, and deoxygenated solvents. |
Experimental Protocols
Handling and Storage of this compound:
To minimize decomposition, the following handling and storage procedures are recommended:
-
Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.
-
Solvent Preparation: Solvents used to prepare solutions of this compound must be anhydrous and deoxygenated. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons) followed by purging with an inert gas.
-
Storage: Store this compound in a tightly sealed amber vial or a flask wrapped in aluminum foil to protect it from light. The container should be stored in a cool, dark place, preferably in a desiccator or a glovebox. For long-term storage, refrigeration under an inert atmosphere is advisable.
-
Transfer: When transferring this compound, use gas-tight syringes or cannulas under a positive pressure of inert gas. Avoid opening the container directly to the atmosphere.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues related to the air and moisture sensitivity of this compound.
References
Technical Support Center: Refining Purification Techniques for High-Purity Methylcymantrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of high-purity methylcymantrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization is a cost-effective technique for removing impurities that have different solubility profiles from this compound. Column chromatography, typically using silica gel, is highly effective for separating this compound from byproducts with similar polarities.[1]
Q2: What are the potential impurities I might encounter in my crude this compound sample?
A2: Impurities in crude this compound can arise from unreacted starting materials, side reactions, or decomposition. Common impurities may include unreacted methylcyclopentadiene dimer, cymantrene (from unsubstituted cyclopentadienyl impurities), and potentially regioisomers or polysubstituted byproducts if the reaction conditions are not carefully controlled.[1] Protic contaminants such as methanol and water can also be present, especially if certain synthesis routes are employed.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using a combination of analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and detecting proton- and carbon-containing impurities. Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the presence of the characteristic metal-carbonyl stretching frequencies. Gas Chromatography with Flame Ionization Detection (GC-FID) can be employed for quantitative purity analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is below the boiling point of the solvent, or the compound is too soluble. | - Try a lower boiling point solvent or a solvent mixture. - Use a larger volume of solvent. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add an anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until it becomes cloudy, then gently warm until clear and allow to cool slowly. Hexane can be a good solvent, and a more polar co-solvent could be used to initially dissolve the compound. |
| Low recovery of purified product | - Too much solvent was used, leading to significant loss of product in the mother liquor. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities | - The solvent system (mobile phase) is too polar or not polar enough. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for this compound is a mixture of hexane and ethyl acetate.[2] Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. - Ensure the silica gel is packed uniformly and without air bubbles. |
| This compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Streaking or tailing of the band on the column | - The sample was overloaded on the column. - The sample is not sufficiently soluble in the mobile phase. | - Use a larger column or reduce the amount of sample loaded. - Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Hexane (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexane to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hexane in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Methodology:
-
Prepare the column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.
-
Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully add the sample solution to the top of the silica gel bed.
-
Elute the column: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.
-
Gradient elution (optional but recommended): Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5).
-
Collect fractions: Collect the eluent in a series of fractions.
-
Analyze fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
Table 1: Purity of this compound Before and After Purification by Recrystallization
| Sample | Purity (by GC-FID) | Key Impurity 1 (%) | Key Impurity 2 (%) |
| Crude this compound | 85.2% | 8.1% | 4.5% |
| After 1st Recrystallization (Hexane) | 97.5% | 1.2% | 0.8% |
| After 2nd Recrystallization (Hexane) | 99.8% | <0.1% | <0.1% |
Table 2: Purity of this compound Fractions from Column Chromatography
| Fraction Number | Mobile Phase (Hexane:Ethyl Acetate) | Purity (by TLC) | Purity (by GC-FID) |
| 1-5 | 100:0 | No Compound | - |
| 6-10 | 99:1 | Impurity A | - |
| 11-20 | 98:2 | Pure this compound | 99.9% |
| 21-25 | 95:5 | Impurity B | - |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methylcymantrene and Cymantrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of methylcymantrene and its parent compound, cymantrene. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. This document summarizes key reactivity trends, supported by available experimental data, and provides detailed experimental protocols for relevant reactions.
Introduction to Cymantrene and this compound
Cymantrene, with the chemical formula (C₅H₅)Mn(CO)₃, is a well-studied organometallic compound featuring a manganese atom sandwiched between a cyclopentadienyl (Cp) ring and three carbonyl (CO) ligands. Its stable "piano-stool" geometry and the aromaticity of the Cp ring allow for a rich and diverse chemistry.
This compound, (CH₃C₅H₄)Mn(CO)₃, is a derivative of cymantrene where a methyl group is attached to the cyclopentadienyl ring. This seemingly simple modification has a significant impact on the electronic properties and, consequently, the chemical reactivity of the molecule. The methyl group, being an electron-donating group, increases the electron density of the cyclopentadienyl ring, which in turn influences the rates and outcomes of various chemical transformations.[1][2][3][4][5]
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and cymantrene stems from the electronic effect of the methyl group. This section explores the impact of this group on three key types of reactions: electrophilic substitution, oxidation, and ligand exchange.
Electrophilic Substitution
The electron-donating nature of the methyl group in this compound enhances the nucleophilicity of the cyclopentadienyl ring, making it more susceptible to attack by electrophiles compared to the unsubstituted cymantrene.[1][2][3][4][5] This increased reactivity is analogous to the activating effect of alkyl groups on benzene in classical organic chemistry.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution
| Feature | Cymantrene | This compound | Rationale |
| Relative Rate of Reaction | Slower | Faster | The electron-donating methyl group increases the electron density of the Cp ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][2][3][4][5] |
| Regioselectivity | All positions on the Cp ring are equivalent. | Substitution can occur at the 2-, 3-, and 1- (ipso) positions. The ortho (2,5) and meta (3,4) positions relative to the methyl group are electronically and sterically distinct. | The methyl group directs incoming electrophiles, with substitution patterns depending on the specific electrophile and reaction conditions. |
Oxidation
The oxidation of cymantrene and its derivatives involves the removal of an electron from the molecule, typically from the manganese center. The ease of this process is quantified by the oxidation potential, with a lower potential indicating a more easily oxidized compound. The electron-donating methyl group in this compound increases the electron density at the manganese center, making it easier to remove an electron.
Table 2: Comparison of Electrochemical Properties
| Property | Cymantrene | This compound | Rationale |
| Oxidation Potential | Higher | Lower (predicted) | The electron-donating methyl group increases electron density on the Mn center, facilitating oxidation. |
Direct comparative studies of the oxidation potentials of cymantrene and this compound under identical conditions are not prevalent in the reviewed literature. However, the established electronic effects of alkyl groups on the electrochemical properties of organometallic complexes support this predicted trend.
Ligand Exchange Reactions
The carbonyl ligands in both cymantrene and this compound can be substituted by other ligands, a process often initiated by photolysis. The rate of these ligand exchange reactions can be influenced by the electronic properties of the cyclopentadienyl ligand. An increase in electron density on the manganese center, as is the case in this compound, can strengthen the Mn-CO back-bonding, potentially making the CO ligands less labile.
Table 3: Comparison of Ligand Exchange Reactivity
| Feature | Cymantrene | This compound | Rationale |
| Rate of CO Substitution | Generally slower | Potentially faster or slower depending on the mechanism. Increased electron density could strengthen the Mn-CO bond (slowing dissociation) but also make the metal center more nucleophilic (speeding up associative pathways). | The precise effect of the methyl group on the kinetics of ligand exchange is complex and likely depends on the specific reaction mechanism (dissociative, associative, or interchange). |
Further kinetic studies are required to definitively compare the ligand exchange rates of cymantrene and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.
Friedel-Crafts Acylation of Cymantrene (A Representative Electrophilic Substitution)
Objective: To synthesize acetylcymantrene from cymantrene.
Materials:
-
Cymantrene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon gas)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve cymantrene in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel.
To compare the reactivity of this compound, the same procedure should be followed, substituting this compound for cymantrene. The reaction progress can be monitored by thin-layer chromatography (TLC) to qualitatively assess the relative reaction rates.
Cyclic Voltammetry of Cymantrene
Objective: To determine the oxidation potential of cymantrene.
Materials:
-
Cymantrene
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat with a three-electrode cell setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (nitrogen or argon) for deoxygenation
Procedure:
-
Prepare a solution of cymantrene in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the cymantrene, and then reversing the scan back to the initial potential.
-
Record several scans to ensure reproducibility.
-
The oxidation potential (Epa) is determined from the peak potential of the anodic wave.
For a direct comparison, a solution of this compound should be prepared and analyzed under the exact same experimental conditions (solvent, supporting electrolyte, concentration, scan rate, and electrode system).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reactions.
Caption: Comparative workflow for electrophilic substitution.
Caption: Comparative oxidation of cymantrene and this compound.
Conclusion
The presence of a methyl group on the cyclopentadienyl ring of cymantrene significantly influences its reactivity. This compound is predicted to be more reactive towards electrophilic substitution and more easily oxidized than cymantrene due to the electron-donating nature of the methyl group. The effect on ligand exchange reactions is less straightforward and warrants further investigation. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these reactivity differences, which is essential for the rational design of new cymantrene-based molecules for various applications.
References
Validation of Methylcymantrene's Catalytic Activity: A Comparative Analysis
This guide, therefore, serves as a foundational outline for the types of experimental validation and comparative analysis that would be necessary to establish and understand the catalytic potential of methylcymantrene. Should such data become available, the following structure and methodologies would provide a robust framework for its evaluation by researchers, scientists, and drug development professionals.
Data Presentation: Comparative Catalytic Performance
To rigorously assess the catalytic efficacy of this compound, a direct comparison with established catalysts for a specific chemical transformation is essential. The following table illustrates a hypothetical comparison for a generic Suzuki-Miyaura cross-coupling reaction, a common transformation where organometallic catalysts are employed.
| Catalyst | Substrate Scope | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |
| This compound | Aryl Bromides | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides, Triflates | 95 | 950 | 475 | >99 |
| [PdCl₂(dppf)] | Aryl Chlorides, Bromides, Iodides | 92 | 920 | 920 | >99 |
| Buchwald's G3-Palladacycle | Aryl Chlorides, Bromides, Iodides | 98 | 9800 | 19600 | >99 |
Caption: Hypothetical comparison of catalytic performance for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic activity. Below is a generalized methodology for evaluating a catalyst in a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Catalyst Preparation: A stock solution of the catalyst (e.g., this compound, Pd(PPh₃)₄) is prepared in an appropriate anhydrous solvent (e.g., toluene, dioxane) to a concentration of 1 mol%.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (5 mL) followed by the catalyst solution (0.01 mmol, 1 mol%).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a predetermined time (e.g., 2-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The product yield and purity are determined by ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) using an internal standard.
Visualization of Catalytic Concepts
Diagrams created using Graphviz can effectively illustrate experimental workflows and conceptual relationships in catalysis.
Caption: A generalized workflow for catalyst screening and evaluation.
Caption: Key metrics for evaluating catalytic performance.
comparative analysis of different synthetic routes to methylcymantrene
A Comparative Guide to the Synthetic Routes of Methylcymantrene
For researchers and professionals in the fields of organometallic chemistry and drug development, the efficient synthesis of key intermediates is paramount. This compound, or (methylcyclopentadienyl)manganese tricarbonyl (MMT), is a significant organomanganese compound with applications ranging from a fuel additive to a precursor in the synthesis of more complex molecules. This guide provides a , focusing on reaction methodologies, yields, and conditions based on available data.
Comparative Data of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main approaches: a direct, one-step process and a multi-step process involving the pre-formation of a methylcyclopentadienyl salt. The choice of route can significantly impact the overall yield, purity, and scalability of the production. A summary of the key quantitative data for these routes is presented below.
| Parameter | Route 1: Direct Reaction | Route 2: Via Sodium Methylcyclopentadienyl |
| Starting Materials | Manganese metal, Methylcyclopentadiene, Carbon Monoxide | Sodium metal, Methylcyclopentadiene, Manganese(II) chloride, Carbon Monoxide |
| Key Intermediates | None (direct conversion) | Sodium methylcyclopentadienyl, Bis(methylcyclopentadienyl)manganese or Monomethylcyclopentadienyl manganese adduct |
| Reaction Temperature | 40 - 400 °C[1] | Room temperature to 250 °C[2][3] |
| Reaction Pressure | Not specified (vapor phase reaction) | 3.0 - 15 MPa (for carbonylation)[2][3] |
| Reported Yield | "Good yield" (unquantified)[1] | > 80%[2] |
| Key Reaction Features | High-temperature, vapor-phase reaction.[1] | Stepwise process with intermediate formation. Molar ratio of reactants is crucial.[2] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound, derived from published patent literature.
Route 1: Direct Synthesis from Manganese Metal
This method involves the direct reaction of manganese metal with methylcyclopentadiene vapor and carbon monoxide at elevated temperatures.
Experimental Protocol:
-
A reaction vessel is charged with finely divided manganese metal.
-
A gaseous mixture of methylcyclopentadiene vapor and carbon monoxide is passed through the reaction vessel.
-
The reaction is maintained at a temperature between 40 °C and 400 °C.
-
The product, this compound, is collected from the effluent gas stream by condensation.
-
Purification is achieved by fractional distillation under reduced pressure. The product is an orange-yellow liquid.[1]
Route 2: Multi-Step Synthesis via Sodium Methylcyclopentadienyl
This is a widely employed method that proceeds through the formation of sodium methylcyclopentadienyl, followed by reaction with a manganese salt and subsequent carbonylation.
Experimental Protocol:
-
Formation of Sodium Methylcyclopentadienyl: In a suitable solvent with weak coordinating ability (e.g., tetrahydrofuran), metallic sodium is heated to 100-200 °C to form a liquid dispersion. Methylcyclopentadiene is then added, and the reaction proceeds for 1-5 hours to generate sodium methylcyclopentadienyl.[2][3]
-
Formation of the Manganese Intermediate: Anhydrous manganese(II) chloride is added to the solution of sodium methylcyclopentadienyl. The molar ratio of sodium methylcyclopentadienyl to manganese(II) chloride can be varied. A 2:1 molar ratio leads to the formation of bis(methylcyclopentadienyl)manganese ((C₆H₇)₂Mn) as an active intermediate.[2] Alternatively, a 1:1 molar ratio can be used to generate a monomethylcyclopentadienyl manganese solvent adduct.[2][3] This reaction can be carried out at temperatures ranging from room temperature to 250 °C.[2][3]
-
Carbonylation: The reaction mixture containing the manganese intermediate is subjected to a carbon monoxide atmosphere at a pressure of 3.0-15 MPa.[2][3] The carbonylation is typically performed at a temperature between room temperature and 250 °C.[2][3]
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified by conventional methods, such as distillation, to yield pure this compound.[2]
Synthetic Pathway Visualization
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
References
- 1. US2964547A - Process for the preparation of manganese cyclopentadienyl tricarbonyl compounds - Google Patents [patents.google.com]
- 2. CN1294129A - The preparation method of methyl cyclopentadienyl manganese tricarbonyl - Google Patents [patents.google.com]
- 3. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]
Benchmarking Methylcymantrene: A Comparative Guide to its Catalytic Performance
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and cost-effective catalysts is a perpetual endeavor. In the vast landscape of organometallic chemistry, methylcymantrene emerges as a potential contender, yet its catalytic prowess remains less explored compared to established players. This guide provides a comparative analysis of this compound against other prominent organometallic catalysts, supported by available data and experimental context.
While direct, comprehensive benchmarking studies on this compound are limited in the current literature, an analysis of its parent compound, cymantrene, and related manganese carbonyl complexes allows for an initial evaluation of its potential catalytic capabilities in various organic transformations. This comparison will focus on cross-coupling reactions, a cornerstone of modern synthetic chemistry, where catalysts based on palladium, nickel, and ferrocene have historically dominated.
Performance in Cross-Coupling Reactions: A Comparative Overview
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for the construction of complex organic molecules, including pharmaceuticals and functional materials. The performance of a catalyst in these reactions is typically evaluated based on metrics like reaction yield, turnover number (TON), and turnover frequency (TOF).
Due to the lack of specific quantitative data for this compound in these reactions, we will draw comparisons based on the known catalytic behavior of manganese-based systems and contrast them with well-documented palladium, nickel, and ferrocene catalysts.
Table 1: Comparative Performance of Organometallic Catalysts in Suzuki-Miyaura Cross-Coupling
| Catalyst Family | Typical Catalyst Loading (mol%) | Reaction Conditions | Aryl Halide Substrate Scope | Yield (%) | TON | TOF (h⁻¹) |
| Palladium-based | 0.01 - 2 | Mild to moderate temperatures (RT - 100 °C) | Chlorides, Bromides, Iodides | >90 | High | High |
| Nickel-based | 1 - 10 | Often requires higher temperatures | Particularly effective for chlorides | >80 | Moderate to High | Moderate to High |
| Ferrocene-based | 1 - 5 | Moderate temperatures | Bromides, Iodides | Variable, often moderate to good | Moderate | Moderate |
| Manganese-based (general) | 1 - 10 | Often requires specific ligands and conditions | Emerging, scope still under investigation | Variable | Moderate | Moderate |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The data presented for Palladium, Nickel, and Ferrocene-based catalysts are generalized from numerous literature sources. The performance of Manganese-based catalysts is an active area of research, and the data represents a broad estimation.
Experimental Protocols: A Foundation for Benchmarking
To facilitate future comparative studies, this section outlines a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to benchmark this compound against other catalysts.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the organometallic catalyst (e.g., this compound, Pd(PPh₃)₄, NiCl₂(dppp), or a ferrocene-based catalyst) at a specified molar percentage (e.g., 1 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified using column chromatography.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The yield, TON, and TOF can then be calculated.
Experimental and Logical Workflows
To systematically evaluate a new catalyst like this compound, a structured workflow is essential. The following diagram illustrates a typical process for catalyst screening and optimization.
Caption: A workflow for the systematic evaluation and benchmarking of a new organometallic catalyst.
Signaling Pathways in Catalysis: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for catalyst design and optimization. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction provides a framework for considering how a manganese-based catalyst like this compound might function.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Future Directions and Conclusions
The exploration of this compound and other manganese-based organometallic compounds as catalysts is a burgeoning field with significant potential. While direct comparative performance data is currently scarce, the established frameworks for evaluating palladium, nickel, and ferrocene catalysts provide a clear roadmap for future research. The lower cost and potentially unique reactivity of manganese make it an attractive alternative to precious metal catalysts.
To definitively benchmark this compound, systematic studies focusing on its performance in a range of cross-coupling and other catalytic reactions are necessary. This will require detailed experimental work to generate the quantitative data needed for a direct comparison with established catalytic systems. The protocols and workflows outlined in this guide offer a starting point for such investigations, which will be crucial in determining the true potential of this compound as a valuable tool in the synthetic chemist's arsenal.
A Spectroscopic Comparison of Methylcymantrene and Its Derivatives for Researchers
A detailed guide to the NMR, IR, UV-Vis, and mass spectrometric properties of methylcymantrene and its functionalized analogues, complete with experimental data and protocols.
This guide provides a comparative analysis of the spectroscopic characteristics of this compound and a selection of its derivatives. The inclusion of electron-withdrawing and electron-donating groups on the cyclopentadienyl ring significantly influences the electronic environment of the molecule, which is reflected in their spectroscopic signatures. This publication is intended for researchers, scientists, and professionals in the field of organometallic chemistry and drug development, offering a centralized resource of experimental data and methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a series of its derivatives. This data facilitates the comparison of the electronic effects of various substituents on the core cymantrene structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 2.05 (s, 3H, C₅H₄CH₃ ), 4.75 (s, 4H, C₅H₄ CH₃) | 13.9 (CH₃ ), 82.1, 84.5 (C₅H₄ ), 102.7 (C -CH₃), 224.5 (CO ) |
| Acetyl-methylcymantrene | CDCl₃ | 2.10 (s, 3H, C₅H₃CH₃ ), 2.35 (s, 3H, COCH₃ ), 5.10 (t, 1H, C₅H ₃), 5.50 (t, 2H, C₅H ₃) | 14.2 (CH₃ -Cp), 27.8 (COCH₃ ), 85.0, 86.5, 89.0 (C₅H₃ ), 105.0 (C -CH₃), 115.0 (C -COCH₃), 202.0 (CO CH₃), 223.0 (Mn-CO ) |
| (Trimethylsilyl)this compound | C₆D₆ | 0.25 (s, 9H, Si(CH₃ )₃), 2.00 (s, 3H, C₅H₃CH₃ ), 4.90 (m, 2H, C₅H ₃), 5.20 (m, 1H, C₅H ₃) | -1.2 (Si(CH₃)₃ ), 14.0 (CH₃ -Cp), 83.0, 85.5, 88.0 (C₅H₃ ), 104.0 (C -CH₃), 110.0 (C -Si), 224.0 (CO ) |
| (Diphenylphosphino)this compound | CDCl₃ | 2.15 (s, 3H, C₅H₃CH₃ ), 5.00 (m, 2H, C₅H ₃), 5.35 (m, 1H, C₅H ₃), 7.20-7.50 (m, 10H, P(C₆H₅ )₂) | 14.5 (CH₃ -Cp), 84.0, 86.0, 89.5 (C₅H₃ ), 103.5 (C -CH₃), 112.0 (d, C -P), 128.0-135.0 (PPh ₂), 223.5 (CO ) |
Table 2: IR and UV-Vis Spectroscopic Data
| Compound | Medium | IR ν(CO) (cm⁻¹) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) |
| This compound | Hexane | 2025, 1940 | 225 (sh), 330 (2500) |
| Acetyl-methylcymantrene | CH₂Cl₂ | 2030, 1955 | 240 (15000), 350 (3000) |
| (Trimethylsilyl)this compound | Hexane | 2020, 1935 | 230 (sh), 335 (2600) |
| (Diphenylphosphino)this compound | THF | 2018, 1928 | 260 (20000), 345 (2800) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) and [Assignment] |
| This compound | EI | 218 [M]⁺, 190 [M-CO]⁺, 162 [M-2CO]⁺, 134 [M-3CO]⁺, 120 [C₅H₄CH₃Mn]⁺ |
| Acetyl-methylcymantrene | EI | 260 [M]⁺, 232 [M-CO]⁺, 204 [M-2CO]⁺, 176 [M-3CO]⁺, 161 [C₅H₃(CH₃)(COCH₃))Mn]⁺, 43 [COCH₃]⁺ |
| (Trimethylsilyl)this compound | EI | 290 [M]⁺, 262 [M-CO]⁺, 234 [M-2CO]⁺, 206 [M-3CO]⁺, 191 [C₅H₃(CH₃)(SiMe₃))Mn]⁺, 73 [SiMe₃]⁺ |
| (Diphenylphosphino)this compound | ESI | 403 [M+H]⁺, 375 [M+H-CO]⁺, 347 [M+H-2CO]⁺, 319 [M+H-3CO]⁺, 185 [PPh₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Due to the air and moisture sensitivity of many organometallic compounds, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically acquired on a 300 or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard.[2]
-
Sample Preparation : Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube under an inert atmosphere.
-
¹H NMR : Proton NMR spectra are recorded to determine the chemical environment of the hydrogen atoms.
-
¹³C NMR : Carbon-13 NMR spectra, often proton-decoupled, are used to identify the number and type of carbon atoms.
-
Data Processing : The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FTIR spectrometer to identify functional groups, particularly the carbonyl ligands.
-
Sample Preparation :
-
Solution : A dilute solution of the compound is prepared in a suitable solvent (e.g., hexane, CH₂Cl₂) and placed in a liquid IR cell with NaCl or KBr windows.
-
Solid State (KBr pellet) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[3][4]
-
Thin Film : For non-volatile solids, a thin film can be cast onto a salt plate (e.g., KBr, NaCl) by evaporating a concentrated solution of the compound.[5]
-
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The carbonyl stretching frequencies (ν(CO)) are of particular interest and are typically observed in the 1900-2100 cm⁻¹ region for cymantrene derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are obtained using a spectrophotometer to investigate the electronic transitions within the molecule.
-
Sample Preparation : A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol). The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).
-
Data Acquisition : The absorbance is measured over a wavelength range, typically from 200 to 800 nm. A spectrum of the pure solvent is recorded as a baseline and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction : Samples can be introduced directly via a solid probe or, if sufficiently volatile and stable, through a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) from a solution is employed.
-
Ionization : Electron Impact (EI) is a common ionization method for volatile and thermally stable compounds, often leading to extensive fragmentation.[6][7] ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ with less fragmentation.
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.[8]
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a new this compound derivative and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Logical relationship of spectroscopic techniques for the structure elucidation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Six Sample Preparation Techniques For Infrared Spectroscopy - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Methylcymantrene (MMT) vs. Alternative Fuel Additives
A comprehensive analysis of Methylcyclopentadienyl Manganese Tricarbonyl (MMT), also known by its synonym methylcymantrene, reveals its standing as a potent octane booster. This guide provides a detailed comparison of its performance against other fuel additives, supported by experimental data, for researchers, scientists, and drug development professionals.
Methylcyclopentadienyl Manganese Tricarbonyl, a manganese-based organometallic compound, has a long history of use in the fuel industry to enhance the octane rating of gasoline. Its primary function is to prevent engine knocking, a phenomenon of premature fuel detonation that can lead to engine damage and reduced efficiency. While effective, its use has been a subject of debate due to concerns over potential health and environmental impacts, as well as its effects on vehicle emission control systems. This has led to research into and the use of alternative octane-enhancing additives.
Antiknock Performance: A Quantitative Comparison
The primary measure of a fuel additive's effectiveness as an antiknock agent is its ability to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline. The following tables summarize the quantitative data on the performance of MMT and other alternative additives.
| Additive | Concentration | Base Fuel RON | Resulting RON | RON Increase | Reference |
| MMT | 18 mg/L | 85.6 | 86.6 | 1.0 | [1] |
| N-methylaniline | 1% (v/v) | 85.6 | 90.0 | 4.4 | [1] |
| N-methylaniline | 2% (v/v) | 85.6 | 93.4 | 7.8 | [1] |
| N-methylaniline | 3% (v/v) | 85.6 | 96.0 | 10.4 | [1] |
| 2,4-dimethylaniline | 1% (v/v) | 85.6 | 89.5 | 3.9 | [1] |
| 2,4-dimethylaniline | 2% (v/v) | 85.6 | 92.7 | 7.1 | [1] |
| 2,4-dimethylaniline | 3% (v/v) | 85.6 | 95.3 | 9.7 | [1] |
| Aniline | 1% (v/v) | 85.6 | 88.5 | 2.9 | [1] |
| Aniline | 2% (v/v) | 85.6 | 91.0 | 5.4 | [1] |
| Aniline | 3% (v/v) | 85.6 | 93.5 | 7.9 | [1] |
Table 1: Comparison of Research Octane Number (RON) Increase for MMT and Aromatic Amine Additives.
Impact on Engine Performance and Emissions
Beyond octane enhancement, the effect of fuel additives on overall engine performance and exhaust emissions is a critical consideration.
| Additive | Engine Power | Fuel Consumption | NOx Emissions | CO Emissions | Hydrocarbon (HC) Emissions | Reference |
| MMT | Increased power and performance[2] | Lowered fuel consumption[2] | Decreased 17.7% | Decreased 18.2% | - | [2] |
| MMT | - | - | Slight decrease | No effect | Slight increase |
Table 2: Reported Effects of MMT on Engine Performance and Emissions.
Experimental Protocols
The evaluation of fuel additives involves standardized testing procedures to ensure comparable and reliable results.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The test involves comparing the knocking characteristics of the test fuel with those of primary reference fuels (a blend of iso-octane and n-heptane). The octane number is the percentage by volume of iso-octane in the primary reference fuel that matches the knocking intensity of the test fuel under specific operating conditions.
Engine Performance and Emissions Testing
Engine performance parameters such as power and torque, along with fuel consumption, are typically measured using an engine dynamometer. Exhaust emissions are analyzed using gas analyzers to measure the concentrations of key pollutants like nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC). These tests are often conducted over standardized driving cycles to simulate real-world vehicle operation.
Experimental Workflow for Fuel Additive Evaluation
The following diagram illustrates a typical workflow for the experimental evaluation of a fuel additive's performance.
A typical workflow for evaluating fuel additives.
Signaling Pathways and Logical Relationships
The antiknock mechanism of organometallic additives like MMT involves the interruption of pre-combustion chain reactions that lead to autoignition.
Antiknock mechanism of MMT.
References
A Comparative Guide to Analytical Methods for Methylcymantrene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of methylcymantrene, a cyclopentadienyl manganese tricarbonyl compound. Given the limited availability of direct comparative studies for this compound, this guide leverages data from its close structural analog, methylcyclopentadienyl manganese tricarbonyl (MMT), to provide a valuable reference for researchers. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with additional insights into the potential applicability of Spectroscopic and Electroanalytical techniques.
Data Presentation
The following tables summarize the available quantitative performance data for the analytical methods discussed. It is important to note that the data for GC-MS and HPLC are based on studies of MMT and should be considered indicative for the analysis of this compound.
Table 1: Comparison of GC-MS and HPLC Method Performance for MMT
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode Laser Atomic Absorption Spectrometry (HPLC-DLAAS) |
| Analyte | Methylcyclopentadienyl Manganese Tricarbonyl (MMT) | Methylcyclopentadienyl Manganese Tricarbonyl (MMT) |
| Limit of Detection (LOD) | 1 x 10⁻⁴ mg/mL[1] | 2 ng/mL (as Mn)[2] |
| Limit of Quantitation (LOQ) | 3 x 10⁻⁴ mg/mL[1] | Not Reported |
| Linearity Range | Not explicitly stated, but a calibration curve was generated.[1] | 3 orders of magnitude[2] |
| Accuracy | Not Reported | Not Reported |
| Precision | Not Reported | Not Reported |
| Specificity/Selectivity | High (Mass spectrometric detection) | High (Element-specific detection) |
Note: The provided data for GC-MS and HPLC are from different studies and may not be directly comparable due to variations in instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to understand the context of the presented data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for MMT Detection
This protocol is based on the method described in a patent for the detection of MMT.[1]
-
Instrumentation: Agilent 5975C-7890A GC-MS system.
-
Sample Preparation: A standard stock solution of MMT is prepared in a suitable organic solvent (e.g., chromatographically pure alcohol, ether, or benzene). A series of standard solutions are then prepared by dilution to establish a calibration curve.[1]
-
Chromatographic Conditions:
-
Column: Not specified in the provided abstract.
-
Carrier Gas: Not specified.
-
Injector Temperature: Not specified.
-
Oven Temperature Program: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Not specified.
-
Mass Analyzer: Not specified.
-
-
Quantification: External standard method is used for quantification.[1]
High-Performance Liquid Chromatography with Diode Laser Atomic Absorption Spectrometry (HPLC-DLAAS) Protocol for MMT Speciation
This protocol is based on a study focused on the speciation of MMT and its derivatives.[2]
-
Instrumentation: HPLC system coupled with a Diode Laser Atomic Absorption Spectrometer (DLAAS).
-
Sample Preparation: Samples (e.g., gasoline, human urine, tap water) are spiked with MMT.[2] Organomanganese compounds should be protected from light during storage and sample introduction.[2]
-
Chromatographic Conditions:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Analysis Time: 3 minutes.[2]
-
-
Detection: Diode Laser Atomic Absorption Spectrometry for manganese-specific detection.
Mandatory Visualization
Logical Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for detecting a specific analyte like this compound.
References
- 1. CN104614476A - Method for detecting methylcyclopentadienyl manganese tricarbonyl by gas chromatograph-mass spectrometer - Google Patents [patents.google.com]
- 2. Speciation of methylcyclopentadienyl manganese tricarbonyl by high-performance liquid chromatography-diode laser atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive analysis of theoretical and experimental data reveals the subtle electronic and structural nuances of methylcymantrene and related manganese complexes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance metrics, validated by experimental data, to aid in the rational design of novel organometallic compounds.
This guide synthesizes findings from various density functional theory (DFT) studies and experimental characterizations to offer a comparative perspective on this compound ((η⁵-C₅H₄CH₃)Mn(CO)₃) and its analogues. By examining their electronic structures, spectroscopic properties, and electrochemical behavior, we aim to provide a valuable resource for the development of new catalysts, therapeutic agents, and advanced materials.
Structural and Electronic Properties: A Comparative Overview
DFT calculations have proven to be a powerful tool for elucidating the "piano-stool" geometry of this compound and related manganese tricarbonyl complexes. The introduction of substituents on the cyclopentadienyl (Cp) ring, such as the methyl group in this compound, induces subtle but significant changes in the molecule's electronic and structural parameters.
Below is a summary of key comparative data extracted from the literature.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å)
| Compound | Mn-C(Cp) (avg.) | Mn-C(CO) (avg.) | C-O (avg.) | Reference |
| Cymantrene (Calculated) | 2.15 | 1.80 | 1.16 | [1] |
| Cymantrene (Experimental) | 2.147(13) | 1.796(6) | - | [1] |
| This compound (Calculated) | Data not available in search results | Data not available in search results | Data not available in search results | |
| (η⁵-[4-phenyltriazol-1-yl]cyclopentadienyl)Mn(CO)₃ (Experimental) | - | 1.797 (4) | - | [1] |
Note: Direct comparative DFT data for this compound was not available in the provided search results. The table highlights the close agreement between calculated and experimental values for the parent cymantrene, suggesting the reliability of DFT methods for this class of compounds.
Table 2: Comparison of Vibrational Frequencies (cm⁻¹) for CO Ligands
| Compound | ν(CO) (Symmetric) | ν(CO) (Asymmetric) | Experimental Method | Computational Method | Reference |
| Cymantrene | 2021 | 1933 | in situ IR spectroelectrochemistry | - | |
| [Mn(CO)₃(bpy)L]X derivatives | Various | Various | - | DFT/TDDFT | [2] |
Note: The CO stretching frequencies are sensitive indicators of the electronic environment at the manganese center. Electron-donating groups on the Cp ring, such as a methyl group, are expected to lead to lower ν(CO) frequencies due to increased back-bonding to the CO ligands.
Experimental and Computational Methodologies
A variety of experimental and computational techniques have been employed to characterize this compound and its derivatives.
Experimental Protocols
-
Synthesis: this compound is typically synthesized by reacting a methylcyclopentadienyl source with a manganese precursor under a carbon monoxide atmosphere, often at elevated temperatures and pressures[3]. Derivatives can be prepared via lithiation of the cyclopentadienyl ring followed by quenching with an appropriate electrophile[3][4].
-
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of these complexes. The chemical shifts of the cyclopentadienyl protons are sensitive to the electronic environment of the ring[3].
-
IR Spectroscopy: The vibrational modes of the carbonyl ligands, typically found in the 1900-2100 cm⁻¹ region, provide insight into the electron density at the manganese center.
-
-
Electrochemical Analysis: Cyclic voltammetry is used to determine the redox potentials of the manganese center, providing information on the electronic effects of the cyclopentadienyl substituents[1].
Computational Protocols
-
Density Functional Theory (DFT): A range of DFT functionals and basis sets have been applied to study manganese carbonyl complexes. For example, studies have utilized functionals like B3LYP to investigate geometries and electronic properties[5]. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra[2][5]. The choice of functional and basis set can significantly impact the accuracy of the predicted properties, and comparisons with experimental data are essential for validation.
Comparative Analysis Workflow
The following diagram illustrates a typical workflow for the comparative study of this compound and related manganese complexes, integrating experimental and computational approaches.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 12108-13-3 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic, structural and nonlinear optical investigation of manganese carbonyl complexes of isatin derivatives by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Methylcymantrene in Various Solvent Systems
For researchers, scientists, and drug development professionals working with organometallic compounds, understanding the stability of these molecules in different solvent systems is paramount for ensuring the integrity, efficacy, and safety of resulting formulations. This guide provides a comprehensive framework for evaluating the stability of methylcymantrene, a promising organomanganese compound, in comparison to other potential alternatives. While specific comparative stability data for this compound is not extensively available in public literature, this guide outlines the necessary experimental protocols and data presentation formats to conduct such a study effectively.
Executive Summary
This compound, a derivative of cymantrene, is known for its general stability in air and water. However, its long-term stability in various organic solvents, which are crucial for synthesis, purification, and formulation, has not been thoroughly documented. This guide presents a methodology for a comparative stability study of this compound against a hypothetical alternative, referred to as "Alternative Compound A," in a range of common laboratory solvents under stressed conditions. The objective is to provide a clear protocol for generating crucial stability data to inform solvent selection and handling procedures.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of stability, all quantitative data should be summarized in a structured table. The following table is a template illustrating how to present the percentage of degradation of this compound and an alternative compound in different solvents over time when subjected to thermal stress.
Table 1: Comparative Thermal Stability of this compound and Alternative Compound A at 60°C
| Solvent System | Compound | % Degradation (24 hours) | % Degradation (48 hours) | % Degradation (72 hours) |
| Acetonitrile | This compound | 1.2% | 2.5% | 4.1% |
| Alternative Compound A | 3.5% | 7.2% | 10.8% | |
| Dichloromethane | This compound | 2.8% | 5.9% | 9.5% |
| Alternative Compound A | 5.1% | 10.3% | 15.7% | |
| Ethanol | This compound | 0.8% | 1.7% | 2.9% |
| Alternative Compound A | 2.1% | 4.5% | 6.8% | |
| Dimethyl Sulfoxide (DMSO) | This compound | 5.4% | 11.2% | 18.3% |
| Alternative Compound A | 8.9% | 17.5% | 25.1% | |
| Hexane | This compound | 0.5% | 1.1% | 1.9% |
| Alternative Compound A | 1.5% | 3.2% | 5.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results should be substituted.
Experimental Protocols
A comprehensive stability study should involve subjecting the compound to various stress conditions, including thermal, photolytic, and oxidative stress, in a selection of relevant solvents.
General Sample Preparation
-
Prepare stock solutions of this compound and the alternative compound(s) at a concentration of 1 mg/mL in each of the selected solvents (e.g., acetonitrile, dichloromethane, ethanol, DMSO, hexane).
-
Transfer aliquots of each solution into clear and amber glass vials to distinguish between photostability and thermal stability studies.
-
Ensure all vials are sealed to prevent solvent evaporation.
Thermal Stability Study
-
Place the sealed vials in a calibrated oven set to a constant temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 24, 48, and 72 hours), remove a set of vials for each compound and solvent.
-
Allow the vials to cool to room temperature.
-
Analyze the samples immediately using a validated analytical method (e.g., HPLC-UV).
Photostability Study
-
Expose the clear glass vials to a controlled light source that mimics ICH Q1B conditions (a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep the amber glass vials (as dark controls) under the same temperature conditions but protected from light.
-
At specified time points, remove a set of clear and amber vials for each compound and solvent.
-
Analyze the samples using a validated analytical method.
Oxidative Stability Study
-
To the stock solutions, add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide solution to a final concentration of 3%).
-
Store the vials at room temperature, protected from light.
-
At specified time points, withdraw samples and quench the oxidation reaction if necessary (e.g., by adding a scavenger like sodium bisulfite).
-
Analyze the samples using a validated analytical method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. The gradient should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to its initial peak area at time zero.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the proposed stability testing protocol.
Caption: Workflow for the comparative stability study of this compound.
Conclusion
The stability of this compound in various solvent systems is a critical factor for its successful application in research and drug development. This guide provides a robust framework for conducting a comprehensive comparative stability study. By following the detailed experimental protocols and utilizing the suggested data presentation format, researchers can generate the necessary data to make informed decisions regarding solvent selection, formulation development, and storage conditions for this compound and its alternatives. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring a systematic and thorough evaluation.
A Comparative Guide to the Electrochemical Behavior of Substituted Methylcymantrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical behavior of substituted methylcymantrenes, supported by experimental data. The information is intended to assist researchers in understanding how various substituents on the cymantrene framework influence its redox properties, which is crucial for applications in bioorganometallic chemistry, catalysis, and materials science.
Introduction to Cymantrene Electrochemistry
Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, is a well-studied organometallic compound known for its rich electrochemistry. The manganese center can undergo a one-electron oxidation, forming a 17-electron radical cation. The stability and potential of this redox process are highly sensitive to the nature of the substituents on the cyclopentadienyl (Cp) ring. By rationally modifying the substitution pattern, the electrochemical properties of cymantrene derivatives can be finely tuned. This guide focuses on substituted methylcymantrenes, exploring the impact of both electron-donating and electron-withdrawing groups on their electrochemical behavior.
Comparative Electrochemical Data
The following table summarizes the oxidation potentials of various substituted cymantrene derivatives. The data has been compiled from different studies and, where possible, referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry. It is important to note that direct comparison can be influenced by slight variations in experimental conditions between different research groups.
| Compound | Substituent on Cp Ring | Oxidation Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Reference |
| Cymantrene | -H | +0.92 | [1] |
| Aminocymantrene | -NH₂ | +0.62 | [1] |
| Pentamethylcymantrene | -C₅Me₅ | +0.64 | [1] |
| 1,1'-di-p-anisolyl-2-cymantrenylbutene | -C(Et)=C(C₆H₄OMe)₂ | +0.60 | [2] |
| 1,1'-di-p-hydroxyphenyl-2-cymantrenylbutene | -C(Et)=C(C₆H₄OH)₂ | +0.63 | [2] |
| (η⁵-[4-(4-aminophenyl)triazol-1-yl]Cp)Mn(CO)₃ | -triazole-phenyl-NH₂ | +1.13 | |
| (η⁵-[4-phenyltriazol-1-yl]Cp)Mn(CO)₃ | -triazole-phenyl | +1.27 |
Key Observations:
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and methyl (-CH₃) groups decrease the oxidation potential of the cymantrene core.[1] This is attributed to their ability to increase the electron density on the manganese center, making it easier to oxidize. For instance, aminocymantrene and pentathis compound are oxidized at significantly lower potentials (+0.62 V and +0.64 V, respectively) compared to the parent cymantrene (+0.92 V).[1] Similarly, the presence of electron-rich methoxy- and hydroxy-substituted phenyl groups in cymantrene-tagged butene derivatives also results in lower oxidation potentials.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups are expected to increase the oxidation potential by making the manganese center more electron-deficient and thus harder to oxidize. The triazole-substituted cymantrenes, which have an overall electron-withdrawing effect, exhibit higher oxidation potentials compared to cymantrene.
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical analysis of substituted methylcymantrenes based on common practices in the cited literature.
Cyclic Voltammetry (CV) Measurements:
-
Instrumentation: A standard three-electrode potentiostat is used for all electrochemical measurements.
-
Working Electrode: A glassy carbon electrode is a common choice for the working electrode.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) is typically used. When using an SCE, a salt bridge is necessary to prevent chloride contamination of the non-aqueous solution.
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode.
-
Solvent and Electrolyte: Dichloromethane (CH₂Cl₂) is a frequently used solvent due to its wide potential window and poor coordinating ability. To ensure a reversible electrochemical process for the cymantrene oxidation, a weakly coordinating electrolyte is crucial. Tetrabutylammonium tetrakis(pentafluorophenyl)borate ([NBu₄][B(C₆F₅)₄]) is a preferred choice as it minimizes ion-pairing and subsequent decomposition reactions of the cymantrene radical cation.[3] A typical electrolyte concentration is 0.1 M.
-
Analyte Concentration: The concentration of the substituted this compound analyte is typically in the range of 1-5 mM.
-
Procedure:
-
The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.
-
The solution is deoxygenated by purging with a high-purity inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintained under an inert atmosphere during the measurement.
-
A background cyclic voltammogram of the electrolyte solution is recorded to ensure the absence of interfering redox processes.
-
The analyte is then added to the cell, and the solution is stirred to ensure homogeneity.
-
Cyclic voltammograms are recorded at various scan rates (e.g., 50, 100, 200, 500 mV/s).
-
For accurate potential referencing, ferrocene is added as an internal standard at the end of the experiment, and the potential of the Fc/Fc⁺ couple is measured. All reported potentials are then referenced to this internal standard.
-
Logical Relationships in Electrochemical Analysis
The following diagram illustrates the logical workflow for comparing the electrochemical behavior of substituted methylcymantrenes.
This workflow outlines the key stages, from the synthesis and purification of the compounds to their electrochemical characterization and the final analysis of the data to establish structure-activity relationships. The use of an internal standard like ferrocene is a critical step to ensure the comparability of the results.
References
Navigating the Mechanistic Maze: A Comparative Guide to Methylcymantrene-Catalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for innovation. This guide provides a comprehensive comparison of manganese-catalyzed C-H functionalization reactions, with a focus on validating the proposed mechanisms through experimental data. While the term "methylcymantrene" is not widely used for a specific catalyst, the broader family of manganese-based organometallic catalysts has emerged as a powerful and sustainable alternative to precious metal catalysts for these transformations.
This guide delves into the mechanistic details of manganese-catalyzed C-H functionalization, presenting a comparative analysis with alternative catalytic systems. By examining key experimental data and detailed protocols, we aim to provide a clear and objective resource for advancing research in this critical area of synthetic chemistry.
Performance Snapshot: Manganese versus the Alternatives
The efficacy of a catalyst is judged by its performance across various metrics, including yield, selectivity, and turnover number (TON). Below is a comparative summary of manganese catalysts against other common transition metal catalysts in C-H functionalization reactions.
| Catalyst Family | Reaction Type | Substrate Scope | Yield (%) | Selectivity | Turnover Number (TON) | Key Advantages |
| Manganese | C-H Amination | Broad (aliphatic, benzylic) | 60-90%[1] | High chemoselectivity[1] | Up to 5,900[2] | Earth-abundant, low toxicity, cost-effective |
| Iron | C-H Amination | Good (benzylic) | 40-70%[1] | Good chemoselectivity | Moderate | Earth-abundant, low cost |
| Cobalt | C-H Functionalization | Broad[3] | Varies | Good | Moderate to high | Versatile, active for various transformations |
| Nickel | C-H Functionalization | Broad[3] | Varies | Good | Moderate to high | Good for cross-coupling type reactions |
| Palladium | C-H Alkenylation | Broad | High | Generally high | High | Well-established, high efficiency |
| Rhodium | C-H Amination | Broad (aliphatic) | High | Variable chemoselectivity[1] | High | High reactivity for strong C-H bonds |
Unraveling the "How": Mechanistic Validation
The validation of a proposed catalytic mechanism relies on a combination of experimental and computational techniques. Here, we explore key experimental protocols used to elucidate the pathways of manganese-catalyzed C-H functionalization.
Experimental Protocols: Key Validation Techniques
1. Kinetic Isotope Effect (KIE) Studies:
-
Objective: To determine if C-H bond cleavage is the rate-determining step of the reaction. A significant primary KIE (kH/kD > 2) suggests that the C-H bond is broken in the slowest step of the reaction.
-
Methodology:
-
Substrate Preparation: Synthesize both the non-deuterated and a specifically deuterated version of the substrate at the C-H bond targeted for functionalization.
-
Competitive Reaction: In a single reaction vessel, combine an equimolar mixture of the deuterated and non-deuterated substrates with the manganese catalyst and all other reagents under the standard reaction conditions.
-
Reaction Monitoring: Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure the initial rates are being measured.
-
Product Analysis: Quench the reaction and carefully separate the unreacted starting materials from the products.
-
Isotopic Ratio Measurement: Determine the ratio of deuterated to non-deuterated product and unreacted starting material using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
KIE Calculation: The KIE is calculated from the isotopic ratios of the products and/or the remaining starting materials.
-
2. In-Situ Infrared (IR) Spectroscopy:
-
Objective: To identify and monitor the formation and consumption of key catalytic intermediates, particularly those containing carbonyl (CO) ligands, which are common in manganese catalysts like Mn2(CO)10. The vibrational frequency of the C-O bond is sensitive to the electronic environment of the metal center.
-
Methodology:
-
Reaction Setup: The reaction is carried out in a specialized reaction vessel equipped with an in-situ IR probe (e.g., an Attenuated Total Reflectance (ATR) probe).
-
Background Spectrum: A background spectrum of the solvent and any non-catalytic reagents is recorded before the addition of the catalyst.
-
Reaction Initiation: The manganese catalyst is introduced to initiate the reaction.
-
Time-Resolved Data Acquisition: IR spectra are recorded at regular intervals throughout the course of the reaction.
-
Data Analysis: The collected spectra are analyzed to identify the appearance and disappearance of absorption bands corresponding to the CO ligands of the catalyst precursor, intermediates, and the final catalyst state. This allows for the tracking of species in the catalytic cycle.
-
Visualizing the Catalytic Journey
To better understand the complex processes involved in manganese-catalyzed C-H functionalization, we can visualize the proposed catalytic cycles and experimental workflows using diagrams.
Catalytic Cycle for Manganese-Catalyzed C-H Alkenylation
The following diagram illustrates a plausible catalytic cycle for the C-H alkenylation of an arene with an alkyne, a common transformation catalyzed by manganese carbonyl complexes.
Caption: Proposed catalytic cycle for Mn-catalyzed C-H alkenylation.
Experimental Workflow for Kinetic Isotope Effect Studies
This diagram outlines the key steps in performing a competitive KIE experiment to probe the mechanism of a manganese-catalyzed reaction.
Caption: Workflow for a competitive KIE experiment.
By combining robust experimental data with clear visualizations of reaction pathways, researchers can gain deeper insights into the mechanisms of manganese-catalyzed reactions. This knowledge is crucial for the rational design of more efficient, selective, and sustainable catalysts for the synthesis of complex molecules, ultimately impacting the fields of drug discovery and materials science.
References
Comparative Toxicity of Methylcymantrene and Other Manganese Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of methylcymantrene (MMT) and other manganese compounds, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving these substances.
Executive Summary
Manganese is an essential trace element, but exposure to high levels of manganese compounds can lead to toxicity, primarily affecting the nervous and respiratory systems. This compound (MMT), an organomanganese compound used as a fuel additive, presents a different toxicological profile compared to inorganic manganese compounds such as manganese chloride (MnCl₂) and manganese dioxide (MnO₂). This guide summarizes the available data on their comparative toxicity, highlighting differences in toxicokinetics, acute toxicity, and target organ effects.
Data Presentation: Comparative Toxicity Metrics
The following table summarizes the acute toxicity (LD50) and key toxicokinetic parameters of this compound and manganese chloride, primarily in rats. It is important to note that direct comparison of LD50 values across different studies should be done with caution due to variations in experimental conditions.
| Parameter | This compound (MMT) | Manganese Chloride (MnCl₂) | Manganese Dioxide (MnO₂) |
| Acute Oral LD50 (rat) | ~50 mg/kg[1] | 1484 mg/kg (tetrahydrate) | Data not available |
| Intraperitoneal LD50 (rat) | 12.1 mg/kg[2] | 138 mg/kg (tetrahydrate) | Data not available |
| Time to Maximum Plasma Concentration (Tmax) (oral, rat) | 7.6 hours[3][4] | 0.25 hours[3][4] | Data not available |
| Terminal Elimination Half-life (t1/2) (oral, rat) | 55.1 hours[3][4] | ~4.6 hours | Data not available |
| Apparent Oral Clearance (CL/F) (rat) | ~0.09 L/h/kg[3][4] | ~3.3 L/h/kg[3] | Data not available |
| Area Under the Plasma Concentration-Time Curve (AUC) (oral, rat) | ~37-fold greater than MnCl₂[3][4] | Baseline for comparison | Data not available |
Key Toxicological Differences
Toxicokinetics:
The most striking difference between MMT and inorganic manganese lies in their toxicokinetics. Following oral administration in rats, MMT is absorbed much more slowly, resulting in a delayed time to reach maximum plasma concentration (Tmax) compared to manganese chloride.[3][4] Furthermore, the elimination of manganese derived from MMT is significantly slower, with a much longer terminal half-life.[3][4] This leads to a substantially higher systemic exposure, as indicated by an approximately 37-fold greater area under the plasma concentration-time curve (AUC) for MMT-derived manganese compared to manganese from MnCl₂ at a comparable manganese dose.[3][4] This suggests a higher potential for accumulation of manganese in the body following repeated exposure to MMT.
Neurotoxicity:
Both organic and inorganic manganese compounds are neurotoxicants. Chronic exposure to high levels of manganese can lead to a neurological disorder known as manganism, with symptoms resembling Parkinson's disease. Studies in rats have shown that both MMT and manganese chloride can induce structural changes in the substantia nigra, a brain region critical for motor control, and lead to impairments in motor function and balance.[5][6] The neuroinflammatory response is a key mechanism in manganese-induced neurotoxicity, involving the activation of glial cells and the release of pro-inflammatory cytokines.[5][7][8] While both forms of manganese induce neuroinflammation, the distinct toxicokinetic profiles suggest that MMT may lead to a more sustained inflammatory response in the brain.
Pulmonary Toxicity:
Inhalation of manganese compounds can lead to pulmonary inflammation. Studies in rats have shown that MMT can cause lung injury, characterized by damage to bronchiolar epithelial cells and alveolar inflammation.[9][10] Similarly, inhalation of manganese dioxide dust can cause an inflammatory response in the lungs.[11] The lipophilic nature of MMT may facilitate its transport across the lung epithelium, contributing to its pulmonary toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. Below are summaries of typical experimental protocols.
Acute Oral Toxicity Study (Following OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[11]
-
Animals: Typically, young adult nulliparous and non-pregnant female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and drinking water.
-
Dosing: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., 1 mL/100g body weight). A suitable vehicle (e.g., corn oil for MMT, water for MnCl₂) is used. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Procedure: The study proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level to be tested (higher or lower).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Neurotoxicity Assessment in Rats
-
Animals and Dosing: Male and female Sprague-Dawley rats are typically used. Animals are administered MMT or MnCl₂ via oral gavage for a specified period (e.g., 8 weeks).[5][6]
-
Behavioral Testing: Motor function and balance are assessed using tests such as the rotarod test and beam walking test.
-
Tissue Collection: Following the treatment period, animals are euthanized, and brain tissues, particularly the substantia nigra and striatum, are collected.
-
Histopathology: Brain sections are stained (e.g., with Hematoxylin and Eosin) to examine for any structural changes in neurons.
-
Immunohistochemistry: Specific antibodies are used to detect markers of neuronal damage or inflammation (e.g., tyrosine hydroxylase for dopaminergic neurons, Iba1 for microglia).[5][6]
Pulmonary Toxicity Assessment (Bronchoalveolar Lavage Fluid Analysis)
-
Animals and Exposure: Rats are exposed to the test substance via inhalation or intratracheal instillation.
-
Bronchoalveolar Lavage (BAL): At specified time points after exposure, animals are euthanized, and the lungs are lavaged with a sterile saline solution.[12][13]
-
BAL Fluid (BALF) Analysis: The collected BALF is centrifuged to separate the cells from the supernatant.
-
Cell Count and Differentiation: The total number of cells in the BALF is determined, and differential cell counts (macrophages, neutrophils, lymphocytes) are performed to assess the inflammatory response.[12]
-
Biochemical Analysis: The supernatant is analyzed for markers of lung injury, such as total protein and lactate dehydrogenase (LDH) activity, and for inflammatory mediators like cytokines and chemokines.[12]
-
-
Histopathology: Lung tissue is collected, fixed, and sectioned for microscopic examination to assess for inflammation, cell damage, and fibrosis.
Visualizations
Experimental Workflow for Comparative Acute Oral Toxicity Study
The following diagram illustrates a typical experimental workflow for a comparative acute oral toxicity study, based on the OECD 423 guideline.
Caption: Workflow for a comparative acute oral toxicity study.
Signaling Pathway in Manganese-Induced Neuroinflammation
This diagram illustrates a simplified signaling pathway involved in manganese-induced neuroinflammation, a common mechanism for both organic and inorganic manganese compounds.
Caption: Manganese-induced neuroinflammatory signaling pathway.
References
- 1. oecd.org [oecd.org]
- 2. toolify.ai [toolify.ai]
- 3. Comparative Toxicokinetics of Manganese Chloride and Methylcyclopentadienyl Manganese Tricarbonyl (MMT) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicokinetics of manganese chloride and methylcyclopentadienyl manganese tricarbonyl (MMT) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manganese modulates pro-inflammatory gene expression in activated glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Manganese exposure induces neuroinflammation by impairing mitochondrial dynamics in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methylcymantrene: An Assessment of Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of key organometallic compounds is paramount. Methylcymantrene, a valuable building block in various research and development applications, can be synthesized through several routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on their cost-effectiveness, experimental protocols, and overall efficiency.
This guide delves into three primary synthetic pathways to this compound: the reaction of a methylcyclopentadienyl salt with a manganese source, the direct reaction of methylcyclopentadiene with manganese carbonyl, and the Friedel-Crafts methylation of cymantrene. Each method is evaluated based on reported yields, the cost of starting materials, and the complexity of the experimental procedure.
At a Glance: Comparison of this compound Synthesis Methods
| Synthesis Route | Key Reactants | Reported Yield | Estimated Cost of Reactants (per mole of product) | Key Advantages | Key Disadvantages |
| Route 1: From Methylcyclopentadienyl Sodium and Manganese(II) Salt | Methylcyclopentadiene, Sodium, Manganese(II) Chloride, Carbon Monoxide | 80-86%[1][2] | Moderate | High yields reported in patents, readily available starting materials. | Requires handling of pyrophoric sodium and toxic carbon monoxide under pressure. |
| Route 2: From Bis(methylcyclopentadienyl) Manganese | Bis(methylcyclopentadienyl) manganese, Manganese Acetate, Triethylaluminum, Carbon Monoxide | >75%[3] | Moderate to High | Good yields reported. | Involves the synthesis of an intermediate (bis(methylcyclopentadienyl) manganese) and the use of pyrophoric triethylaluminum. |
| Route 3: Friedel-Crafts Methylation of Cymantrene | Cymantrene, Methyl Halide, Lewis Acid (e.g., AlCl₃) | Not explicitly found | High | Potentially simpler one-step procedure. | Cost of cymantrene is high, potential for side reactions and purification challenges. |
Note: The estimated cost of reactants is a qualitative assessment based on the publicly available prices for laboratory-scale quantities. Bulk industrial pricing may vary significantly. A detailed cost analysis would require direct quotations from suppliers for industrial quantities.
Visualizing the Synthetic Pathways
To illustrate the distinct workflows of each synthetic method, the following diagrams were generated using the Graphviz DOT language.
Figure 1: Comparative workflows for the synthesis of this compound.
Detailed Experimental Protocols
A critical aspect of assessing the cost-effectiveness of a synthetic route is understanding the practical details of the experimental procedure. Below are generalized protocols for the three main synthesis methods, based on information from patents and scientific literature.
Route 1: Synthesis from Methylcyclopentadienyl Sodium and Manganese(II) Chloride
This is a widely cited method in patents for the industrial production of this compound, often referred to as MMT (Methylcyclopentadienyl Manganese Tricarbonyl).
Protocol:
-
Preparation of Methylcyclopentadienyl Sodium: Metallic sodium is reacted with methylcyclopentadiene in a suitable solvent, such as tetrahydrofuran (THF) or 1,4-dioxane. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the highly reactive sodium and the resulting organosodium compound. The reaction temperature can range from room temperature to elevated temperatures.
-
Reaction with Manganese(II) Chloride: Anhydrous manganese(II) chloride is added to the solution of methylcyclopentadienyl sodium. This reaction forms an intermediate manganese complex.
-
Carbonylation: The reaction mixture is then subjected to a carbon monoxide atmosphere under pressure (typically 3.0-15 MPa) and at elevated temperatures (room temperature to 250 °C)[4]. The carbon monoxide reacts with the intermediate to form this compound.
-
Purification: The final product is typically purified by distillation under reduced pressure.
Workflow Diagram:
Figure 2: Workflow for the synthesis of this compound from methylcyclopentadienyl sodium.
Route 2: Synthesis from Bis(methylcyclopentadienyl) Manganese
This route involves the preparation of an intermediate, bis(methylcyclopentadienyl) manganese, which is then converted to this compound.
Protocol:
-
Synthesis of Bis(methylcyclopentadienyl) manganese: This intermediate can be prepared by reacting methylcyclopentadienyl sodium with a manganese(II) salt[5].
-
Reaction with Manganese Acetate and Reducing Agent: A mixture of bis(methylcyclopentadienyl) manganese and manganese acetate is reacted with an alkylaluminum compound, such as triethylaluminum, in the presence of an ether[3]. The triethylaluminum acts as a reducing agent.
-
Carbonylation: The resulting mixture is then carbonylated by introducing carbon monoxide at elevated temperature and pressure (e.g., 65-175 °C and 300-1500 psig)[3].
-
Purification: The product is recovered and purified, typically by distillation.
Workflow Diagram:
Figure 3: Workflow for the synthesis of this compound from bis(methylcyclopentadienyl) manganese.
Route 3: Friedel-Crafts Methylation of Cymantrene
This method offers a potentially more direct approach, starting from the parent compound, cymantrene. However, detailed experimental procedures with high yields are not as readily available in the public domain compared to the other routes.
Protocol:
-
Reaction Setup: Cymantrene is dissolved in a suitable solvent under an inert atmosphere.
-
Addition of Reagents: A methylating agent, such as a methyl halide (e.g., methyl iodide or methyl bromide), and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), are added to the solution[6].
-
Reaction: The reaction mixture is stirred, potentially with heating, to facilitate the electrophilic aromatic substitution of a methyl group onto the cyclopentadienyl ring.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, likely through chromatographic methods, to separate the desired this compound from unreacted cymantrene and potential isomers.
Workflow Diagram:
References
- 1. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1294129A - The preparation method of methyl cyclopentadienyl manganese tricarbonyl - Google Patents [patents.google.com]
- 3. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 4. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]
- 5. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]
- 6. Methylcyclopentadienylmanganese tricarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Material Properties of Polymers Incorporating Methylcymantrene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylcymantrene-Containing Polymers with Alternative Organometallic Polymer Systems
The incorporation of organometallic moieties into polymer structures offers a versatile route to materials with novel thermal, mechanical, electrical, and optical properties. Among these, polymers functionalized with this compound—a manganese-containing organometallic complex—are emerging as a promising class of materials. This guide provides a comparative analysis of the material properties of this compound-containing polymers against other organometallic polymers, supported by available experimental data.
Overview of this compound in Polymer Science
This compound, (η⁵-CH₃C₅H₄)Mn(CO)₃, is a derivative of cymantrene. The presence of the manganese tricarbonyl fragment imparts unique electronic and steric characteristics to the polymer chains. Research into polymers incorporating this compound and its parent compound, cymantrene, has explored their potential in various applications, including as smoke suppressants in fuels and as components of novel materials with interesting optical and electronic properties.[1]
Comparative Material Properties
The following sections present a comparison of the key material properties of polymers incorporating cymantrene derivatives with those of well-studied ferrocene-containing polymers. Due to the limited availability of specific data for this compound polymers, data for cymantrene-containing polymers are used as a proxy.
Thermal Stability
The thermal stability of organometallic polymers is a critical factor for their processing and application. It is typically evaluated using thermogravimetric analysis (TGA).
| Polymer System | Decomposition Onset Temperature (Tonset) | Char Yield at 600 °C (%) | Reference |
| Polystyrene (PS) | ~350 °C | < 5% | General Literature |
| Poly(vinylferrocene) (PVFc) | ~370 °C | ~40% | [2] |
| Phenylene-cymantrenylene Copolymer | Not explicitly reported, but synthesis suggests high thermal stability | Not Reported | [3] |
Discussion: While specific TGA data for poly(this compound) is scarce in publicly available literature, organometallic polymers like poly(vinylferrocene) generally exhibit enhanced thermal stability and significantly higher char yields compared to their purely organic counterparts like polystyrene.[2] This is attributed to the formation of thermally stable metal oxide residues upon decomposition. It is hypothesized that cymantrene-containing polymers would exhibit similar or potentially enhanced thermal stability due to the nature of the manganese-carbon bonds.
Mechanical Properties
The mechanical properties of polymers, such as tensile strength and modulus, determine their structural integrity and suitability for various applications.
| Polymer System | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Polystyrene (PS) | 3.0 - 3.5 | 36 - 52 | 1.2 - 2.5 | General Literature |
| Poly(vinylferrocene) (PVFc) | ~3.2 | ~45 | ~1.5 | [2] |
| Cymantrene-containing polymers | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |
Discussion: The mechanical properties of organometallic polymers are influenced by factors such as the size and rigidity of the organometallic group, as well as intermolecular interactions. Poly(vinylferrocene) exhibits mechanical properties comparable to polystyrene, suggesting that the incorporation of the ferrocene moiety does not detrimentally affect the bulk mechanical behavior in this case.[2] The bulky nature of the this compound group might be expected to increase the stiffness of the polymer backbone, potentially leading to a higher modulus and lower elongation at break, though experimental data is needed to confirm this.
Electrical Properties
The electrical conductivity of polymers can be significantly altered by the incorporation of metal centers, which can facilitate charge transport.
| Polymer System | Electrical Conductivity (S/cm) | Doping Agent | Reference |
| Polystyrene (PS) | 10-16 - 10-18 | Undoped | General Literature |
| Poly(vinylferrocene) (PVFc) | 10-14 (undoped), 10-5 - 10-3 (doped) | Iodine | [2] |
| Cymantrene-containing polymers | Data not readily available in literature |
Discussion: Poly(vinylferrocene) is an insulator in its neutral state but can be doped to become a semiconductor.[2] The redox activity of the iron center is crucial for this behavior. The manganese center in cymantrene also possesses accessible redox states, suggesting that polymers incorporating this moiety could exhibit interesting electrical properties upon doping. However, experimental verification is currently lacking in the literature.
Nonlinear Optical (NLO) Properties
Organometallic complexes can exhibit significant nonlinear optical responses, making their polymers attractive for applications in photonics and optoelectronics.
| Material System | Second-Order NLO Susceptibility (χ(2)) | Third-Order NLO Susceptibility (χ(3)) | Reference |
| Ferrocene derivatives | Can be significant, dependent on substitution | Can be significant | [4] |
| Cymantrene derivatives | Potential for NLO properties, but less studied than ferrocene | Data not readily available in literature | [1] |
Discussion: Ferrocene-containing molecules and polymers have been extensively studied for their NLO properties.[4] The delocalized π-electron system and the presence of the metal center contribute to these effects. While cymantrene derivatives are also expected to possess NLO properties, they have been less explored in this context compared to their ferrocene analogues.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following outlines general procedures for the synthesis and characterization of organometallic polymers.
Synthesis of a Representative Organometallic Polymer: Phenylene-Cymantrenylene Copolymer
The synthesis of a rigid-rod phenylene-cymantrenylene copolymer has been reported via the Suzuki coupling reaction.[3]
Workflow for Suzuki Coupling Polymerization:
Figure 1: General workflow for the synthesis of a phenylene-cymantrenylene copolymer via Suzuki coupling.
Methodology:
-
Monomer Preparation: Synthesize or procure the necessary monomers, such as a dibrominated cymantrene derivative and a phenylene diboronic acid or ester.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the monomers, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a suitable solvent system, often a two-phase mixture such as toluene and water.
-
Polymerization: Heat the reaction mixture with stirring for a specified period to allow the polymerization to proceed.
-
Isolation and Purification: After cooling, the polymer is typically isolated by precipitation into a non-solvent (e.g., methanol). The precipitate is then collected by filtration, washed, and dried.
Characterization Techniques
The characterization of organometallic polymers involves a suite of analytical techniques to determine their structure, molecular weight, and material properties.[5][6][7]
Workflow for Polymer Characterization:
Figure 2: Common techniques for the characterization of organometallic polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Identifies thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Tensile Testing: Measures the mechanical properties of a polymer film or fiber, including tensile modulus, tensile strength, and elongation at break.
-
Four-Point Probe Measurement: Used to determine the electrical conductivity of polymer films.
-
UV-Vis Spectroscopy: Characterizes the electronic absorption properties of the polymer.
-
Nonlinear Optical (NLO) Measurements: Techniques like the Z-scan method are used to quantify the NLO response of the material.
Conclusion and Future Outlook
Polymers incorporating this compound and other cymantrene derivatives represent a relatively underexplored area of materials science with significant potential. While direct comparative data is currently limited, analogies with more established ferrocene-containing polymers suggest that these materials could offer enhanced thermal stability and interesting electronic and optical properties.
Further research is needed to synthesize and thoroughly characterize a broader range of this compound-containing polymers. A systematic investigation of their thermal, mechanical, electrical, and nonlinear optical properties will be crucial to fully assess their potential and identify promising applications. The development of detailed structure-property relationships will guide the design of new materials with tailored functionalities for use in advanced technologies, including drug delivery systems where the unique properties of the organometallic moiety could be leveraged.
References
A Comparative Guide to the Validation of Computational Models for Predicting Methylcymantrene Properties
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of molecular properties is a cornerstone of modern drug discovery and materials science. For organometallic compounds like methylcymantrene, a manganese-containing complex with potential applications in catalysis and medicine, in silico methods offer a rapid and cost-effective way to assess its characteristics. However, the reliability of these computational models hinges on their rigorous validation against experimental data. This guide provides an objective comparison of various computational models used to predict the properties of this compound and its analogs, supported by available experimental data.
Unveiling Molecular Properties: A Tale of Two Approaches
The journey to understanding a molecule's behavior involves both experimental characterization and computational modeling. While laboratory experiments provide ground-truth data, computational methods offer predictive insights into a compound's electronic structure, reactivity, and biological activity. The synergy between these two approaches is crucial for accelerating scientific discovery.
Key Computational Models:
-
Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict a variety of properties, including molecular geometry, vibrational frequencies, and reaction energies.
-
Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding affinity of a ligand to a protein target.
-
Quantitative Structure-Activity Relationship (QSAR): A computational modeling method that relates the quantitative chemical structure of a molecule to its biological activity. QSAR models are used to predict the activity of new compounds based on the properties of known active molecules.
Performance of Computational Models in Predicting Anticancer Activity of Cymantrene Derivatives
While specific experimental and computational data for the anticancer properties of this compound are limited in publicly available literature, we can draw valuable insights from studies on closely related cymantrene derivatives. The following table summarizes the experimentally determined cytotoxic activity (IC50 values) of several cymantrene-nucleobase derivatives against human lung (A549) and ovarian (SKOV-3) cancer cell lines, providing a benchmark for computational predictions.
| Compound | Cancer Cell Line | Experimental IC50 (µM)[1] |
| Cymantrene-5-fluorouracil derivative 1 | A549 | > 50 |
| SKOV-3 | 10.3 ± 1.2 | |
| Cymantrene-adenine derivative C | A549 | 11.2 ± 1.5 |
| SKOV-3 | 7.1 ± 0.9 | |
| Cymantrene alcohol derivative 2 | A549 | 7.4 ± 0.8 |
| SKOV-3 | 15.2 ± 2.1 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Computational studies on similar organometallic anticancer agents have employed DFT and molecular docking to predict their biological activity. For instance, in silico investigations of other anticancer compounds have shown strong correlations between calculated binding energies from molecular docking and experimentally observed cytotoxicities.[2][3][4][5] QSAR models have also been successfully developed to predict the anticancer activity of various classes of compounds, highlighting key molecular descriptors that influence their potency.[6][7][8][9]
The validation of these computational models is paramount. This involves comparing the predicted properties with experimental data. For example, a successful QSAR model for cymantrene derivatives would accurately predict the IC50 values presented in the table above. Similarly, molecular docking studies should demonstrate that the calculated binding affinities of these compounds to a relevant biological target (e.g., a specific protein involved in cancer progression) correlate with their experimental cytotoxicity.
Experimental Protocols for Key Validation Experiments
The validation of computational models relies on high-quality experimental data. Here are the detailed methodologies for key experiments cited in the context of evaluating the anticancer properties of cymantrene derivatives.
Cell Viability Assay (MTT Assay):
The inhibitory effect of the cymantrene derivatives on the proliferation and growth of cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (A549 and SKOV-3) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the cymantrene derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well. Metabolically active cells convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[1]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating computational models and the potential signaling pathways involved in the anticancer activity of cymantrene derivatives.
Caption: Workflow for the validation of computational models.
Caption: Proposed signaling pathway for anticancer activity.
Conclusion
The validation of computational models is a critical step in ensuring their predictive power and utility in scientific research. While a comprehensive set of experimental data for this compound itself remains to be fully developed in the public domain, studies on its close analogs provide a solid foundation for this validation process. The integration of experimental data with computational predictions from methods like DFT, molecular docking, and QSAR will continue to be a powerful strategy for understanding and designing novel organometallic compounds with desired properties for applications in medicine and beyond.
References
- 1. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylcymantrene: A Comprehensive Guide for Laboratory Professionals
Effective management of methylcymantrene waste is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, emphasizing safe handling practices and regulatory compliance. The primary recommended method for laboratory-scale disposal is through photolytic degradation, a process that rapidly breaks down the compound into less toxic substances.
This compound, also known as (Methylcyclopentadienyl)manganese tricarbonyl (MMT), is an organomanganese compound that requires specialized disposal due to its toxicity. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system. Adherence to strict safety protocols is paramount when handling this substance.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) and Engineering Controls:
| Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles and a face shield |
| Lab Coat | Chemical-resistant lab coat |
| Ventilation | Work must be conducted in a certified chemical fume hood |
Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste through an approved waste disposal facility.
Primary Disposal Method: Photolytic Degradation
Research has shown that this compound undergoes rapid degradation when exposed to light, with a half-life of approximately one to two minutes in water under direct sunlight.[1][2][3] This process breaks down the compound into less hazardous components, including cyclopentadiene, methyl cyclopentadiene, carbon monoxide, and a manganese carbonyl that readily oxidizes to trimanganese tetroxide.[1]
Experimental Protocol for Photolytic Degradation:
Materials:
-
This compound waste
-
A transparent, sealed container (e.g., a borosilicate glass bottle with a screw cap)
-
A source of ultraviolet (UV) light or direct sunlight
-
A chemical fume hood
Procedure:
-
Dilution: If the this compound waste is concentrated, dilute it with a suitable solvent (e.g., water, if miscible, or an organic solvent in which it is soluble) in the transparent container. This will facilitate the photolytic process.
-
Sealing the Container: Securely seal the container to prevent the escape of any volatile components.
-
Exposure to Light: Place the sealed container under a strong UV light source within a chemical fume hood or in an area with direct, bright sunlight. The fume hood is essential to safely vent any carbon monoxide that may be produced.
-
Duration of Exposure: Expose the solution to the light source for a sufficient period to ensure complete degradation. Given the rapid half-life, a few hours of exposure should be adequate for small quantities.
-
Verification (Optional): If analytical capabilities are available, the degradation can be monitored by techniques such as UV-Vis spectroscopy to confirm the disappearance of the this compound peak.
-
Final Disposal: Once degradation is complete, the resulting solution, containing less hazardous manganese compounds and organic byproducts, should be collected in a designated hazardous waste container and disposed of through an approved waste disposal plant. Do not pour the solution down the drain.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Signaling Pathway for Safe Handling and Emergency Response
This diagram outlines the critical steps and considerations for safely managing this compound and responding to exposure incidents.
Caption: Protocol for safe handling and emergency response.
By adhering to these procedures, researchers and laboratory professionals can effectively manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility.
References
Essential Safety and Logistical Guidance for Handling Methylcymantrene
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Methylcymantrene (also known as Methylcyclopentadienyl Manganese Tricarbonyl or MMT). Given its significant health hazards, including high toxicity upon inhalation, ingestion, and skin contact, as well as its air and moisture sensitivity, strict adherence to these procedures is paramount to ensure personnel safety and operational integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a highly toxic organometallic compound that can cause severe health effects. It is irritating to the skin, eyes, and respiratory system, and repeated exposure may lead to organ damage, particularly to the liver and kidneys.[1] Some safety data sheets classify it as fatal if swallowed or inhaled and toxic in contact with skin. Furthermore, this compound can ignite spontaneously in air and reacts with water or steam to produce toxic and flammable vapors.[2]
Due to these hazards, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various operations involving this compound.
| Operation | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Weighing and Transfer (in a controlled environment) | Chemical splash goggles and a face shield | Flame-resistant lab coat over a long-sleeved shirt and long pants; closed-toe shoes | NIOSH-approved respirator with cartridges for organic vapors and particulates | Double gloving with compatible materials (see Hand Protection section for details) |
| Reactions and Work-up | Chemical splash goggles and a face shield | Flame-resistant lab coat over a long-sleeved shirt and long pants; chemical-resistant apron; closed-toe shoes | NIOSH-approved respirator with cartridges for organic vapors and particulates | Double gloving with compatible materials (see Hand Protection section for details) |
| Spill Cleanup | Chemical splash goggles and a face shield | Chemical-resistant suit or coveralls; chemical-resistant boots | NIOSH-approved self-contained breathing apparatus (SCBA) | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner gloves |
Operational Plan: Handling and Storage
Given its air and moisture sensitivity, all handling of this compound must be conducted in an inert atmosphere, such as a glove box or under a Schlenk line.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Storage: Store this compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as oxidizing agents.
Hand Protection: Glove Selection
It is strongly advised to double-glove.
| Glove Material | Recommendation for Incidental Contact (Inner Glove) | Recommendation for Extended Contact (Outer Glove) |
| Nitrile | Suitable as an inner glove. Provides good splash resistance against a range of chemicals. | Not recommended for prolonged direct contact due to potential for rapid permeation by some organometallics. |
| Neoprene | Can be used as an inner glove. Offers better chemical resistance than nitrile for some compounds. | A potential option for an outer glove, but breakthrough time should be verified. |
| Butyl Rubber | Not typically used as an inner glove due to thickness and reduced dexterity. | Highly Recommended as the outer glove. Butyl rubber generally provides excellent resistance to a wide range of hazardous chemicals, including many organometallics. |
Important Considerations:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Change gloves immediately if contamination is suspected.
-
Do not wear gloves outside of the designated laboratory area.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure for Small Quantities:
-
Quenching (for residual reactive material):
-
In a fume hood, slowly and carefully add a solution of a proton source, such as tert-butanol in an inert solvent (e.g., hexane), to the cooled reaction mixture containing residual this compound. This should be done under an inert atmosphere.
-
Stir the mixture until the reaction is complete (e.g., cessation of gas evolution).
-
-
Containment of Solid Waste:
-
Collect all contaminated solid waste, including used gloves, disposable lab coats, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth.[3] Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any this compound-contaminated waste down the drain.
-
Logical Flow for Waste Disposal
Caption: Decision process for this compound waste.
By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
